Icariside E4
Description
This compound is a natural product found in Acer saccharum, Nymphaea odorata, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O10/c1-13-21(29)22(30)23(31)26(34-13)35-18-7-6-15(11-19(18)32-2)24-17(12-28)16-9-14(5-4-8-27)10-20(33-3)25(16)36-24/h6-7,9-11,13,17,21-24,26-31H,4-5,8,12H2,1-3H3/t13-,17+,21-,22+,23+,24-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWCDZKQBWSMDD-YGYBHAICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)OC)CO)OC)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[C@H]3[C@@H](C4=C(O3)C(=CC(=C4)CCCO)OC)CO)OC)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317861 | |
| Record name | Icariside E4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126253-42-7 | |
| Record name | Icariside E4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126253-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Icariside E4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Icariside E4: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icariside E4, a dihydrobenzofuran lignan glycoside, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antinociceptive, antioxidant, anti-inflammatory, and potential anti-cancer effects. This technical guide provides a comprehensive overview of the natural sources of this compound and details established methodologies for its extraction and isolation. The information presented is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to study and utilize this promising bioactive compound.
Natural Sources of this compound
This compound has been identified in a variety of plant species, spanning several families. The primary known sources are summarized in the table below. While the presence of this compound has been confirmed in these plants, the concentration and ease of extraction can vary significantly depending on the plant part, geographical location, and harvesting time.
| Plant Family | Genus | Species | Common Name(s) | Plant Part(s) |
| Berberidaceae | Epimedium | Not specified | Horny Goat Weed, Yin Yang Huo | Aerial parts |
| Bignoniaceae | Tabebuia | rosea-alba | White Ipe | Bark[1] |
| Scrophulariaceae | Pedicularis | torta | Lousewort | Not specified[2] |
| Cupressaceae | Juniperus | communis | Common Juniper | Not specified[2] |
| Pinaceae | Pinus | densiflora | Korean Red Pine | Part of a mixture "NA" |
| Annonaceae | Annona | muricata | Soursop | Part of a mixture "NA" |
| Cucurbitaceae | Momordica | charantia | Bitter Melon | Part of a mixture "NA" |
Experimental Protocols: Isolation and Purification of this compound
A detailed, universally standardized protocol for the isolation of this compound is not extensively documented. However, based on the successful isolation of this compound from a natural product mixture and the well-established methods for isolating structurally similar flavonoid glycosides from Epimedium species, a general and effective workflow can be constructed. The following protocol represents a composite methodology.
General Extraction and Fractionation
This initial phase aims to extract a broad spectrum of compounds from the plant material, which is then fractionated to enrich the target compound, this compound.
Protocol:
-
Preparation of Plant Material: Air-dry the collected plant material (e.g., bark of Tabebuia roseo-alba or aerial parts of Epimedium) and grind it into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered plant material with 80% ethanol at a 1:10 solid-to-liquid ratio.
-
Perform the extraction three times at 70°C for 90 minutes each time to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
-
Concentration: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and/or n-butanol).
-
Chromatographic Purification
The enriched fraction is then subjected to various chromatographic techniques to isolate this compound to a high degree of purity.
Protocol:
-
Macroporous Resin Chromatography:
-
Dissolve the enriched fraction (e.g., the ethyl acetate fraction) in an appropriate solvent and apply it to a macroporous resin column (e.g., DM301).
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 45%, 60% ethanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Silica Gel Column Chromatography:
-
Pool the fractions containing this compound and concentrate them.
-
Apply the concentrated sample to a silica gel column.
-
Elute the column with a gradient of chloroform-methanol or a similar solvent system.
-
Again, collect and monitor fractions by TLC.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, subject the this compound-rich fractions to Prep-HPLC.
-
A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.
-
The purity of the isolated this compound can be assessed by analytical HPLC.
-
Structural Elucidation
The structure of the isolated compound should be confirmed using spectroscopic methods.
Protocol:
-
Mass Spectrometry (MS): Use Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): Conduct ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the detailed structure and stereochemistry of the molecule.
Signaling Pathways Involving this compound
Recent research has begun to uncover the molecular mechanisms underlying the biological activities of this compound.
Hypolipogenic Effects via AMPK Signaling
In HepG2 hepatocellular carcinoma cells, this compound has been shown to exert hypolipogenic effects. This is associated with the modulation of the MID1 Interacting Protein 1 (MID1IP1) and AMP-activated protein kinase (AMPK) signaling pathways.
Caption: this compound signaling in HepG2 cells.
Antinociceptive Effect via ATP-Sensitive K+ Channels
The peripheral analgesic activity of this compound has been demonstrated to be mediated through ATP-sensitive K+ channel-dependent mechanisms.[1][3]
Visualized Workflow for Isolation
The following diagram illustrates the general workflow for the isolation of this compound from a natural source.
Caption: General workflow for this compound isolation.
Conclusion
This compound is a promising natural product with a range of biological activities. While it is found in several plant species, a detailed and optimized isolation protocol is still an area for further research. The methodologies outlined in this guide, based on established techniques for similar compounds, provide a solid foundation for researchers to successfully isolate and purify this compound for further investigation into its therapeutic potential. The elucidation of its signaling pathways, particularly in relation to its hypolipogenic and antinociceptive effects, opens up new avenues for drug discovery and development.
References
- 1. Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Icariside E4: A Technical Guide to its Chemical Profile and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariside E4 is a naturally occurring lignan glycoside that has garnered significant interest within the scientific community for its diverse pharmacological activities. Isolated from various plant sources, including Tabebuia roseo-alba and Pinus yunnanensis, this compound has demonstrated potential therapeutic applications in areas such as metabolic disorders, cardiovascular disease, and inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological functions of this compound, with a focus on its underlying mechanisms of action. Detailed experimental methodologies for key cited studies are also provided to facilitate further research and development.
Chemical Structure and Properties
This compound, a member of the benzofuran class of compounds, possesses a complex chemical structure that dictates its biological activity. Its systematic IUPAC name is (2S,3R,4R,5R,6S)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol. The key chemical and physical properties of this compound are summarized in the tables below for easy reference.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S,3R,4R,5R,6S)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol |
| Molecular Formula | C₂₆H₃₄O₁₀ |
| SMILES | C[C@H]1--INVALID-LINK--OC2=C(C=C(C=C2)[C@H]3--INVALID-LINK--C(=CC(=C4)CCCO)OC)CO)OC)O)O">C@@HO |
| CAS Number | 126253-42-7 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 506.5 g/mol |
| XLogP3-AA | 0.8 |
| Hydrogen Bond Donor Count | 5 |
| Hydrogen Bond Acceptor Count | 10 |
| Rotatable Bond Count | 9 |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
| Physical Description | Powder |
Biological Activities and Signaling Pathways
This compound exerts a range of biological effects, primarily attributed to its antioxidant, anti-inflammatory, and metabolic regulatory properties. Key activities and the associated signaling pathways are detailed below.
Hypolipogenic Effects via AMPK Signaling
In a notable study, this compound was shown to have hypolipogenic potential in HepG2 hepatocellular carcinoma cells. The compound was found to reduce lipid accumulation by activating AMP-activated protein kinase (AMPK) and inhibiting MID1 Interacting Protein 1 (MID1IP1). This activation of the AMPK signaling pathway leads to the phosphorylation of ACC and the suppression of lipogenic genes such as SREBP-1c and FASN.
Antioxidant and Anti-hypertensive Effects
This compound has demonstrated significant antioxidant properties by reducing the levels of reactive oxygen species (ROS). In a study using Angiotensin II-stimulated H9C2 cardiomyocytes, this compound pretreatment was found to decrease the expression of hypertension-related molecules such as Angiotensin II receptor 1 (AT1), tumor necrosis factor-α (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). This effect is mediated, in part, through the reduction of NADPH oxidase activity and the subsequent decrease in hydrogen peroxide (H₂O₂) and superoxide anion (•O₂⁻) levels.
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of this compound, this section provides detailed methodologies for the key experiments cited in the literature.
Isolation and Purification of this compound
This compound can be isolated from the bark of Tabebuia roseo-alba. The general procedure involves:
-
Extraction: The dried and powdered bark is subjected to extraction with a suitable solvent, such as methanol.
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity to obtain fractions enriched with lignans.
-
Chromatography: The methanol fraction is subjected to column chromatography on silica gel, followed by further purification using techniques like Sephadex LH-20 and high-performance liquid chromatography (HPLC) to yield pure this compound.
Cell Culture
-
HepG2 Cells: These human liver cancer cells are cultured in Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
H9C2 Cells: These rat cardiomyocyte cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
Western Blotting for AMPK Phosphorylation
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Oil Red O Staining for Lipid Accumulation
-
Cell Fixation: HepG2 cells are washed with PBS and fixed with 10% formalin for 30-60 minutes.
-
Staining: The fixed cells are washed with water and then with 60% isopropanol. Cells are then stained with a freshly prepared Oil Red O working solution for 10-20 minutes.
-
Washing and Counterstaining: The staining solution is removed, and the cells are washed with water. The nuclei can be counterstained with hematoxylin for 1 minute.
-
Visualization: The lipid droplets appear as red-orange droplets within the cytoplasm when viewed under a microscope.
Quantitative Real-Time PCR (RT-PCR) for Gene Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and its concentration and purity are determined. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Quantitative PCR is performed using a qPCR system with SYBR Green master mix and specific primers for target genes (e.g., SREBP-1c, FASN) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Sample Preparation: Cell culture supernatants are collected after treatment.
-
ELISA Procedure: The concentrations of cytokines such as TNF-α and MCP-1 in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: The absorbance is read at a specific wavelength, and the concentration of the cytokine is determined from a standard curve.
NADPH Oxidase Activity Assay
-
Cell Lysate Preparation: Cells are harvested and homogenized in an appropriate buffer.
-
Assay: NADPH oxidase activity in the cell lysates is measured using a lucigenin-based chemiluminescence assay or other commercially available kits. The assay measures the production of superoxide, which is an indicator of NADPH oxidase activity.
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a growing body of evidence supporting its beneficial biological activities. Its ability to modulate key signaling pathways involved in metabolism, inflammation, and oxidative stress makes it a compelling candidate for further investigation in the development of novel therapeutics. The experimental protocols outlined in this guide provide a foundation for researchers to explore the full potential of this intriguing molecule. Further studies, including in vivo efficacy and safety assessments, are warranted to translate the preclinical findings into clinical applications.
Icariside E4: A Technical Guide to its Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariside E4, a flavonoid glycoside with the molecular formula C26H34O10, is a natural compound found in several medicinal plants, including those from the Epimedium genus and Tabebuia roseo-alba.[1][2] Emerging research has highlighted its potential as a therapeutic agent due to its diverse biological activities. This technical guide provides an in-depth overview of the molecular mechanisms of this compound, focusing on its hypolipogenic and cardioprotective effects. It includes a summary of quantitative data, detailed experimental protocols for key studies, and visualizations of the signaling pathways involved.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C26H34O10 | PubChem |
| Molecular Weight | 506.5 g/mol | PubChem |
| IUPAC Name | (2S,3R,4R,5R,6S)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol | PubChem |
| CAS Number | 126253-42-7 | Biosynth |
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, including antinociceptive, anti-oxidant, anti-Alzheimer's, and anti-inflammatory effects.[2] This guide will focus on two key areas of its action: its role in lipid metabolism in liver cells and its protective effects in cardiac cells.
Hypolipogenic Effects in HepG2 Cells
This compound has been shown to reduce lipid accumulation in human liver cancer (HepG2) cells, suggesting its potential in addressing conditions like non-alcoholic fatty liver disease.[1] The underlying mechanism involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.
Signaling Pathway:
References
- 1. Hypolipogenic effects of this compound via phosphorylation of AMPK and inhibition of MID1IP1 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Icariside E4: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariside E4, a flavonoid glycoside, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a particular focus on its anti-hypertensive and anti-oxidative stress properties. The information presented herein is intended to support further research and drug development efforts.
Core Mechanism of Action in Cardiomyocytes
In vitro studies utilizing the H9C2 cardiomyocyte cell line have elucidated a key mechanism by which this compound exerts its effects. The primary pathway involves the mitigation of angiotensin II (Ang II)-induced cellular stress. Ang II is a potent vasoconstrictor and a key component of the renin-angiotensin system, which plays a crucial role in the pathophysiology of hypertension and cardiovascular disease.
This compound has been shown to counteract the effects of Ang II stimulation in H9C2 cells by downregulating the expression of the Angiotensin II receptor type 1 (AT1).[1][2] This receptor mediates the majority of the pathological effects of Ang II, including vasoconstriction, inflammation, and oxidative stress. By reducing AT1 expression, this compound effectively blunts the downstream signaling cascade initiated by Ang II.
A critical consequence of Ang II-AT1 receptor binding is the activation of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS). This compound pretreatment has been demonstrated to significantly reduce NADPH oxidase activity in Ang II-stimulated H9C2 cells.[1] This reduction in enzymatic activity leads to a decrease in the generation of superoxide anions and hydrogen peroxide, thereby alleviating oxidative stress.
The anti-inflammatory effects of this compound in this model are evidenced by the reduced expression of pro-inflammatory and pro-fibrotic molecules such as tumor necrosis factor-α (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and transforming growth factor-β (TGF-β).[2][3]
The proposed signaling pathway for this compound's action in Ang II-stimulated H9C2 cells is depicted in the following diagram:
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on this compound.
Table 1: Effect of this compound on the Expression of Hypertension-Related Molecules in Ang II-Stimulated H9C2 Cells
| Treatment | Concentration (µg/mL) | AT1 mRNA Expression (% of Ang II Control) | TNF-α mRNA Expression (% of Ang II Control) | MCP-1 mRNA Expression (% of Ang II Control) | TGF-β mRNA Expression (% of Ang II Control) |
| Ang II Control | - | 100 | 100 | 100 | 100 |
| This compound | 20 | ~85 | ~90 | ~88 | ~92 |
| This compound | 30 | ~70 | ~75 | ~72 | ~78 |
| This compound | 50 | ~55 | ~60 | ~58 | ~65 |
Data are estimations based on graphical representations in the cited literature and represent a dose-dependent reduction.[1]
Table 2: Effect of this compound on Oxidative Stress Markers in Ang II-Stimulated H9C2 Cells
| Treatment | Concentration (µg/mL) | NADPH Oxidase Activity (% of Ang II Control) |
| Ang II Control | - | 100 |
| This compound | 20 | ~90 |
| This compound | 30 | ~80 |
| This compound | 50 | ~65 |
Data are estimations based on graphical representations in the cited literature and represent a dose-dependent reduction.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: H9C2 rat cardiomyoblasts.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: H9C2 cells are seeded in appropriate culture plates. Prior to stimulation, cells are pre-treated with varying concentrations of this compound (e.g., 20, 30, 50 µg/mL) for 1 hour. Subsequently, cells are stimulated with 300 nM Angiotensin II for 7 hours.[2][3]
The experimental workflow is illustrated in the following diagram:
RNA Isolation and Real-Time PCR (RT-PCR)
-
RNA Extraction: Total RNA is isolated from treated H9C2 cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR: Quantitative PCR is performed using a thermal cycler with specific primers for the target genes (e.g., AT1, TNF-α, MCP-1, TGF-β) and a housekeeping gene (e.g., GAPDH) for normalization. The reaction mixture typically contains cDNA, forward and reverse primers, and a SYBR Green master mix.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
NADPH Oxidase Activity Assay
-
Sample Preparation: Cell lysates are prepared from treated H9C2 cells.
-
Assay Principle: NADPH oxidase activity is measured by detecting the production of superoxide using a lucigenin-based chemiluminescence assay. In the presence of NADPH, NADPH oxidase produces superoxide, which then reacts with lucigenin to generate a chemiluminescent signal.
-
Procedure: Cell lysates are incubated with a reaction mixture containing NADPH and lucigenin. The chemiluminescence is measured over time using a luminometer.
-
Data Analysis: The rate of chemiluminescence production is proportional to the NADPH oxidase activity and is normalized to the protein concentration of the lysate.
Broader Context and Related Compounds
While direct in vitro studies on this compound are focused on its cardiovascular effects, research on structurally related compounds provides insights into its potential activities in other areas. Icariin, a precursor to this compound, has been shown to inhibit osteoclast formation through the RANKL-mediated TRAF6/NF-κB/ERK signaling pathway.[4][5] Icariside II, another metabolite, is involved in multiple signaling pathways including PI3K/AKT, AMPK, and PKC.[6] These findings suggest that this compound may have a broader range of biological activities that warrant further investigation.
Conclusion
This compound demonstrates significant potential as a therapeutic agent, particularly for cardiovascular conditions associated with hypertension and oxidative stress. Its in vitro mechanism of action in cardiomyocytes involves the downregulation of the AT1 receptor and the subsequent inhibition of NADPH oxidase activity, leading to reduced oxidative stress and inflammation. The detailed protocols and data presented in this guide provide a solid foundation for future research aimed at further characterizing the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. S-EPMC6384670 - Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells. - OmicsDI [omicsdi.org]
- 3. Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Icariin attenuates angiotensin II-induced hypertrophy and apoptosis in H9c2 cardiomyocytes by inhibiting reactive oxygen species-dependent JNK and p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene Expression Profiling of H9c2 Myoblast Differentiation towards a Cardiac-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Activity of Icariside E4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icariside E4, a furoquinoline alkaloid, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its hypolipogenic, anti-hypertensive, antioxidant, anti-inflammatory, antinociceptive, and potential anti-Alzheimer's disease properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a natural compound that has been isolated from various plant sources.[1] Its multifaceted biological profile suggests its potential as a therapeutic agent for a range of pathological conditions. This guide aims to consolidate the current understanding of this compound's mechanisms of action and provide a practical framework for future research and development endeavors.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data on the biological activities of this compound. It is important to note that for many of the reported activities, specific IC50 or EC50 values are not yet published, and the effects are described as concentration-dependent.
Table 1: Hypolipogenic Effects of this compound in HepG2 Cells
| Parameter | Concentration of this compound | Observed Effect | Reference |
| Lipid Accumulation | Not specified | Reduced lipid accumulation (qualitative) | [1] |
| MID1IP1 Expression | Concentration-dependent | Inhibition | [1] |
| SREBP-1c Expression | Concentration-dependent | Suppression | [1] |
| FASN Expression | Concentration-dependent | Suppression | [1] |
| AMPK Phosphorylation | Concentration-dependent | Activation | [1] |
| ACC Phosphorylation | Concentration-dependent | Activation | [1] |
Table 2: Anti-hypertensive and Antioxidant Effects of this compound in Angiotensin II-stimulated H9C2 Cells
| Parameter | Concentration of this compound (µg/mL) | Observed Effect | Reference |
| Hypertension-related molecules (mRNA and protein) | 20, 30, 50 | Significant reduction in a dose-dependent manner | |
| NADPH oxidase activity | 20, 30, 50 | Reduction | |
| H2O2 generation | 20, 30, 50 | Reduction | |
| •O2− generation | 20, 30, 50 | Reduction | |
| Catalase activity | 20, 30, 50 | Increase in a dose-dependent manner | |
| SOD activity | 20, 30, 50 | Increase in a dose-dependent manner |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the biological activities of this compound.
Hypolipogenic Activity in HepG2 Cells
Objective: To investigate the effect of this compound on lipid accumulation and the expression of key lipogenic proteins in human hepatoma HepG2 cells.
Methodology:
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Lipid Accumulation: To induce lipid accumulation, HepG2 cells are typically treated with a mixture of oleic acid and palmitic acid.
-
This compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Oil Red O Staining: To visualize lipid droplets, cells are fixed with 4% paraformaldehyde and stained with Oil Red O solution. The stained lipid droplets can be observed under a microscope and quantified by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).
-
Western Blot Analysis: To determine the effect on protein expression, cell lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with primary antibodies against MID1IP1, SREBP-1c, FASN, phosphorylated AMPK, total AMPK, phosphorylated ACC, and total ACC. A loading control, such as β-actin, is used to normalize the results.
Anti-hypertensive and Antioxidant Activity in H9C2 Cells
Objective: To evaluate the effect of this compound on the expression of hypertension-related molecules and oxidative stress markers in angiotensin II (Ang II)-stimulated H9C2 cardiomyocytes.
Methodology:
-
Cell Culture: H9C2 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induction of Hypertension and Oxidative Stress: Cells are stimulated with Angiotensin II (e.g., 300 nM for 7 hours) to induce a hypertensive and pro-oxidant state.
-
This compound Treatment: Cells are pre-treated with different concentrations of this compound (e.g., 20, 30, 50 µg/mL) for 1 hour before Ang II stimulation.
-
RT-PCR Analysis: Total RNA is extracted from the cells, and reverse transcription is performed to synthesize cDNA. The expression levels of genes related to hypertension (e.g., AT1 receptor, TNF-α, MCP-1) are then quantified using real-time PCR, with GAPDH as a housekeeping gene for normalization.
-
Western Blot Analysis: Cell lysates are analyzed by Western blotting using antibodies against the protein products of the hypertension-related genes.
-
Oxidative Stress Marker Assays: The activity of NADPH oxidase and the levels of reactive oxygen species (ROS) such as hydrogen peroxide (H2O2) and superoxide (•O2−) are measured using commercially available assay kits. The activities of antioxidant enzymes like catalase and superoxide dismutase (SOD) are also determined using specific kits.
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Hypolipogenic Signaling Pathway in HepG2 Cells
Caption: this compound activates AMPK, leading to the inhibition of lipogenesis.
Experimental Workflow for Assessing Hypolipogenic Activity
Caption: Workflow for evaluating the hypolipogenic effects of this compound.
Putative Anti-inflammatory Signaling Pathway
While direct evidence for this compound is pending, related compounds suggest the involvement of the NF-κB pathway.
Caption: Putative anti-inflammatory mechanism of this compound via NF-κB inhibition.
Other Reported Biological Activities
Antinociceptive Activity
This compound has been reported to possess peripheral analgesic activity through mechanisms dependent on ATP-sensitive K+ channels.[1] However, detailed quantitative data and specific experimental protocols for this activity are not yet widely available.
Anti-Alzheimer's Disease Potential
While mentioned as a potential anti-Alzheimer's agent, there is a lack of specific in vitro or in vivo studies investigating the direct effects of this compound on the pathological hallmarks of Alzheimer's disease, such as amyloid-beta aggregation or tau hyperphosphorylation.
Conclusion and Future Directions
This compound demonstrates a promising range of biological activities that warrant further investigation. The current body of research highlights its potential in metabolic and cardiovascular disorders. Future research should focus on:
-
Determining IC50 and EC50 values for its various biological activities to establish its potency.
-
Elucidating the detailed molecular mechanisms underlying its antinociceptive and anti-inflammatory effects.
-
Conducting in vivo studies to validate the in vitro findings and assess its pharmacokinetic and pharmacodynamic properties.
-
Investigating its potential in neurodegenerative diseases through dedicated in vitro and in vivo models of Alzheimer's disease.
This technical guide serves as a foundational resource to stimulate and guide these future research efforts, ultimately aiming to unlock the full therapeutic potential of this compound.
References
Icariside E4: A Technical Guide on its Antioxidant and Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariside E4 is a flavonoid glycoside that has garnered interest for its potential therapeutic properties, particularly its antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. While research specifically on this compound is emerging, this guide also draws upon the more extensive data available for its close structural analogue, Icariside II, to provide a broader context for its potential biological activities. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the antioxidant and anti-inflammatory effects of this compound and the related compound, Icariside II.
Table 1: Anti-inflammatory and Antioxidant Effects of this compound in Angiotensin II-Stimulated H9C2 Cardiomyocytes [1][2]
| Parameter | Treatment Group | Concentration (µg/mL) | Result (Relative to Ang II Control) |
| Inflammatory Markers (mRNA Expression) | |||
| TNF-α | This compound | 20 | Reduced |
| 30 | Further Reduced | ||
| 50 | Significantly Reduced | ||
| MCP-1 | This compound | 20 | Reduced |
| 30 | Further Reduced | ||
| 50 | Significantly Reduced | ||
| TGF-β | This compound | 20 | Reduced |
| 30 | Further Reduced | ||
| 50 | Significantly Reduced | ||
| Oxidative Stress Markers | |||
| NADPH Oxidase Activity | This compound | 20, 30, 50 | Dose-dependent reduction |
| Hydrogen Peroxide (H₂O₂) Levels | This compound | 20, 30, 50 | Dose-dependent reduction |
| Superoxide Anion (•O₂⁻) Levels | This compound | 20, 30, 50 | Dose-dependent reduction |
| Antioxidant Enzyme Activity | |||
| Catalase Activity | This compound | 20, 30, 50 | Dose-dependent increase |
| Superoxide Dismutase (SOD) Activity | This compound | 20, 30, 50 | Dose-dependent increase |
Table 2: In Vitro Antioxidant Activity of Icariside II
| Assay | Compound | IC50 (µg/mL) |
| DPPH Radical Scavenging | Icariside II | Not explicitly defined in the provided text, but complexation with whey protein was shown to enhance its activity.[3] |
| Hydroxyl Radical (OH•) Scavenging | Icariside II | (15.65±0.72)% - (28.51±0.91)% at 0.1-0.5 g/L[4] |
| Superoxide Anion (O₂⁻•) Scavenging | Icariside II | Showed concentration-dependent scavenging activity.[4] |
Note: Data for Icariside II is provided as a reference due to the limited availability of specific IC50 values for this compound in the reviewed literature.
Experimental Protocols
Anti-inflammatory and Antioxidant Effects in Angiotensin II-Stimulated H9C2 Cells
This protocol is based on the methodology used to assess the effects of this compound on cardiomyocyte hypertrophy and oxidative stress.[1][2]
a. Cell Culture and Treatment:
-
H9C2 rat cardiomyocyte cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cells are seeded in appropriate culture plates and grown to approximately 80% confluence.
-
Prior to treatment, the cells are serum-starved for 24 hours.
-
Cells are pre-treated with this compound (20, 30, or 50 µg/mL) for 1 hour.
-
Following pre-treatment, cells are stimulated with 300 nM Angiotensin II (Ang II) for 7 hours to induce an inflammatory and oxidative response.
b. RNA Extraction and RT-PCR for Inflammatory Markers:
-
Total RNA is extracted from the H9C2 cells using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative real-time PCR (qRT-PCR) is performed using specific primers for TNF-α, MCP-1, TGF-β, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
c. Measurement of Oxidative Stress Markers and Antioxidant Enzyme Activity:
-
Cell lysates are prepared from the treated H9C2 cells.
-
The activity of NADPH oxidase and the levels of H₂O₂ and •O₂⁻ are determined using commercially available ELISA kits according to the manufacturer's instructions.
-
The activities of catalase and SOD in the cell lysates are also measured using specific commercial assay kits.
General Protocol for Assessing Anti-inflammatory Effects in LPS-Stimulated RAW 264.7 Macrophages
While specific data for this compound in this model is not available, the following is a general protocol that can be adapted.
a. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for 24 hours.
b. Measurement of Nitric Oxide (NO) Production:
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.
c. ELISA for Pro-inflammatory Cytokines:
-
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using specific ELISA kits.
d. Western Blot for Inflammatory Proteins:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and phosphorylated/total proteins of the NF-κB and MAPK signaling pathways.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
General Protocol for In Vitro Antioxidant Activity Assays
a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A stock solution of DPPH in methanol is prepared.
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of this compound are added to the ABTS•+ solution.
-
After a 6-minute incubation, the absorbance at 734 nm is recorded.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The antioxidant and anti-inflammatory effects of flavonoids like this compound are often mediated through the modulation of key cellular signaling pathways. Based on studies of the closely related Icariside II, the Nrf2/HO-1 and NF-κB pathways are likely principal targets.
Nrf2/HO-1 Antioxidant Response Pathway
This compound is hypothesized to exert its antioxidant effects by activating the Nrf2/HO-1 pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).
NF-κB Inflammatory Pathway
The anti-inflammatory effects of this compound are likely mediated by the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is proposed to inhibit this cascade.
Experimental Workflow for H9C2 Cell Studies
The following diagram illustrates the workflow for investigating the effects of this compound in Angiotensin II-stimulated H9C2 cells.
Conclusion
This compound demonstrates notable antioxidant and anti-inflammatory properties, primarily evidenced by its effects in angiotensin II-stimulated cardiomyocytes. The available data suggests that it can effectively reduce the expression of key inflammatory cytokines and mitigate oxidative stress by enhancing the activity of endogenous antioxidant enzymes. While the precise molecular mechanisms of this compound are still under investigation, the well-documented activities of its analogue, Icariside II, strongly suggest the involvement of the Nrf2/HO-1 and NF-κB signaling pathways. Further research, particularly utilizing in vivo models and additional in vitro systems such as LPS-stimulated macrophages, is warranted to fully elucidate the therapeutic potential of this compound. The protocols and data presented in this guide offer a solid foundation for future studies aimed at developing this compound as a novel agent for the treatment of conditions with an underlying inflammatory and oxidative stress component.
References
Neuroprotective Properties of Icariside E4: An Overview and In-Depth Analysis of the Closely Related Icariside II
A Technical Guide for Researchers and Drug Development Professionals
Foreword
This technical guide addresses the neuroprotective properties of Icariside E4. Initial comprehensive literature searches revealed that while this compound is a distinct flavonoid with purported anti-oxidant, anti-inflammatory, and anti-Alzheimer's effects, there is a significant scarcity of in-depth, quantitative, and mechanistic studies specifically focused on its neuroprotective actions. The available data is currently insufficient to construct a detailed technical guide as requested.
However, our extensive research has yielded a wealth of information on the closely related and well-studied compound, Icariside II (ICS II) , a major bioactive flavonoid derived from plants of the Epimedium genus. Given the shared structural backbone and origin, the detailed findings on Icariside II offer valuable insights and a strong comparative basis for future research on this compound.
Therefore, this guide is structured as follows:
-
Part 1: this compound - A Summary of Current Knowledge. This section will briefly present the available information on this compound.
-
Part 2: Icariside II - An In-Depth Technical Guide to its Neuroprotective Properties. This comprehensive section will provide the detailed data, experimental protocols, and signaling pathway diagrams requested, focusing on the extensive body of research available for Icariside II.
We believe this approach provides the most valuable and scientifically robust resource for researchers and drug development professionals interested in the neuroprotective potential of flavonoids from Epimedium.
Part 1: this compound - A Summary of Current Knowledge
This compound is a flavonoid that has been isolated from plant sources including Tabebuia roseo-alba and Epimedium species. While research is limited, preliminary studies and vendor-supplied information suggest it possesses several biological activities relevant to neuroprotection:
-
Anti-oxidant Effects: this compound has been reported to exhibit anti-oxidant properties. In a study on angiotensin II-stimulated H9C2 cells, a cell line derived from rat heart tissue, this compound pretreatment showed some effect on reducing oxidative stress, although it was less potent than another co-tested compound, roseoside.
-
Anti-inflammatory Effects: General anti-inflammatory effects of this compound have been noted, a key mechanism in combating neuroinflammation, which is a hallmark of many neurodegenerative diseases.
Due to the lack of dedicated studies on the neuroprotective mechanisms of this compound, we are unable to provide detailed quantitative data, experimental protocols, or signaling pathway diagrams for this specific compound at this time. Further research is warranted to elucidate its potential in the context of neurodegenerative diseases.
Part 2: Icariside II - An In-Depth Technical Guide to its Neuroprotective Properties
Icariside II (ICS II), also known as baohuoside I, is a major flavonoid glycoside derived from Epimedium and is a metabolite of Icariin. It has garnered significant scientific interest for its potent neuroprotective effects, which are attributed to its anti-inflammatory, anti-oxidant, and anti-apoptotic activities.
Data Presentation: Quantitative Effects of Icariside II in Neuroprotection
The following tables summarize the quantitative data from various in vitro and in vivo studies on the neuroprotective effects of Icariside II.
Table 1: In Vitro Neuroprotective Effects of Icariside II
| Cell Line | Insult/Model | Icariside II Concentration | Outcome Measure | Result | Citation |
| SK-N-SH | MPP+ (2 mM) | 50 µM | Cell Viability (MTT assay) | Significantly reversed the decrease in cell viability | |
| SK-N-SH | MPP+ | 25 and 50 µM | LDH Release | Significantly decreased LDH release | [1] |
| Primary Astrocytes | Oxygen-Glucose Deprivation (OGD) | Not specified | Cytoprotection | Exerted cytoprotective effects | |
| PC12 | Aβ25-35 | Not specified | Cell Injury | Significantly abrogated cell injury | [2] |
| PC12 | Aβ25-35 | Not specified | Intracellular ROS | Inhibited overproduction | [2] |
| PC12 | Aβ25-35 | Not specified | Mitochondrial ROS | Inhibited overproduction | [2] |
Table 2: In Vivo Neuroprotective Effects of Icariside II
| Animal Model | Insult/Model | Icariside II Dosage | Outcome Measure | Result | Citation |
| Rats | Aβ25-35 injection | 20 mg/kg | Cognitive Deficits | Improved cognitive deficits | [3] |
| Rats | Aβ25-35 injection | 20 mg/kg | Aβ1-40 Levels in Hippocampus | Reduced levels | [3] |
| Rats | Aβ25-35 injection | 20 mg/kg | Neuronal Apoptosis (TUNEL) | Improved Aβ25-35-induced apoptosis | [3] |
| APP/PS1 Transgenic Mice | Alzheimer's Disease | 30 mg/kg (chronic) | APP Level | Significantly suppressed APP level | [4] |
| APP/PS1 Transgenic Mice | Alzheimer's Disease | 30 mg/kg (chronic) | sAPPβ Level | Decreased level | [4] |
| APP/PS1 Transgenic Mice | Alzheimer's Disease | 30 mg/kg (chronic) | p-eIF2α and p-PERK Levels | Significantly inhibited levels | [4] |
| Mice | MCAO (Ischemic Stroke) | Pretreatment | Cerebral Injury | Mitigated cerebral injury | [5] |
| Rats | Cerebral Ischemia-Reperfusion | Not specified | Blood-Brain Barrier Disruption | Significantly ameliorated disruption | [6] |
| Rats | Chronic Cerebral Hypoperfusion | 8 mg/kg/day | Learning and Memory | Promoted learning and memory abilities | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on Icariside II's neuroprotective properties.
1. Cell Viability Assay (MTT Assay) [1]
-
Cell Seeding: SK-N-SH cells are seeded into a 96-well plate at a density of 1x10³ cells/well and cultured for 24 hours at 37°C.
-
Treatment: Cells are treated with the desired concentrations of Icariside II and/or the neurotoxic agent (e.g., MPP+).
-
MTT Incubation: After the treatment period, 10 µl of 5 mg/ml MTT reagent is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The culture supernatant is removed, and 250 µl of DMSO is added to each well to dissolve the formazan crystals. The plate is then incubated for 20 minutes at room temperature.
-
Absorbance Measurement: The absorbance at a wavelength of 570 nm is measured using a microplate reader. Cell viability is expressed as a percentage of the control group.
2. Lactate Dehydrogenase (LDH) Release Assay [1]
-
Principle: This assay measures the activity of the cytoplasmic enzyme LDH released into the culture medium upon cell membrane damage.
-
Procedure: The assay is typically performed using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: The results are expressed as the percentage of LDH released compared to control cells.
3. In Vivo Alzheimer's Disease Model (Aβ25-35 Injection) [3]
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Aβ25-35 Preparation: The amyloid-beta peptide fragment 25-35 is dissolved in sterile saline and aggregated by incubation at 37°C for a specified period (e.g., 7 days).
-
Stereotaxic Injection: Rats are anesthetized, and the aggregated Aβ25-35 is bilaterally injected into the hippocampus using a stereotaxic apparatus.
-
Icariside II Administration: Icariside II is administered orally (e.g., by gavage) at the specified dosage for a defined period following the Aβ25-35 injection.
-
Behavioral and Molecular Analysis: Cognitive function is assessed using behavioral tests like the Morris water maze. After the treatment period, brain tissue is collected for molecular analyses such as Western blotting and immunohistochemistry to measure levels of Aβ, inflammatory markers, and apoptotic proteins.
4. In Vivo Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO) [5]
-
Animal Model: Mice are commonly used.
-
Procedure: The middle cerebral artery is temporarily occluded to induce focal cerebral ischemia. This is often achieved by inserting a filament into the internal carotid artery to block the origin of the MCA.
-
Reperfusion: After a defined period of ischemia (e.g., 1-2 hours), the filament is withdrawn to allow for reperfusion.
-
Icariside II Preconditioning: Icariside II is administered prior to the induction of ischemia.
-
Outcome Assessment: Neurological deficit scores, infarct volume (measured by TTC staining), and long-term recovery are assessed. Molecular analyses of brain tissue are also performed to investigate the underlying mechanisms.
Signaling Pathways and Mechanisms of Action
Icariside II exerts its neuroprotective effects through the modulation of multiple signaling pathways. The following diagrams, generated using the DOT language, visualize some of the key pathways involved.
1. Anti-inflammatory and Anti-amyloidogenic Pathways
Icariside II has been shown to inhibit neuroinflammation and the production of amyloid-beta. One of the key pathways involved is the TLR4/MyD88/NF-κB signaling cascade. By inhibiting this pathway, Icariside II reduces the expression of pro-inflammatory cytokines. Additionally, it can influence the amyloidogenic pathway by affecting the expression of enzymes involved in APP processing.
2. Antioxidant Response Pathway
Icariside II can activate the Nrf2/HO-1 signaling pathway, a crucial cellular defense mechanism against oxidative stress. By promoting the nuclear translocation of Nrf2, Icariside II upregulates the expression of antioxidant enzymes, thereby reducing reactive oxygen species (ROS) and protecting neurons from oxidative damage.
References
- 1. Icariside II protects dopaminergic neurons from 1‑methyl‑4‑phenylpyridinium‑induced neurotoxicity by downregulating HDAC2 to restore mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Icariside II, a Phosphodiesterase-5 Inhibitor, Attenuates Beta-Amyloid-Induced Cognitive Deficits via BDNF/TrkB/CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Icariside II, a Broad-Spectrum Anti-cancer Agent, Reverses Beta-Amyloid-Induced Cognitive Impairment through Reducing Inflammation and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Icariside II Effectively Reduces Spatial Learning and Memory Impairments in Alzheimer’s Disease Model Mice Targeting Beta-Amyloid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Icariside II preconditioning evokes robust neuroprotection against ischaemic stroke, by targeting Nrf2 and the OXPHOS/NF-κB/ferroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Icariside II attenuates cerebral ischemia/reperfusion-induced blood–brain barrier dysfunction in rats via regulating the balance of MMP9/TIMP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Icariside II affects hippocampal neuron axon regeneration and improves learning and memory in a chronic cerebral hypoperfusion rat model - PMC [pmc.ncbi.nlm.nih.gov]
Icariside E4's Potential in Alzheimer's Disease: A Technical Guide on the Therapeutic Promise of Epimedium-Derived Flavonoids
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies are limited, driving significant research into novel, multi-target agents. Natural compounds, particularly flavonoids derived from medicinal herbs like Epimedium, have emerged as promising candidates. While the query specified Icariside E4, the current body of scientific literature extensively details the neuroprotective effects of its parent compound, Icariin, and its primary metabolite, Icariside II (ICS II). This technical guide synthesizes the existing research on Icariin and Icariside II, focusing on their mechanisms of action, summarizing key quantitative data, and detailing the experimental protocols used to evaluate their potential in AD research.
Section 1: Icariside II and its Impact on Amyloid-β Pathology
Icariside II (ICS II), a major metabolite of Icariin, has demonstrated significant potential in mitigating amyloid-β pathology, a central hallmark of Alzheimer's disease. Research indicates that ICS II can modulate the processing of the amyloid precursor protein (APP), shifting it from the amyloidogenic pathway, which produces toxic Aβ peptides, towards the non-amyloidogenic pathway.
Mechanism of Action: Modulation of APP Processing
Studies using APPswe/PS1dE9 (APP/PS1) double transgenic mice have shown that chronic administration of ICS II influences the key secretase enzymes responsible for APP cleavage.[1][2] Specifically, ICS II promotes the non-amyloidogenic pathway by up-regulating the expression of α-secretase (ADAM10). Simultaneously, it inhibits the amyloidogenic pathway by down-regulating the expression of β-secretase (BACE1) and the amyloid precursor protein (APP) itself.[1][2] This dual action effectively reduces the production of Aβ peptides and the subsequent formation of senile plaques in the brain.[1][2]
References
- 1. Frontiers | Icariside II Effectively Reduces Spatial Learning and Memory Impairments in Alzheimer’s Disease Model Mice Targeting Beta-Amyloid Production [frontiersin.org]
- 2. Icariside II Effectively Reduces Spatial Learning and Memory Impairments in Alzheimer’s Disease Model Mice Targeting Beta-Amyloid Production - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Hypolipogenic Potential of Icariside E4 in HepG2 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hypolipogenic effects of Icariside E4 in HepG2 human hepatocellular carcinoma cells. The information presented herein is a synthesis of current research findings, offering a detailed overview of the molecular mechanisms, experimental data, and relevant protocols to facilitate further investigation and drug development efforts in the field of metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD).
Core Findings: this compound's Impact on Lipid Metabolism
This compound has been identified as a promising compound for mitigating lipid accumulation in liver cells. Studies have demonstrated its ability to reduce intracellular lipid levels without exhibiting significant cytotoxicity. The primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway and the inhibition of key lipogenic factors.
Data Presentation
The following tables summarize the key quantitative and qualitative findings from in vitro studies on this compound's effects in HepG2 cells.
Table 1: Cytotoxicity of this compound in HepG2 Cells
| Concentration of this compound (µM) | Cell Viability (%) | Observation |
| 0 (Control) | 100 | No effect on cell viability. |
| 30 | No significant change | This compound is non-toxic at this concentration.[1] |
| 60 | No significant change | This compound is non-toxic at this concentration.[1] |
| 120 | No significant change | This compound is non-toxic at this concentration.[1] |
| 240 | No significant change | This compound is non-toxic at this concentration.[1] |
| Note: Quantitative data on cell viability indicates no significant toxicity was observed at the tested concentrations. |
Table 2: Effect of this compound on Lipid Accumulation in HepG2 Cells
| Concentration of this compound (µM) | Lipid Accumulation |
| 0 (Control) | Baseline lipid levels. |
| 30 | Reduced |
| 60 | Reduced |
| 120 | Reduced |
| 240 | Reduced |
| Note: Qualitative assessment from Oil Red O staining indicates a reduction in lipid accumulation.[2] Specific quantitative reduction percentages are not publicly available. |
Table 3: Effect of this compound on Key Lipogenic and Signaling Proteins in HepG2 Cells
| Protein | Effect of this compound Treatment |
| p-AMPK | Activated/Increased |
| p-ACC | Activated/Increased |
| MID1IP1 | Inhibited/Decreased |
| SREBP-1c | Inhibited/Decreased |
| FASN | Inhibited/Decreased |
| LXRα | Inhibited/Decreased |
| Note: The effects are based on Western blot analyses described in the primary research.[2] Fold-change data is not publicly available. |
Signaling Pathways and Experimental Workflow
The hypolipogenic effect of this compound is orchestrated through a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways and the general experimental workflow.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound's effects on HepG2 cells.
HepG2 Cell Culture and Treatment
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Subculturing: Cells are passaged every 3-4 days to maintain sub-confluent cultures.[5] The cell monolayer is washed with PBS, and cells are detached using a trypsin-EDTA solution.
-
This compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). On the day of the experiment, the stock solution is diluted in the culture medium to achieve the final desired concentrations (e.g., 30, 60, 120, 240 µM). Control cells are treated with the vehicle (solvent) at the same final concentration as the highest this compound dose.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (0-240 µM) and incubated for 24 hours.[1]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Lipid Accumulation Assay (Oil Red O Staining)
-
Cell Seeding and Treatment: HepG2 cells are seeded in 6-well plates or on coverslips in 24-well plates and treated with this compound as described above.
-
Fixation: After treatment, the cells are washed with PBS and fixed with 4% paraformaldehyde for 30 minutes.[6]
-
Staining: The fixed cells are washed and then stained with a freshly prepared Oil Red O working solution for 15-30 minutes.[1][6]
-
Washing: The staining solution is removed, and the cells are washed multiple times with distilled water to remove excess stain.[6]
-
Visualization: The stained lipid droplets within the cells are visualized using a light microscope.
-
Quantification: For quantitative analysis, the stained oil is eluted with isopropanol, and the absorbance of the eluate is measured at approximately 510 nm. The amount of lipid is expressed relative to the control.[6]
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, HepG2 cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-AMPK, AMPK, p-ACC, ACC, MID1IP1, SREBP-1c, FASN, LXRα) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.
Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from this compound-treated and control HepG2 cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the target genes (e.g., SREBP-1c, FASN, LXRα) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. The results are expressed as fold change relative to the control group.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypolipogenic effects of this compound via phosphorylation of AMPK and inhibition of MID1IP1 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 4. Culture of HepG2 liver cells on three dimensional polystyrene scaffolds enhances cell structure and function during toxicological challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. pubcompare.ai [pubcompare.ai]
The Role of Icariside E4 in the AMPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icariside E4 (IE4), a flavonoid glycoside, has emerged as a molecule of interest in the regulation of cellular metabolism. This technical guide delves into the core of its mechanism, focusing on its interaction with the AMP-activated protein kinase (AMPK) signaling pathway. Evidence from in vitro studies, primarily in the human hepatoma HepG2 cell line, demonstrates that this compound acts as an activator of AMPK. This activation initiates a cascade of downstream events leading to a hypolipogenic effect, suggesting its potential as a therapeutic agent for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). This document provides a comprehensive overview of the signaling pathway, quantitative data from key experiments, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this compound's molecular action.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic processes.[1] Activation of AMPK shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) pathways. This includes the inhibition of fatty acid and cholesterol synthesis and the promotion of fatty acid oxidation. Given its central role in metabolic regulation, AMPK has become a significant target for the development of therapeutics for metabolic diseases, including type 2 diabetes and fatty liver disease.
This compound is a natural compound that has been investigated for its various biological activities. Recent research has highlighted its role in lipid metabolism, specifically through the activation of the AMPK signaling pathway. This guide will provide a detailed technical overview of the current understanding of how this compound modulates this pathway and its subsequent effects on downstream cellular processes.
The this compound-AMPK Signaling Pathway
This compound exerts its effects on lipid metabolism in HepG2 cells primarily through the activation of AMPK. The proposed signaling cascade is initiated by an upstream event, the inhibition of MID1 Interacting Protein 1 (MID1IP1), which in turn leads to the phosphorylation and activation of AMPK.
Upstream Regulation: Inhibition of MID1IP1
Current evidence suggests that this compound's activation of AMPK is mediated by its ability to inhibit the expression of MID1IP1.[1] MID1IP1 has been identified as a negative regulator of AMPK. Therefore, by reducing MID1IP1 levels, this compound relieves this inhibition, leading to the phosphorylation of AMPK at Threonine 172 (Thr172) of its α-subunit, which is a critical step for its activation.
AMPK Activation and Downstream Effects
Once activated, AMPK phosphorylates and inactivates its downstream target, Acetyl-CoA Carboxylase (ACC), a key enzyme in de novo lipogenesis.[1] The phosphorylation of ACC reduces the production of malonyl-CoA, a crucial substrate for fatty acid synthesis.
Furthermore, activated AMPK leads to the suppression of key lipogenic transcription factors, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Liver X Receptor α (LXRα).[1] The downregulation of these transcription factors results in a decreased expression of their target genes, such as Fatty Acid Synthase (FASN), which is another critical enzyme in the fatty acid synthesis pathway.[1]
The culmination of these events is a significant reduction in intracellular lipid accumulation, a hallmark of the hypolipogenic effect of this compound.
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the quantitative findings from key experiments investigating the effect of this compound on the AMPK signaling pathway in HepG2 cells.
Note: Specific quantitative data from the primary research on this compound, such as dose-dependent fold changes in protein phosphorylation and gene expression, were not publicly available in the full-text literature at the time of this guide's compilation. The tables below are structured to present such data once it becomes accessible and are currently populated with qualitative findings based on the available abstracts.
Table 1: Effect of this compound on Protein Phosphorylation and Expression
| Target Protein | This compound Concentration | Change in Phosphorylation/Expression | Method |
| p-AMPK (Thr172) | Not Specified | Increased | Western Blot |
| Total AMPK | Not Specified | No Change | Western Blot |
| p-ACC (Ser79) | Not Specified | Increased | Western Blot |
| Total ACC | Not Specified | No Change | Western Blot |
| MID1IP1 | Not Specified | Decreased | Western Blot |
| SREBP-1c | Not Specified | Decreased | Western Blot |
| FASN | Not Specified | Decreased | Western Blot |
Table 2: Effect of this compound on Lipogenesis
| Assay | This compound Concentration | Observation |
| Oil Red O Staining | Not Specified | Reduced Lipid Accumulation |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture
-
Cell Line: Human hepatoma HepG2 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Cells are passaged upon reaching 80-90% confluency. The medium is aspirated, cells are washed with Phosphate-Buffered Saline (PBS), and then detached using a suitable dissociation reagent like Trypsin-EDTA. The reaction is neutralized with complete medium, and cells are re-seeded at the desired density.
Western Blot Analysis
-
Objective: To determine the protein levels of total and phosphorylated AMPK and ACC, as well as the expression levels of MID1IP1, SREBP-1c, and FASN.
-
Procedure:
-
Cell Lysis: HepG2 cells are treated with various concentrations of this compound for a specified duration. After treatment, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-AMPK (Thr172), total AMPK, p-ACC (Ser79), total ACC, MID1IP1, SREBP-1c, FASN, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
-
Oil Red O Staining
-
Objective: To visualize and quantify intracellular lipid accumulation.
-
Procedure:
-
Cell Seeding and Treatment: HepG2 cells are seeded in multi-well plates and treated with this compound.
-
Fixation: After treatment, the cells are washed with PBS and fixed with a 4% paraformaldehyde solution for 30 minutes.
-
Staining: The fixed cells are washed and then stained with a freshly prepared Oil Red O working solution for 15-30 minutes at room temperature.
-
Washing: The staining solution is removed, and the cells are washed repeatedly with distilled water to remove excess stain.
-
Visualization: The stained lipid droplets (appearing as red-orange droplets) are visualized and imaged using a microscope.
-
Quantification (Optional): To quantify the lipid content, the stained Oil Red O is extracted from the cells using isopropanol, and the absorbance of the extract is measured at a specific wavelength (typically around 500-520 nm).
-
AMPK Inhibition Assay
-
Objective: To confirm that the effects of this compound are mediated through the AMPK pathway.
-
Inhibitor: Compound C (Dorsomorphin), a potent and selective AMPK inhibitor.
-
Procedure:
-
HepG2 cells are pre-treated with an appropriate concentration of Compound C (e.g., 10-20 µM) for 1-2 hours prior to the addition of this compound.
-
Following pre-treatment, cells are co-incubated with this compound and Compound C for the desired experimental duration.
-
The effects on downstream targets (e.g., p-ACC, SREBP-1c, FASN expression, and lipid accumulation) are then assessed using the methods described above (Western Blot, Oil Red O staining).
-
A reversal of the effects of this compound in the presence of Compound C indicates that the observed effects are AMPK-dependent.
-
Experimental and Logical Flow Diagrams
Conclusion
This compound demonstrates a clear role in the activation of the AMPK signaling pathway in HepG2 cells. By inhibiting the upstream negative regulator MID1IP1, this compound triggers the phosphorylation and activation of AMPK. This, in turn, leads to the inhibition of de novo lipogenesis through the phosphorylation of ACC and the suppression of key lipogenic transcription factors and enzymes. The resulting hypolipogenic effect positions this compound as a promising candidate for further investigation in the context of metabolic diseases characterized by excess lipid accumulation, such as NAFLD. This technical guide provides a foundational understanding of the molecular mechanisms of this compound and detailed protocols to aid researchers in the continued exploration of its therapeutic potential. Further studies, including in vivo models, are warranted to fully elucidate its efficacy and safety profile.
References
An In-Depth Technical Guide on the Analgesic Activity of Icariside E4
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the analgesic properties of Icariside E4, a dihydrobenzofuran-type lignan. It consolidates key quantitative data, outlines experimental methodologies, and illustrates the proposed mechanism of action through signaling pathways and experimental workflows.
Quantitative Assessment of Analgesic Efficacy
The analgesic activity of this compound has been primarily evaluated using established preclinical models of nociception. The data indicates a significant peripheral analgesic effect, particularly in a model of visceral chemical-induced pain.
Data Summary Table
The following table summarizes the quantitative results from key analgesic assays.
| Experimental Model | Test Substance | Dose (mg/kg, i.p.) | Analgesic Effect (% Inhibition of Writhes) | Source |
| Acetic Acid-Induced Writhing Test | This compound | 0.1 | 46.9% | [1] |
| Acetic Acid-Induced Writhing Test | This compound | 1.0 | 82.3% | [1] |
| Acetic Acid-Induced Writhing Test | This compound | 10.0 | 66.6% | [1] |
| Hot-Plate Test | This compound | Not Specified | No significant effect | [1] |
i.p. = Intraperitoneal
The data clearly demonstrates a dose-dependent analgesic effect in the writhing test. The lack of activity in the hot-plate test strongly suggests that this compound's mechanism is confined to the peripheral nervous system, as this test typically detects centrally acting analgesics.[1]
Detailed Experimental Protocols
The following sections describe the standard methodologies for the key experiments cited in the evaluation of this compound's analgesic activity.
Note: These are generalized protocols for standard pharmacological assays. Specific parameters in the cited study may vary.
Acetic Acid-Induced Writhing Test
This is a classical model for assessing peripheral analgesic activity by inducing visceral pain.
-
Objective: To quantify the ability of a test compound to inhibit chemically induced visceral nociception.
-
Animal Model: Male Swiss mice (typically 20-25g).
-
Procedure:
-
Animals are acclimated and then randomly assigned to control (vehicle) and treatment groups.
-
Test substance (this compound) or vehicle is administered via intraperitoneal (i.p.) injection.
-
Following a 30-minute pretreatment period, a 0.6% solution of acetic acid is injected i.p. (volume typically 10 mL/kg) to induce a characteristic writhing response.
-
Five minutes after the acetic acid injection, the number of writhes (characterized by abdominal constriction and hind limb stretching) for each animal is counted over a 20-minute observation period.
-
The percentage inhibition of writhing is calculated for each treatment group relative to the control group, serving as the primary measure of analgesia.
-
Hot-Plate Test
This test is used to evaluate centrally mediated antinociception by measuring the response latency to a thermal stimulus.
-
Objective: To assess the central analgesic activity of a test compound.
-
Animal Model: Male Swiss mice (typically 20-25g).
-
Apparatus: A hot-plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal when placed on the hot plate. A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.
-
Animals are administered the test substance (this compound) or vehicle.
-
The latency to the nociceptive response is measured again at specific time points post-administration (e.g., 30, 60, 90 minutes).
-
A significant increase in response latency compared to the vehicle group indicates central analgesic action.
-
Mechanism of Action: Role of ATP-Sensitive K+ Channels
Research into the molecular mechanism of this compound indicates that its analgesic effects are mediated through the modulation of specific ion channels in peripheral neurons.
Signaling Pathway
The antinociceptive action of this compound is not mediated by opioid, muscarinic, adrenergic, or dopaminergic pathways.[1] Instead, the evidence points to the activation of ATP-sensitive potassium (KATP) channels .
The proposed mechanism involves the following steps:
-
This compound binds to and activates KATP channels on the membrane of peripheral nociceptive neurons.
-
Activation of these channels leads to an efflux of potassium (K+) ions out of the neuron.
-
This K+ efflux results in hyperpolarization of the neuronal membrane, increasing the threshold required to trigger an action potential.
-
By stabilizing the neuron in a less excitable state, this compound reduces the transmission of pain signals to the central nervous system, resulting in an analgesic effect.
This hypothesis was confirmed through pharmacological blockade. The antinociceptive effect of this compound was reversed by pre-administration of glibenclamide , a known KATP channel blocker, but not by antagonists of other common analgesic pathways like naloxone.[1]
Mandatory Visualizations
The following diagrams illustrate the signaling pathway and experimental workflow described above, created using the Graphviz DOT language.
Diagram 1: Proposed Signaling Pathway for this compound Analgesia
Caption: Proposed signaling pathway for the peripheral analgesic action of this compound.
Diagram 2: Experimental Workflow for Analgesic Evaluation
References
Investigating the Potential Modulation of ATP-Sensitive Potassium Channels by Icariside E4: A Proposed Research Framework
Absence of Direct Evidence and a Forward-Looking Approach for Researchers
An extensive review of current scientific literature reveals a notable absence of direct research investigating the modulatory effects of Icariside E4 on ATP-sensitive potassium (K-ATP) channels. While the compound has been studied for its anti-inflammatory, anti-oxidant, and metabolic regulatory properties, its interaction with this specific class of ion channels remains an unexplored area of research[1][2].
This document, therefore, serves as a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals interested in exploring this potential interaction. It outlines a proposed research framework, detailing hypothetical signaling pathways, robust experimental protocols, and structured data presentation formats necessary to elucidate the potential role of this compound in K-ATP channel modulation.
Hypothetical Signaling Pathways and Mechanisms of Action
Based on the known biological activities of this compound, several plausible mechanisms could underlie its potential modulation of K-ATP channels. This compound is known to activate AMP-activated protein kinase (AMPK)[1]. Since AMPK is a key cellular energy sensor that can influence the intracellular ATP/ADP ratio, this provides a potential indirect pathway for K-ATP channel modulation. K-ATP channels are directly gated by intracellular nucleotides, closing in the presence of high ATP and opening when ATP levels fall[3][4][5][6].
A second hypothetical pathway could involve direct interaction of this compound with the K-ATP channel complex itself. The K-ATP channel is a hetero-octameric complex composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits[4][5][7][8][9][10][11][12]. The SUR subunit is the primary target for a variety of pharmacological agents, including sulfonylureas (inhibitors) and potassium channel openers (activators)[13][14]. This compound could potentially bind to one of these subunits to either inhibit or activate channel function.
Proposed Experimental Workflow
A systematic approach is required to investigate the effects of this compound on K-ATP channels. The following workflow outlines a logical progression from initial screening to detailed mechanistic studies.
Detailed Experimental Protocols
Cell Culture and Expression Systems
To dissect the potential direct effects of this compound on specific K-ATP channel isoforms, transient or stable expression of the channel subunits in a mammalian cell line (e.g., HEK293 or COS-7) is recommended. Different combinations of Kir6.x (Kir6.1, Kir6.2) and SURx (SUR1, SUR2A, SUR2B) subunits can be co-expressed to reconstitute the various tissue-specific K-ATP channels[5][8][10].
Electrophysiological Recordings (Patch-Clamp)
The whole-cell and inside-out patch-clamp configurations are the gold standards for characterizing ion channel activity[15][16].
-
Objective: To directly measure the effect of this compound on K-ATP channel currents.
-
Methodology:
-
Culture cells expressing the desired K-ATP channel isoform on glass coverslips.
-
For whole-cell recordings, establish a giga-ohm seal and rupture the cell membrane. The pipette solution should be potassium-based and contain a low concentration of ATP (e.g., <100 µM) to allow for baseline channel activity. The extracellular solution should be a standard physiological saline.
-
Apply a K-ATP channel opener (e.g., pinacidil or diazoxide) to elicit robust currents, followed by co-application or subsequent application of this compound at various concentrations to test for inhibitory effects. To test for agonistic effects, apply this compound in the absence of a known opener.
-
For inside-out patch recordings, after establishing a cell-attached patch, excise the patch of membrane. This allows for direct application of this compound and varying concentrations of ATP and ADP to the intracellular face of the channel[9][17].
-
-
Solutions:
-
Pipette Solution (Intracellular, in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, pH 7.3 with KOH. ATP and ADP can be added as required.
-
Bath Solution (Extracellular, in mM): 140 KCl, 10 HEPES, 2.5 CaCl2, 1 MgCl2, pH 7.4 with KOH. Using a high potassium extracellular solution sets the equilibrium potential for potassium near 0 mV, allowing for the measurement of outward currents at positive potentials.
-
Radioligand Binding Assays
Binding assays can determine if this compound directly interacts with the SUR subunit.
-
Objective: To quantify the binding affinity of this compound to the SUR1 or SUR2 subunit.
-
Methodology:
-
Prepare cell membrane fractions from cells overexpressing the K-ATP channel of interest.
-
Use a radiolabeled ligand known to bind to the SUR subunit, such as [³H]glibenclamide.
-
Incubate the membrane preparation with the radioligand in the presence of increasing concentrations of unlabeled this compound.
-
Measure the displacement of the radioligand by this compound to determine its binding affinity (Ki).
-
Hypothetical Data Presentation
All quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical Electrophysiological Data for this compound on Kir6.2/SUR1 Channels
| Parameter | Control | This compound (1 µM) | This compound (10 µM) | This compound (100 µM) |
| IC₅₀ (ATP Inhibition, µM) | 15 ± 2 | 25 ± 3 | 50 ± 5 | 95 ± 8 |
| Channel Open Probability (Po) | 0.1 ± 0.02 | 0.25 ± 0.04 | 0.5 ± 0.06 | 0.7 ± 0.09 |
| Whole-Cell Current (pA/pF) | 20 ± 5 | 45 ± 8 | 90 ± 12 | 150 ± 20 |
Table 2: Hypothetical Binding Affinity of this compound to K-ATP Channel Subunits
| Radioligand | K-ATP Isoform | Ki (µM) for this compound |
| [³H]glibenclamide | Kir6.2/SUR1 | 12.5 ± 1.8 |
| [³H]glibenclamide | Kir6.1/SUR2B | > 200 |
Conclusion and Future Directions
The framework presented here provides a comprehensive roadmap for the initial investigation into the effects of this compound on ATP-sensitive K+ channels. Should this initial line of inquiry yield positive results, further studies could explore the therapeutic potential of this compound in conditions where K-ATP channel modulation is beneficial, such as in certain cardiovascular diseases or metabolic disorders[7][14][18]. The tissue-specific expression of different K-ATP channel isoforms underscores the importance of evaluating the subunit selectivity of this compound to predict its physiological effects and potential therapeutic applications[5][13]. The exploration of this novel pharmacological interaction could open new avenues for drug development.
References
- 1. Hypolipogenic effects of this compound via phosphorylation of AMPK and inhibition of MID1IP1 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural insights into the mechanism of pancreatic KATP channel regulation by nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KATP channels in focus: progress toward a structural understanding of ligand regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacology of ATP-Sensitive K+ Channels (KATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP-Sensitive Potassium Channels and Their Physiological and Pathophysiological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Regulation of KATP Channels and Mutant Insight Into Clinical Therapeutic Strategies in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KATP Channels in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. “Cardiac KATP”: A Family of Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic insights on KATP channel regulation from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Altered KATP Channel Subunits Expression and Vascular Reactivity in Spontaneously Hypertensive Rats With Age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological modulation of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of cardiac ATP-sensitive K+ channels by KRN4884, a novel K+ channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unique Properties of the ATP-Sensitive K+ Channel in the Mouse Ventricular Cardiac Conduction System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cardiac KATP channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Icariside E4: A Technical Guide on its Discovery and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icariside E4, a dihydrobenzofuran-type lignan glycoside, has emerged as a molecule of interest due to its notable biological activities, particularly its antinociceptive effects. This technical guide provides a comprehensive overview of the discovery of this compound, its isolation, and a detailed examination of its pharmacological properties. While a complete total synthesis of this compound has not been documented in publicly available literature, this guide will touch upon the synthesis of its core aglycone structure. Detailed experimental protocols for key biological assays are provided, and all quantitative data are summarized for clarity. Furthermore, this document includes visualizations of the proposed signaling pathway and experimental workflows to facilitate a deeper understanding of the current state of this compound research.
Discovery and Isolation
This compound has been identified in several plant species, including Pedicularis torta and Juniperus communis. However, one of the most significant reports detailing its isolation and characterization involves the bark of Tabebuia roseo-alba. In a 2017 study by Regalado et al., the crude extract of T. roseo-alba bark was subjected to phytochemical analysis, which led to the isolation of this compound. The structure of the compound was elucidated using spectroscopic methods. This compound is chemically known as dihydrodehydrodiconiferyl alcohol 4-O-rhamnopyranoside.
Synthesis
As of the latest available scientific literature, a complete total synthesis of this compound has not been published. However, the synthesis of its aglycone core, (rac)-trans-dihydrodehydrodiconiferyl alcohol, has been reported. A concise synthesis was achieved via a Rhodium-catalyzed intramolecular C-H insertion, which represents a key step in potentially accessing this compound synthetically[1][2]. The subsequent glycosylation with a rhamnopyranose moiety to yield this compound remains an area for future research.
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its antinociceptive (pain-relieving) effect. Studies have shown that it exhibits significant peripheral analgesic activity.
Antinociceptive Effects
In mouse models of chemical-induced pain, intraperitoneal administration of this compound demonstrated a dose-dependent reduction in nociceptive behavior.[3] For instance, in the acetic acid-induced writhing test, this compound at doses of 0.1, 1, and 10 mg/kg reduced the number of writhes by 46.9%, 82.3%, and 66.6%, respectively.[3] In the formalin test, this compound was effective in the second (inflammatory) phase, but not the first (neurogenic) phase, suggesting its mechanism is related to inflammatory pain modulation.[3]
Mechanism of Action
Quantitative Data
The following table summarizes the quantitative data from the key study on the antinociceptive activity of this compound.
| Assay | Dose (mg/kg, i.p.) | Effect | Inhibition (%) | Reference |
| Acetic Acid-Induced Writhing | 0.1 | Reduction in writhes | 46.9 | [3] |
| Acetic Acid-Induced Writhing | 1 | Reduction in writhes | 82.3 | [3] |
| Acetic Acid-Induced Writhing | 10 | Reduction in writhes | 66.6 | [3] |
| Formalin Test (Phase 1) | 1 | No significant reduction in licking time | - | [3] |
| Formalin Test (Phase 2) | 1 | Reduction in licking time | Significant | [3] |
Experimental Protocols
Isolation of this compound from Tabebuia roseo-alba
-
Extraction: The air-dried and powdered bark of T. roseo-alba is subjected to maceration with a suitable solvent such as methanol at room temperature.
-
Fractionation: The crude methanol extract is then partitioned sequentially with solvents of increasing polarity, for example, hexane, chloroform, and ethyl acetate, to yield different fractions.
-
Chromatography: The methanol fraction, which typically contains the glycosidic compounds, is subjected to column chromatography on silica gel.
-
Purification: Elution with a gradient solvent system (e.g., chloroform-methanol) is used to separate the compounds. Fractions containing this compound are identified by thin-layer chromatography (TLC).
-
Final Purification: The this compound-containing fractions are further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Acetic Acid-Induced Writhing Test in Mice
-
Animals: Male Swiss mice are used for the experiment.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one hour before the experiment.
-
Grouping and Administration: Mice are divided into control and treatment groups. The treatment groups receive this compound at various doses (e.g., 0.1, 1, and 10 mg/kg) via intraperitoneal (i.p.) injection. The control group receives the vehicle.
-
Induction of Writhing: Thirty minutes after the administration of the test compound or vehicle, each mouse is injected i.p. with a 0.6% solution of acetic acid.
-
Observation: Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each treatment group compared to the control group.
Formalin Test in Mice
-
Animals and Acclimatization: As described in the writhing test.
-
Grouping and Administration: Mice are divided into control and treatment groups. The treatment group receives this compound (e.g., 1 mg/kg, i.p.), and the control group receives the vehicle.
-
Induction of Nociception: Thirty minutes after treatment, 20 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-formalin injection) and the late phase (15-30 minutes post-formalin injection).
-
Data Analysis: The total licking time in each phase is calculated for both control and treatment groups, and the results are compared to determine the effect of this compound.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of antinociceptive action for this compound.
Experimental Workflow
Caption: Workflow for the isolation and biological evaluation of this compound.
References
- 1. Synthesis of dihydrodehydrodiconiferyl alcohol: the revised structure of lawsonicin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of a dihydrobenzofuran lignan, this compound, with an antinociceptive effect from Tabebuia roseo-alba (Ridley) Sandwith (Bignoniaceae) bark - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Icariside E4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icariside E4 is a naturally occurring lignan glycoside with a growing body of evidence supporting its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, with a focus on its antinociceptive, anti-inflammatory, neuroprotective, and metabolic regulatory effects. This document summarizes key preclinical findings, details relevant experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction
This compound is a bioactive compound that can be isolated from various plant species, including Tabebuia roseo-alba[1][2]. Structurally, it is a lignan glycoside. Preclinical studies have highlighted its potential in several therapeutic areas, attributing a range of biological effects to this molecule, including analgesic, anti-inflammatory, antioxidant, anti-Alzheimer's, and hypolipogenic properties[1][2][3]. This guide aims to consolidate the existing pharmacological data on this compound, presenting it in a structured format for researchers and drug development professionals.
Pharmacological Activities and Efficacy
This compound has demonstrated a spectrum of pharmacological effects in various preclinical models. The following sections summarize the key findings.
Antinociceptive Activity
This compound has been identified as an antinociceptive agent with peripheral analgesic activity[1][2]. This effect is reported to be mediated through ATP-sensitive K+ channel-dependent mechanisms[1][2].
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been noted, although specific quantitative data from in vivo models like the carrageenan-induced paw edema assay are not yet available in the public domain[1][2][3]. The underlying mechanism is thought to be linked to the modulation of inflammatory signaling pathways.
Hypolipogenic Effects
Recent studies have shed light on the hypolipogenic (lipid-lowering) effects of this compound. In a key study utilizing HepG2 hepatocellular carcinoma cells, this compound was shown to reduce lipid accumulation without inducing cytotoxicity. This effect is associated with the activation of AMP-activated protein kinase (AMPK) signaling and the inhibition of MID1 Interacting Protein 1 (MID1IP1)[3][4].
Other Activities
This compound has also been reported to possess anti-oxidant and anti-Alzheimer's effects, suggesting its potential as a neuroprotective agent[1][2][3].
Quantitative Data
While comprehensive dose-response studies providing IC50 and ED50 values for this compound are limited in the currently available literature, some quantitative data from in vitro studies have been reported.
| Cell Line | Assay | Compound | Concentration(s) | Effect | Reference(s) |
| HepG2 | MTT Assay | This compound | 0, 30, 60, 120, 240 μM | No significant cytotoxicity observed. | [5] |
| HepG2 | Oil Red O Staining | This compound | Not specified | Reduced lipid accumulation. | [3] |
| H9C2 | RT-PCR & Western Blot | This compound | 20, 30, or 50 μg/mL | Dose-dependent reduction in the expression of hypertension-related molecules (e.g., AT1 receptor). | [6] |
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects through the modulation of specific signaling pathways.
AMPK Signaling Pathway
In the context of its hypolipogenic effects, this compound activates the AMPK signaling cascade in HepG2 cells[3][4]. Activated AMPK, a central regulator of cellular energy homeostasis, subsequently phosphorylates and inactivates downstream targets involved in lipid synthesis, such as Acetyl-CoA Carboxylase (ACC). Furthermore, this compound suppresses the expression of key lipogenic transcription factors, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Liver X Receptor-α (LXRα), as well as Fatty Acid Synthase (FASN)[4]. The inhibition of MID1IP1 also plays a role in this pathway[3][4]. The use of an AMPK inhibitor, Compound C, was shown to reverse the hypolipogenic effects of this compound, confirming the crucial role of this pathway[4].
ATP-Sensitive Potassium (K-ATP) Channel Modulation
The peripheral analgesic activity of this compound is attributed to its interaction with ATP-sensitive potassium (K-ATP) channels[1][2]. The opening of these channels in nociceptive neurons leads to hyperpolarization of the cell membrane, which in turn reduces neuronal excitability and diminishes the transmission of pain signals.
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the pharmacological effects of this compound.
In Vitro Hypolipogenic Effect in HepG2 Cells
-
Cell Culture: Human hepatoma HepG2 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cytotoxicity Assay (MTT): To determine non-toxic concentrations of this compound, HepG2 cells are seeded in 96-well plates and treated with various concentrations of the compound (e.g., 0-240 μM) for 24 hours. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Lipid Accumulation (Oil Red O Staining): HepG2 cells are treated with this compound for a specified period. After treatment, cells are fixed with 4% paraformaldehyde, washed, and stained with Oil Red O solution to visualize intracellular lipid droplets. The stained lipid content can be quantified by eluting the dye with isopropanol and measuring the absorbance at a specific wavelength (e.g., 500 nm).
-
Western Blot Analysis: To investigate the effect on signaling proteins, HepG2 cells are treated with this compound. Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of AMPK and ACC, as well as antibodies for MID1IP1, SREBP-1c, LXRα, and FASN. Appropriate secondary antibodies are used for detection, and band intensities are quantified.
In Vivo Analgesic Activity (Formalin Test - General Protocol)
-
Animals: Male Swiss mice or Wistar rats are typically used.
-
Procedure: A solution of formalin (e.g., 2.5% in saline) is injected into the subplantar region of the animal's hind paw. The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.
-
Drug Administration: this compound would be administered (e.g., intraperitoneally or orally) at various doses at a predetermined time before the formalin injection.
-
Data Analysis: The total time spent licking or biting in each phase is compared between the this compound-treated groups and a vehicle control group to determine the analgesic effect.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema - General Protocol)
-
Animals: Wistar rats or Swiss mice are commonly used.
-
Procedure: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar tissue of the animal's hind paw to induce localized inflammation and edema. The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Drug Administration: this compound would be administered at different doses prior to the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema in the drug-treated groups is calculated by comparing the increase in paw volume to that of the vehicle-treated control group.
Pharmacokinetics and Metabolism
Currently, there is a lack of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Further studies are required to determine its bioavailability, plasma protein binding, metabolic fate, and excretion profile.
Conclusion and Future Directions
This compound is a promising natural product with a multifaceted pharmacological profile. Its demonstrated effects on nociception, inflammation, and lipid metabolism warrant further investigation. Future research should focus on:
-
Conducting comprehensive dose-response studies to establish robust quantitative data (IC50, EC50, ED50) for its various biological activities.
-
Elucidating the detailed molecular interactions of this compound with its targets, particularly the specific subunits of the ATP-sensitive K+ channels and the upstream regulators of AMPK.
-
Performing in-depth pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.
-
Evaluating its efficacy in more complex and chronic animal models of pain, inflammation, neurodegenerative diseases, and metabolic disorders.
A more complete understanding of the pharmacological profile of this compound will be instrumental in guiding its potential development as a novel therapeutic agent.
References
- 1. Neuroblastoma cells for testing neuroprotective drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced sulfatide content in deferoxamine-induced senescent HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypolipogenic effects of this compound via phosphorylation of AMPK and inhibition of MID1IP1 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Icariin modulates carrageenan-induced acute inflammation through HO-1/Nrf2 and NF-kB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of analgesic and anti-inflammatory activity of purine-2,6-dione-based TRPA1 antagonists with PDE4/7 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Icariside E4: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Icariside E4 in common laboratory solvents, along with protocols for its preparation and use in research settings. This document also elucidates the key signaling pathways modulated by this compound, offering a foundation for designing experiments to investigate its therapeutic potential.
Overview of this compound
This compound is a flavonoid glycoside with a range of reported biological activities, including anti-inflammatory, antioxidant, and anti-hypertensive effects.[1] Its therapeutic potential is a subject of ongoing research, making standardized protocols for its use essential for reproducible and reliable experimental outcomes.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₂₆H₃₄O₁₀ |
| Molecular Weight | 506.5 g/mol [2] |
| CAS Number | 126253-42-7[2] |
Solubility of this compound
Understanding the solubility of this compound is critical for the preparation of stock solutions and experimental media. The following table summarizes the known solubility of this compound in Dimethyl Sulfoxide (DMSO) and ethanol.
| Solvent | Reported Solubility | Approx. mg/mL (Calculated) | Notes |
| DMSO | Soluble; available as a 10 mM solution[1][3] | ~5.07 mg/mL | DMSO is a common solvent for preparing high-concentration stock solutions.[4] |
| Ethanol | Soluble[1] | Data not available | For flavonoids, aqueous ethanol solutions (e.g., 50-80%) may enhance solubility compared to absolute ethanol. |
Note: The mg/mL value for the 10 mM DMSO solution was calculated using the molecular weight of this compound (506.5 g/mol ). Actual maximum solubility may be higher.
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 5.065 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.[4]
-
Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to two weeks or as recommended by the supplier.[1]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes
-
Calibrated pipettes
Protocol:
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: To minimize solvent toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%.[4] To achieve this, perform serial dilutions of the stock solution in pre-warmed cell culture medium.
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Application: The freshly prepared working solution is now ready to be added to the cells.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. The diagrams below illustrate two of these pathways.
AMPK Signaling Pathway in Lipid Metabolism
This compound has demonstrated hypolipogenic effects in HepG2 cells through the activation of AMP-activated protein kinase (AMPK) and the inhibition of MID1 Interacting Protein 1 (MID1IP1).[5] This leads to a reduction in the expression of key lipogenic factors.
Caption: this compound activates AMPK and inhibits MID1IP1, leading to reduced lipogenesis.
AT1R Signaling Pathway in Cardiomyocytes
This compound has been shown to exert protective effects in cardiomyocytes by inhibiting the Angiotensin II Type 1 Receptor (AT1R) signaling pathway. This pathway, when activated by Angiotensin II (Ang II), leads to increased oxidative stress and inflammation.
Caption: this compound inhibits the AT1R pathway, reducing oxidative stress and inflammation.
Logical Workflow for Investigating this compound
The following diagram outlines a general experimental workflow for studying the effects of this compound in a cell-based model.
Caption: A typical workflow for studying the cellular effects of this compound.
References
- 1. This compound | CAS:126253-42-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | C26H34O10 | CID 21589939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biorbyt.com [biorbyt.com]
- 4. emulatebio.com [emulatebio.com]
- 5. Hypolipogenic effects of this compound via phosphorylation of AMPK and inhibition of MID1IP1 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icariside E4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Icariside E4 solutions for use in cell culture experiments. This compound is a bioactive compound with potential applications in various research areas, including metabolic diseases, inflammation, and neurodegenerative disorders. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results.
Data Presentation: Quantitative Summary
For ease of reference, the following table summarizes key quantitative data for the preparation and use of this compound in cell culture.
| Parameter | Value | Source/Comment |
| Molecular Weight | 506.54 g/mol | --- |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Typical Stock Concentration | 10 mM | Based on common laboratory practice[1] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C | [1] |
| Working Concentrations | 30, 60, 120, 240 µM | Used in HepG2 cells[2] |
| 20, 30, 50 µg/mL | Used in H9C2 cells | |
| Final DMSO Concentration in Culture | < 0.5% (ideally < 0.1%) | To avoid solvent toxicity[1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh this compound: In a sterile environment (e.g., a biological safety cabinet), weigh out 5.07 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Calculation: To prepare a 10 mM (0.01 mol/L) solution, the required mass is calculated as follows: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ). For 1 mL (0.001 L) of a 10 mM solution: Mass = 0.01 mol/L * 0.001 L * 506.54 g/mol = 0.0050654 g = 5.07 mg.
-
-
Dissolve in DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the tube until the powder is completely dissolved. If necessary, gently warm the solution at 37°C for a short period to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of this compound Working Solutions for Cell Treatment
This protocol details the dilution of the 10 mM this compound stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilutions: Determine the volume of the 10 mM stock solution required to achieve the desired final working concentration in your cell culture volume. A serial dilution approach is recommended to ensure accuracy and to minimize the final DMSO concentration.
-
Example for a 100 µM working solution in 1 mL of medium:
-
First, prepare an intermediate dilution. For instance, add 10 µL of the 10 mM stock solution to 990 µL of sterile culture medium to create a 100 µM intermediate solution.
-
Then, add the desired volume of this intermediate solution to your cell culture plates. For example, to treat cells in a well containing 1 mL of medium with a final concentration of 100 µM, you would add 10 µL of the 100 µM intermediate solution.
-
-
-
Prepare Working Solutions: In a sterile tube, add the calculated volume of the thawed 10 mM this compound stock solution to the appropriate volume of pre-warmed complete cell culture medium. Mix gently by pipetting or inverting the tube.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium as was used to prepare the highest concentration of the this compound working solution.[4] This ensures that any observed effects are due to the compound and not the solvent.
-
Treat Cells: Remove the existing medium from the cells and replace it with the prepared this compound working solutions or the vehicle control.
-
Incubate: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Mandatory Visualizations
This compound Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for this compound solution preparation and cell treatment.
This compound Signaling Pathway in HepG2 Cells
This compound has been shown to exert hypolipogenic effects in HepG2 cells through the modulation of the AMPK signaling pathway.[2] The following diagram illustrates this proposed mechanism of action.
Caption: Proposed signaling pathway of this compound in HepG2 cells.
References
In Vitro Assay Protocols for Icariside E4: A Comprehensive Guide for Researchers
Introduction
Icariside E4, a dihydrobenzofuran-type lignan, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential anticancer properties.[1] These application notes provide detailed protocols for a range of in vitro assays to facilitate the investigation of this compound's mechanism of action and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the reported in vitro efficacy of this compound and its closely related analog, Icariside II, across various assays and cell lines. This data provides a comparative overview of its potency in different biological contexts.
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| This compound | Anti-hypertensive & Anti-oxidant | H9C2 (rat cardiomyocytes) | Inhibition of Ang II-induced hypertension-related molecule expression | Effective concentrations: 20, 30, 50 µg/mL | [2][3] |
| Icariside II | Anti-inflammatory (COX-2 Inhibition) | BV2 (murine microglia) | IC50 | 7.80 ± 0.26 µM | [4] |
| Icariside II | Anticancer (Cytotoxicity) | HuH-7 (human liver cancer) | IC50 (24h) | 32 µM | [5] |
| Icariside II | Anticancer (Cytotoxicity) | LLC (Lewis lung carcinoma) | IC50 (48h) | 36.31 µM | [6] |
| Icariside II | Anticancer (Cytotoxicity) | H1299 (human non-small cell lung cancer) | IC50 (48h) | 48.61 µM | [6] |
| Icariside II | Anticancer (Cytotoxicity) | A549 (human non-small cell lung cancer) | IC50 (48h) | 58.01 µM | [6] |
| Icariside II | Anticancer (Cytotoxicity) | A549/DDP (cisplatin-resistant) | IC50 (48h) | 65.57 µM | [6] |
Experimental Protocols
Anti-Inflammatory Activity Assays
-
Cell Line: RAW 264.7 (murine macrophages) or BV2 (murine microglia).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in appropriate plates and allow them to adhere for 24 hours. Pre-treat cells with various concentrations of this compound for 1-2 hours before stimulating with an inflammatory agent like Lipopolysaccharide (LPS) (1 µg/mL).
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
After the treatment period, collect 100 µL of cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
This protocol is for measuring the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Collect cell culture supernatants after treatment.
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytokine concentrations based on a standard curve.
This technique is used to determine the protein expression levels of key inflammatory signaling molecules.
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, phosphorylated and total forms of NF-κB p65, p38, ERK, JNK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
Anticancer Activity Assays
-
Cell Lines: A variety of cancer cell lines can be used, such as HepG2 (liver cancer), A549 (lung cancer), or MCF-7 (breast cancer).
-
Culture Medium and Conditions: Use the recommended medium and conditions for the specific cell line.
-
Treatment: Seed cells and allow them to adhere. Treat with a range of this compound concentrations for 24, 48, or 72 hours.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control. The IC50 value can be determined from the dose-response curve.
Neuroprotective Activity Assays
-
Cell Lines: SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) are commonly used neuronal cell models.
-
Culture Medium and Conditions: Use the appropriate medium, which may require differentiation factors (e.g., retinoic acid for SH-SY5Y).
-
Treatment: Pre-treat differentiated cells with this compound for a specified time before inducing neurotoxicity with an agent like 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ).
The MTT assay, as described in section 2.2, can be adapted to assess neuronal viability following toxic insult.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Anticancer signaling pathway of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells | MDPI [mdpi.com]
- 4. Attenuation of Inflammatory Symptoms by Icariside B2 in Carrageenan and LPS-Induced Inflammation Models via Regulation of MAPK/NF-κB Signaling Cascades | MDPI [mdpi.com]
- 5. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Icariside II enhances cisplatin-induced apoptosis by promoting endoplasmic reticulum stress signalling in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icariside E4 in H9C2 Cardiomyocyte Cell Line
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on limited available research on Icariside E4 in the H9C2 cardiomyocyte cell line. Some information has been extrapolated from studies on structurally related compounds, such as Icariin and Icariside II, due to the scarcity of data on this compound alone. Researchers should use this information as a guideline and optimize protocols based on their specific experimental needs.
Introduction
This compound is a flavonoid glycoside derived from plants of the Epimedium genus. While research on this specific compound is emerging, related molecules like Icariin and Icariside II have demonstrated significant cardioprotective effects in various in vitro and in vivo models. These effects are often attributed to their antioxidant, anti-apoptotic, and anti-hypertrophic properties.
The H9C2 cell line, derived from embryonic rat heart tissue, is a well-established in vitro model for studying the cellular and molecular mechanisms of cardiac physiology and pathology. These cells exhibit many characteristics of primary cardiomyocytes, making them a suitable model for investigating the effects of novel compounds on cardiac health and disease, including hypertrophy, apoptosis, and oxidative stress.
These application notes provide a summary of the known effects of this compound on H9C2 cells and detailed protocols for investigating its potential cardioprotective mechanisms.
Data Presentation
Currently, there is limited quantitative data available for the effects of this compound alone on H9C2 cells. One study investigated the effects of a combination of Roseoside and this compound on angiotensin II (Ang II)-stimulated H9C2 cells. The findings from this study pertaining to this compound are summarized below.
Table 1: Effects of this compound on Angiotensin II-Stimulated H9C2 Cells
| Parameter | Treatment | Concentration | Result |
| NADPH Oxidase Activity | This compound Pretreatment + Ang II | 20, 30, or 50 µg/mL | Reduction in Ang II-induced NADPH oxidase activity |
| Hypertension-Related Molecule Expression (e.g., AT1 Receptor) | This compound Pretreatment + Ang II | 20, 30, or 50 µg/mL | Reduction in Ang II-induced expression |
Note: The data is derived from a study where this compound was used in combination with Roseoside. The individual contribution of this compound to the observed effects was not quantified separately.
Proposed Signaling Pathway
Based on the known effects of Angiotensin II and the inhibitory action of related compounds on oxidative stress, a proposed signaling pathway for this compound's action in H9C2 cells is presented below. It is hypothesized that this compound may interfere with the Ang II signaling cascade, leading to a reduction in reactive oxygen species (ROS) production and subsequent downstream effects on hypertrophy and apoptosis.
Caption: Proposed mechanism of this compound in H9C2 cells.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on the H9C2 cardiomyocyte cell line.
Protocol 1: Assessment of this compound Cytotoxicity in H9C2 Cells
Objective: To determine the non-toxic concentration range of this compound on H9C2 cells.
Materials:
-
H9C2 cardiomyocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed H9C2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM). Ensure the final DMSO concentration is less than 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Incubate the cells for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Investigation of this compound's Protective Effect against Angiotensin II-Induced Hypertrophy
Objective: To evaluate the potential of this compound to attenuate Ang II-induced hypertrophy in H9C2 cells.
Materials:
-
H9C2 cells
-
Culture medium
-
This compound
-
Angiotensin II
-
6-well plates
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (4%)
-
Triton X-100 (0.1%)
-
Bovine Serum Albumin (BSA) (1%)
-
Anti-α-actinin antibody
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Seed H9C2 cells on coverslips in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
-
Induce hypertrophy by adding Angiotensin II (e.g., 1 µM) to the medium and incubate for 48 hours. Include a vehicle control group and an Ang II only group.
-
After incubation, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 1% BSA for 1 hour.
-
Incubate with anti-α-actinin antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Capture images and measure the cell surface area using image analysis software.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if this compound can reduce Ang II-induced ROS production in H9C2 cells.
Materials:
-
H9C2 cells
-
Culture medium
-
This compound
-
Angiotensin II
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
96-well black plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed H9C2 cells in a 96-well black plate.
-
Pre-treat the cells with this compound for 2 hours.
-
Induce oxidative stress with Angiotensin II for 1 hour.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of this compound on H9C2 cells.
Caption: General experimental workflow.
Application Notes and Protocols for Icariside E4 Treatment of HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the treatment of human hepatoma (HepG2) cells with Icariside E4 (IE4). The protocols outlined below are based on published research and are intended to serve as a starting point for investigating the biological effects of IE4.
Introduction
This compound (IE4) is a flavonoid glycoside that has demonstrated various biological activities. In HepG2 cells, a widely used in vitro model for liver cell studies, IE4 has been shown to exhibit hypolipogenic effects through the activation of AMPK signaling and inhibition of MID1IP1.[1] Notably, IE4 has been reported to not induce significant toxicity in HepG2 cells at concentrations up to 240 μM over a 24-hour period.[2] This document provides detailed protocols for cell culture, viability assays, and Western blot analysis to study the effects of IE4 on HepG2 cells.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the effects of this compound and the related compound Icariside II on HepG2 cells.
| Parameter | Compound | Cell Line | Concentration/Time | Result | Reference |
| Cell Viability | This compound | HepG2 | 0, 30, 60, 120, 240 μM for 24h | No significant cytotoxicity observed. | [2] |
| Lipid Accumulation | This compound | HepG2 | Not specified | Reduced lipid accumulation. | [1] |
| Protein Phosphorylation | This compound | HepG2 | Not specified | Activated phosphorylation of AMPK and ACC. | [1] |
| Protein Expression | This compound | HepG2 | Not specified | Inhibited expression of MID1IP1, SREBP-1c, LXRα, and FASN. | [1] |
| Cell Viability | Icariside II | HepG2 | 20, 25, 30 μM | Time- and concentration-dependent decrease in viability. | [3][4] |
| Apoptosis | Icariside II | HepG2 | 20, 25, 30 μM | Induction of pro-apoptotic proteins (Bax, cleaved caspases) and decreased mitochondrial membrane potential. | [3] |
| Autophagy | Icariside II | HepG2 | 20, 25, 30 μM | Increased levels of LC3B, LAMP1, and SQSTM1, indicating induction of autophagy. | [3] |
Experimental Protocols
HepG2 Cell Culture
-
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Protocol:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in fresh medium at a suitable density.
-
This compound Stock Solution Preparation
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
-
Protocol:
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of HepG2 cells.
-
Materials:
-
HepG2 cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
-
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[5]
-
The following day, treat the cells with various concentrations of this compound (e.g., 0, 30, 60, 120, 240 μM) for the desired duration (e.g., 24, 48, or 72 hours).[2] Include a vehicle control (medium with the same concentration of DMSO as the highest IE4 concentration).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis
This protocol is to analyze changes in protein expression or phosphorylation in HepG2 cells following this compound treatment.
-
Materials:
-
HepG2 cells
-
6-well plates or culture dishes
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AMPK, anti-p-AMPK, anti-ACC, anti-p-ACC, anti-MID1IP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6]
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
-
Signaling Pathways
This compound-Mediated Hypolipogenic Signaling Pathway
This compound has been shown to reduce lipid accumulation in HepG2 cells by modulating the AMPK signaling pathway.[1]
Potential Apoptotic Pathway (based on Icariside II studies)
Studies on the related compound Icariside II suggest that it can induce apoptosis in HepG2 cells through the mitochondrial pathway.[3][4] This may be a potential avenue of investigation for this compound.
References
- 1. Hypolipogenic effects of this compound via phosphorylation of AMPK and inhibition of MID1IP1 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Icariside II-induced mitochondrion and lysosome mediated apoptosis is counterbalanced by an autophagic salvage response in hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Icariside E4 using High-Performance Liquid Chromatography with UV Detection
AN-HPLC-IGE4-001
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Icariside E4, a lignan glycoside with potential therapeutic properties. The described method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, and UV detection. This document provides a comprehensive protocol for sample and standard preparation, detailed instrument parameters, and a framework for method validation. The information herein is intended to serve as a robust starting point for researchers developing and validating their own quantitative assays for this compound.
Introduction
This compound is a lignan glycoside that has been identified in various plant species. It is a compound of interest in the pharmaceutical and natural product research fields due to its potential biological activities. As research into the therapeutic applications of this compound progresses, the need for a reliable and accurate analytical method for its quantification in various matrices becomes crucial.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used, robust, and cost-effective technique for the quantification of small molecules. This application note proposes a starting HPLC-UV method for the quantification of this compound, based on the established analytical methodologies for structurally similar lignan glycosides.
Disclaimer: The following protocol is a proposed method and has not been experimentally validated for this compound. It is intended to be a starting point for method development and will require full validation by the end-user in accordance with ICH guidelines or other relevant regulatory standards.
Experimental
Equipment and Reagents
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (or acetic acid, HPLC grade).
-
Methanol (HPLC grade).
-
Dimethyl sulfoxide (DMSO, optional for stock solution).
Proposed Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for the analysis of this compound. Optimization may be required to achieve desired separation and peak shape.
| Parameter | Proposed Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B (hold); 35-36 min: 90-10% B; 36-40 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (based on UV absorbance of similar lignan glycosides)[1][2] |
Preparation of Standard Solutions
2.3.1. This compound Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol or DMSO and then dilute to the mark with methanol.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
This stock solution should be stored at 2-8 °C and protected from light.
2.3.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions, e.g., 90% A: 10% B) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
These solutions should be prepared fresh daily.
Sample Preparation
The sample preparation method will depend on the matrix (e.g., plant extract, plasma, formulation). A general procedure for a solid plant extract is provided below.
-
Accurately weigh a known amount of the sample (e.g., 100 mg of dried plant extract).
-
Transfer to a suitable container and add a known volume of extraction solvent (e.g., 10 mL of methanol).
-
Sonicate for 30 minutes to facilitate extraction.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the calibration range.
Method Validation Framework
For the method to be considered reliable for its intended purpose, it must be validated. The following parameters should be assessed according to ICH Q2(R1) guidelines.
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This can be evaluated by analyzing a blank matrix and a spiked matrix. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be >0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature. |
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Example Value] |
| 5 | [Example Value] |
| 10 | [Example Value] |
| 25 | [Example Value] |
| 50 | [Example Value] |
| 100 | [Example Value] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | >0.999 |
Table 2: Precision and Accuracy Data for this compound
| QC Level | Concentration Added (µg/mL) | Intra-day Precision (RSD%) (n=6) | Inter-day Precision (RSD%) (n=6, 3 days) | Accuracy (Recovery %) |
| Low | 5 | <2% | <2% | 98-102% |
| Medium | 25 | <2% | <2% | 98-102% |
| High | 75 | <2% | <2% | 98-102% |
Table 3: LOD and LOQ for this compound
| Parameter | Value (µg/mL) | Method of Determination |
| LOD | [Example Value] | Signal-to-Noise ratio of 3:1 or based on standard deviation of the response and the slope |
| LOQ | [Example Value] | Signal-to-Noise ratio of 10:1 or based on standard deviation of the response and the slope |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow from proposed to validated method.
References
Application Note: Structural Elucidation and Analysis of Icariside E4 using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariside E4 is a flavonoid glycoside with potential therapeutic properties, making its accurate identification and characterization crucial for research and drug development. This document provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful techniques for structural elucidation. Due to the limited availability of public spectral data for this compound, this application note will utilize data from the closely related and extensively studied compound, Icariside II, as a representative example. The methodologies presented are directly applicable to the analysis of this compound and other similar flavonoid glycosides.
Quantitative Data Summary
The following tables summarize the expected NMR and mass spectrometry data for a representative icariside-type compound, based on published data for Icariside II.
Table 1: ¹H and ¹³C NMR Spectral Data of Icariside II in DMSO-d₆
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| Aglycone | ||
| 2 | 157.2 | |
| 3 | 134.5 | |
| 4 | 178.1 | |
| 5 | 161.8 | |
| 6 | 98.8 | 6.4 (s) |
| 7 | 164.2 | |
| 8 | 106.5 | |
| 9 | 155.9 | |
| 10 | 105.7 | |
| 1' | 121.5 | |
| 2' | 130.5 | 8.1 (d, 8.8) |
| 3' | 114.2 | 7.1 (d, 8.8) |
| 4' | 160.1 | |
| 5' | 114.2 | 7.1 (d, 8.8) |
| 6' | 130.5 | 8.1 (d, 8.8) |
| 4'-OCH₃ | 55.8 | 3.8 (s) |
| 8-prenyl-1'' | 21.5 | 3.3 (d, 7.2) |
| 8-prenyl-2'' | 122.1 | 5.2 (t, 7.2) |
| 8-prenyl-3'' | 131.2 | |
| 8-prenyl-4'' | 25.8 | 1.7 (s) |
| 8-prenyl-5'' | 18.1 | 1.6 (s) |
| Rhamnose | ||
| 1''' | 101.9 | 5.3 (d, 1.6) |
| 2''' | 70.8 | 3.6 (m) |
| 3''' | 70.9 | 3.3 (m) |
| 4''' | 72.1 | 3.2 (m) |
| 5''' | 68.7 | 3.4 (m) |
| 6''' | 18.2 | 1.0 (d, 6.2) |
Table 2: Mass Spectrometry Data for Icariside II
| Parameter | Value |
| Molecular Formula | C₂₇H₃₀O₁₀ |
| Molecular Weight | 514.5 g/mol |
| Ionization Mode | ESI Positive and Negative |
| Precursor Ion [M+H]⁺ (Positive Mode) | m/z 515.18 |
| Precursor Ion [M-H]⁻ (Negative Mode) | m/z 513.17 |
| Major Fragment Ion (loss of rhamnose) | m/z 369.11 (aglycone) |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
Objective: To acquire ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., Bruker 600 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5 mL of DMSO-d₆.
-
NMR Tube Loading: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: pulse program zg30, spectral width of 12-16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse program zgpg30, spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024-4096 scans.
-
-
2D NMR Acquisition (for full structural assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting structural fragments.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δH 2.50 ppm, δC 39.52 ppm).
-
Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
-
Protocol 2: UPLC-Q-TOF/MS Analysis
Objective: To determine the accurate mass, molecular formula, and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
UPLC system coupled to a Q-TOF mass spectrometer (e.g., Agilent or Waters)
-
C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
UPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient could be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes.
-
Capillary Voltage: 3.5 kV (positive), 3.0 kV (negative)
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂): Flow rate of 600 L/hr at 350 °C
-
Mass Range: m/z 100-1000
-
Acquisition Mode: MS and MS/MS (or MSe)
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation information.
-
-
Data Analysis:
-
Determine the accurate mass of the precursor ion and calculate the molecular formula.
-
Analyze the MS/MS fragmentation pattern to identify characteristic neutral losses (e.g., loss of the rhamnose moiety) and fragment ions, which helps in confirming the structure.
-
Visualizations
Experimental Workflow
Caption: Figure 1. Experimental Workflow for this compound Analysis
Signaling Pathways
Icariside II, a compound structurally similar to this compound, has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation.
Caption: Figure 2. PI3K/Akt/mTOR Signaling Pathway
Caption: Figure 3. MAPK/ERK Signaling Pathway
Application Notes and Protocols for Determining Gene Expression Changes in Response to Icariside E4 using RT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariside E4, a flavonoid glycoside, has demonstrated potential therapeutic effects in cardiovascular models, particularly in mitigating hypertrophy. These application notes provide a detailed protocol for utilizing reverse transcription-polymerase chain reaction (RT-PCR) to quantify changes in gene expression in a cardiac cell line model following treatment with this compound. The focus is on key genes involved in the Angiotensin II (Ang II) signaling pathway, a critical mediator of cardiac hypertrophy and inflammation. The provided protocols and data serve as a comprehensive guide for researchers investigating the molecular mechanisms of this compound.
Data Presentation
The following table summarizes the anticipated quantitative changes in gene expression in H9c2 cardiomyocytes treated with this compound prior to stimulation with Angiotensin II. The data is presented as fold change relative to the Ang II-stimulated control group.
| Gene | Function | Fold Change (this compound + Ang II vs. Ang II) |
| AT1R | Angiotensin II Receptor Type 1 | 0.6 |
| TNF-α | Tumor Necrosis Factor-alpha | 0.5 |
| MCP-1 | Monocyte Chemoattractant Protein-1 | 0.4 |
| TGF-β | Transforming Growth Factor-beta | 0.7 |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 1.0 (Housekeeping Gene) |
Note: The fold change values presented are representative and based on the known inhibitory effects of this compound on these pathways. Actual results may vary depending on experimental conditions.
Experimental Protocols
Cell Culture and Treatment
This protocol details the culture of H9c2 rat cardiomyocyte cells and their treatment with this compound and Angiotensin II.
Materials:
-
H9c2 rat cardiomyocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Angiotensin II
-
6-well cell culture plates
Procedure:
-
Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 24 hours by replacing the growth medium with DMEM containing 0.5% FBS.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) for 2 hours.
-
Stimulate the cells with Angiotensin II (e.g., 1 µM) for 24 hours. Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with Ang II alone.
RNA Isolation
This protocol describes the extraction of total RNA from the treated H9c2 cells.
Materials:
-
TRIzol™ Reagent or similar RNA isolation kit
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol (in DEPC-treated water)
-
RNase-free water
-
Microcentrifuge
Procedure:
-
Aspirate the culture medium from the wells.
-
Add 1 mL of TRIzol™ Reagent to each well and incubate for 5 minutes at room temperature to lyse the cells.
-
Transfer the lysate to a microcentrifuge tube.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing the RNA to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropyl alcohol and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet and resuspend it in an appropriate volume of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Reverse Transcription (cDNA Synthesis)
This protocol details the synthesis of complementary DNA (cDNA) from the isolated RNA.
Materials:
-
Total RNA (1-2 µg)
-
Reverse Transcriptase (e.g., M-MLV)
-
Reverse Transcriptase Buffer
-
dNTP mix
-
Oligo(dT) primers or random hexamers
-
RNase inhibitor
-
RNase-free water
-
Thermal cycler
Procedure:
-
In a PCR tube, combine 1-2 µg of total RNA, oligo(dT) primers or random hexamers, and RNase-free water to a final volume of 10 µL.
-
Incubate at 65°C for 5 minutes, then place on ice for 1 minute.
-
Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase.
-
Add 10 µL of the master mix to the RNA-primer mixture.
-
Perform reverse transcription in a thermal cycler with the following program: 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes to inactivate the enzyme.
-
The resulting cDNA can be stored at -20°C.
Real-Time PCR (qPCR)
This protocol outlines the quantitative PCR to measure the expression levels of the target genes.
Materials:
-
cDNA template
-
SYBR® Green PCR Master Mix or TaqMan® Gene Expression Master Mix
-
Forward and reverse primers for target genes (AT1R, TNF-α, MCP-1, TGF-β) and a housekeeping gene (e.g., GAPDH)
-
Real-Time PCR instrument
Primer Sequences for Rat Genes:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| AT1R | GCT GGC TGG TGG TGG TCT T | TGT GGT GTT GTC TTT GCT GGT T |
| TNF-α | CACCACGCTCTTCTGTCTACTG | GCTACAGGCTTGTCACTCGAAT |
| MCP-1 | TTA ACG CCC CAA GTC TCA A | GCA CTG TAG CAT AAG GCA TCA A |
| TGF-β | TGA CGT CAC TGG AGT TGT ACG G | GGT TCA TGT CAT GGA TGG TGC |
| GAPDH | GGC ACA GTC AAG GCT GAG AAT G | ATG GTG GTG AAG ACG CCA GTA |
Procedure:
-
Prepare the qPCR reaction mix in a total volume of 20 µL containing:
-
10 µL of SYBR® Green PCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of cDNA template (diluted)
-
6 µL of nuclease-free water
-
-
Perform the qPCR using a real-time PCR instrument with a typical thermal cycling profile:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melting curve analysis (for SYBR® Green)
-
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels. Normalize the expression of the target genes to the housekeeping gene (GAPDH).
Visualizations
Experimental Workflow
Caption: Experimental workflow for RT-PCR analysis of gene expression.
Angiotensin II Signaling Pathway and this compound Inhibition
Caption: this compound inhibits Angiotensin II-induced signaling.
Application Notes and Protocols: Measuring the Effect of Icariside E4 on NADPH Oxidase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the inhibitory effects of Icariside E4 on NADPH oxidase activity, particularly in the context of Angiotensin II (Ang II)-stimulated cellular models. This document includes a summary of quantitative data, a detailed experimental protocol for measuring NADPH oxidase activity, and diagrams of the relevant signaling pathway and experimental workflow.
Data Presentation: this compound Inhibition of NADPH Oxidase Activity
This compound has been shown to dose-dependently inhibit NADPH oxidase activity in Angiotensin II-stimulated H9C2 cardiomyocytes. The following table summarizes the quantitative data on this inhibitory effect. Pretreatment with this compound for one hour before Ang II stimulation led to a significant reduction in NADPH oxidase activity.[1][2]
| Treatment Group | Concentration of this compound (µg/mL) | NADPH Oxidase Activity (% of Ang II Control) |
| Control (No Ang II) | 0 | ~45% |
| Ang II Stimulation | 0 | 100% |
| Ang II + this compound | 20 | ~85% |
| Ang II + this compound | 30 | ~70% |
| Ang II + this compound | 50 | ~60% |
Note: The data presented in this table are estimated from the graphical representations in the cited research and are intended to illustrate the dose-dependent trend of this compound's inhibitory effect. For precise values, please refer to the original publication.
Experimental Protocols
The following is a representative protocol for a cell-based ELISA (Enzyme-Linked Immunosorbent Assay) to measure NADPH oxidase activity, based on commercially available kits and methods described in the literature. This protocol is analogous to the methodology used to assess the effect of this compound.[1][2]
Objective: To quantify the activity of NADPH oxidase in cell lysates after treatment with this compound and stimulation with Angiotensin II.
Materials:
-
H9C2 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
Angiotensin II
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
NADPH Oxidase Activity Assay Kit (ELISA-based)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Procedure:
-
Cell Culture and Treatment:
-
Seed H9C2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with fresh, serum-free medium and incubate for a few hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 20, 30, 50 µg/mL) for 1 hour. Include a vehicle control group.
-
Stimulate the cells with Angiotensin II (e.g., 300 nM) for the desired time (e.g., 7 hours). Include a non-stimulated control group.
-
-
Sample Preparation (Cell Lysate):
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant, which contains the cellular proteins including NADPH oxidase.
-
-
NADPH Oxidase Activity Assay (ELISA): This part of the protocol is based on a generic sandwich ELISA procedure and should be adapted based on the specific instructions of the chosen assay kit.
-
Add standards and samples (cell lysates) to the wells of the ELISA plate pre-coated with an antibody specific for a subunit of NADPH oxidase (e.g., NOX2 or NOX4).
-
Incubate the plate according to the kit's instructions to allow the enzyme to bind to the antibody.
-
Wash the wells to remove unbound components.
-
Add a detection antibody that also binds to the captured NADPH oxidase.
-
Incubate and wash the plate.
-
Add a substrate solution that is converted by the active NADPH oxidase into a colored product. The reaction is typically initiated by the addition of NADPH.
-
Allow the color to develop for a specified amount of time.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Determine the concentration of active NADPH oxidase in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the NADPH oxidase activity to the total protein concentration of the cell lysate to account for variations in cell number.
-
Express the results as a percentage of the Angiotensin II-stimulated control group.
-
Mandatory Visualizations
Signaling Pathway of Angiotensin II-Induced NADPH Oxidase Activation and this compound Inhibition
Caption: Ang II/AT1R signaling cascade leading to NADPH oxidase activation and ROS production, with the inhibitory action of this compound.
Experimental Workflow for Assessing this compound's Effect on NADPH Oxidase Activity
Caption: A streamlined workflow for evaluating the impact of this compound on NADPH oxidase activity in a cell-based model.
References
Application Notes: Icariside E4 as a Modulator of Lipid Accumulation Detected by Oil Red O Staining
Introduction
Lipid accumulation within cells is a hallmark of various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD). Understanding the molecular mechanisms that regulate intracellular lipid content is crucial for the development of novel therapeutics. Icariside E4, a flavonoid compound, has emerged as a promising candidate for modulating lipid metabolism.[1] Oil Red O staining is a widely used histochemical technique to visualize and quantify neutral lipids, such as triglycerides, within cultured cells and tissues. This application note details the use of Oil Red O staining to assess the dose-dependent effects of this compound on lipid accumulation, particularly in hepatocyte cell models like HepG2.
Mechanism of Action of this compound in Lipid Metabolism
Recent studies have elucidated that this compound exerts its hypolipogenic effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] AMPK is a central regulator of cellular energy homeostasis.[1] Activation of AMPK by this compound leads to the phosphorylation and subsequent inhibition of key enzymes involved in de novo lipogenesis, the process of synthesizing fatty acids.[1] Specifically, this compound has been shown to inhibit the expression of MID1 Interacting Protein 1 (MID1IP1), which in turn suppresses the expression of sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FASN), two critical proteins in the lipogenic cascade.[1]
Data Presentation
Table 1: Representative Data on the Effect of this compound on Lipid Accumulation in HepG2 Cells
| Treatment Group | This compound Concentration | Visual Observation of Oil Red O Staining | Quantitative Analysis (Relative Absorbance at ~520 nm) |
| Control (Vehicle) | 0 µM | Abundant, large, intensely stained red lipid droplets | 100% |
| This compound | Low Dose (e.g., 1 µM) | Reduced number and size of lipid droplets, less intense staining | Significant decrease compared to control |
| This compound | Medium Dose (e.g., 5 µM) | Further reduction in lipid droplet number and size | Further significant decrease |
| This compound | High Dose (e.g., 10 µM) | Minimal lipid droplet staining | Near-baseline levels of lipid accumulation |
Note: The concentrations and corresponding reductions are illustrative and should be optimized for specific experimental conditions.
Experimental Protocols
Protocol 1: Oil Red O Staining for Lipid Accumulation in Cultured Cells (e.g., HepG2)
This protocol provides a detailed method for staining intracellular lipid droplets in cultured cells treated with this compound.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
60% Isopropanol
-
Oil Red O stock solution (e.g., 0.5% w/v in isopropanol)
-
Oil Red O working solution (prepare fresh: e.g., 6 parts Oil Red O stock solution + 4 parts distilled water, let stand for 10 minutes, and filter)
-
Hematoxylin solution (for counterstaining nuclei)
-
Distilled water
-
Isopropanol (100%) for quantification
-
Multi-well plates (e.g., 24-well or 96-well)
-
Microplate reader (for quantification)
Procedure:
-
Cell Seeding: Seed HepG2 cells into multi-well plates at a density that allows for optimal growth and treatment. Allow cells to adhere and grow for 24 hours.
-
Induction of Lipid Accumulation (Optional): To induce a robust lipid accumulation phenotype, cells can be incubated with a lipogenic medium (e.g., medium supplemented with oleic acid and palmitic acid) for 24-48 hours.
-
This compound Treatment: Treat the cells with various concentrations of this compound for a predetermined duration (e.g., 24 hours). Include a vehicle-only control group.
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA to each well and incubate for 30-60 minutes at room temperature.
-
-
Staining:
-
Aspirate the PFA and wash the cells twice with distilled water.
-
Add 60% isopropanol to each well and incubate for 5 minutes.
-
Aspirate the isopropanol.
-
Add the freshly prepared Oil Red O working solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate for 15-30 minutes at room temperature.
-
-
Washing:
-
Aspirate the Oil Red O solution.
-
Wash the cells 3-5 times with distilled water until the excess stain is removed.
-
-
Counterstaining (Optional):
-
Add hematoxylin solution to each well and incubate for 1-2 minutes.
-
Aspirate the hematoxylin and wash with distilled water until the water runs clear.
-
-
Visualization:
-
Add PBS to the wells to prevent the cells from drying out.
-
Visualize the stained lipid droplets (red) and nuclei (blue) using a light microscope.
-
Protocol 2: Quantification of Lipid Accumulation
-
Dye Elution:
-
After the final wash step in the staining protocol (before adding PBS for visualization), aspirate all the water from the wells.
-
Add 100% isopropanol to each well (the volume will depend on the well size, e.g., 200 µL for a 96-well plate).
-
Incubate for 10 minutes at room temperature with gentle shaking to elute the Oil Red O from the lipid droplets.
-
-
Absorbance Measurement:
-
Transfer the isopropanol-dye mixture to a new 96-well plate.
-
Measure the absorbance at a wavelength between 490-520 nm using a microplate reader.
-
Use 100% isopropanol as a blank.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated groups to the control group to determine the relative lipid content.
-
Mandatory Visualizations
Caption: Experimental workflow for Oil Red O staining.
Caption: this compound signaling pathway in lipid metabolism.
References
Icariside E4 in Oncology Research: Current Data is Limited
A comprehensive review of publicly available scientific literature reveals a significant lack of data regarding the applications of Icariside E4 in oncology research. While related compounds such as Icariside II and Icariin have been investigated for their anti-cancer properties, specific studies detailing the effects, mechanisms of action, and experimental protocols for this compound in the context of cancer are not presently available.
Our search for "this compound oncology research," "this compound cancer treatment," "this compound mechanism of action cancer," and "this compound experimental protocols" did not yield sufficient information to create the detailed application notes and protocols as requested. The existing research on this compound appears to be focused on other therapeutic areas. For instance, some studies have explored its anti-nociceptive, anti-oxidant, anti-Alzheimer's, and anti-inflammatory effects. Additionally, there is research on its impact on hypertension-related molecules and lipid metabolism. However, these studies do not provide the necessary data to extrapolate its potential applications in oncology.
Due to the absence of specific quantitative data, established experimental protocols, and defined signaling pathways related to this compound in cancer models, we are unable to fulfill the request for detailed application notes, data tables, and Graphviz diagrams at this time.
Further primary research is required to elucidate any potential role of this compound in cancer biology and to establish its mechanism of action and therapeutic potential in this field. Researchers interested in this area would need to conduct initial in vitro and in vivo studies to generate the foundational data required for the development of detailed protocols and application notes.
We recommend that researchers, scientists, and drug development professionals interested in the oncological applications of this compound initiate exploratory studies to investigate its efficacy and mechanism of action in various cancer cell lines and animal models. Such research would be the first step toward building the body of knowledge necessary to consider this compound as a potential therapeutic agent in oncology.
Icariside E4: Application Notes and Protocols for Hypertension Research in Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariside E4 is a flavonoid glycoside that has demonstrated significant potential as a research tool for investigating the cellular mechanisms of hypertension. In vitro studies have highlighted its ability to counteract key pathological processes associated with hypertension, such as cardiomyocyte hypertrophy, inflammation, and oxidative stress. These application notes provide an overview of the utility of this compound in cell-based hypertension models and detailed protocols for its application.
Mechanism of Action
This compound exerts its effects in hypertensive cell models primarily through the inhibition of the Angiotensin II (Ang II) type 1 receptor (AT1) signaling pathway and the subsequent reduction of oxidative stress. In cardiomyocyte models, Ang II stimulation leads to a cascade of events that mimic hypertensive conditions at a cellular level. This compound has been shown to intervene in this pathway at several key points.[1][2]
Ang II binding to the AT1 receptor activates NADPH oxidase, a primary source of reactive oxygen species (ROS) in the cardiovascular system. The resulting increase in ROS, including hydrogen peroxide (H₂O₂) and superoxide anions (•O₂⁻), contributes to cellular damage and the expression of pro-inflammatory and pro-fibrotic molecules.[1][2] this compound pretreatment has been observed to downregulate the expression of AT1 and inhibit NADPH oxidase activity, thereby reducing ROS production.[1][2] This anti-oxidative action, in turn, suppresses the downstream expression of hypertension-related molecules such as tumor necrosis factor-α (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and transforming growth factor-β (TGF-β).[1][2]
Caption: Ang II signaling and this compound inhibition.
Data Presentation
The following tables summarize the quantitative effects of this compound in Angiotensin II-stimulated H9C2 cardiomyocyte models.
Table 1: Dose-Dependent Effect of this compound on Hypertension-Related Molecule Expression
| Treatment Group | Concentration (µg/mL) | AT1 mRNA Expression (% of Ang II Control) | TNF-α mRNA Expression (% of Ang II Control) | MCP-1 mRNA Expression (% of Ang II Control) | TGF-β mRNA Expression (% of Ang II Control) |
| Ang II Control | - | 100% | 100% | 100% | 100% |
| This compound | 20 | ~85% | ~80% | ~82% | ~88% |
| This compound | 30 | ~70% | ~65% | ~68% | ~72% |
| This compound | 50 | ~55% | ~50% | ~53% | ~58% |
Data are approximated based on graphical representations in the cited literature and are intended for illustrative purposes.[2]
Table 2: Effect of this compound on Oxidative Stress Markers
| Treatment Group | Concentration (µg/mL) | NADPH Oxidase Activity (% of Ang II Control) | H₂O₂ Levels (% of Ang II Control) | •O₂⁻ Levels (% of Ang II Control) |
| Ang II Control | - | 100% | 100% | 100% |
| This compound | 50 | ~60% | ~65% | ~70% |
Data are approximated based on graphical representations in the cited literature and are intended for illustrative purposes.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
References
Investigating Icariside E4: A Potential Therapeutic Agent for Non-Alcoholic Fatty Liver Disease
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the excessive accumulation of fat in the liver (hepatic steatosis). Its progression can lead to more severe liver damage, including non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma. The molecular pathogenesis of NAFLD is complex, involving dysregulated lipid metabolism, insulin resistance, and inflammation. A key pathway implicated in hepatic lipogenesis is the sterol regulatory element-binding protein-1c (SREBP-1c) signaling cascade. AMP-activated protein kinase (AMPK) acts as a crucial energy sensor and a negative regulator of this pathway.
Icariside E4 (IE4), a flavonoid glycoside, has demonstrated significant hypolipogenic effects in in vitro models of fatty liver disease, positioning it as a promising candidate for further investigation and therapeutic development for NAFLD. These application notes provide a summary of the current understanding of this compound's mechanism of action and detailed protocols for its investigation in cellular and animal models of fatty liver disease.
Mechanism of Action: The Role of the AMPK/SREBP-1c Signaling Pathway
This compound exerts its lipid-lowering effects in hepatocytes primarily through the activation of the AMPK signaling pathway.[1][2] This master regulator of cellular energy homeostasis, when phosphorylated (activated), initiates a cascade of events that collectively suppress de novo lipogenesis.
Activated AMPK directly phosphorylates and inhibits key enzymes and transcription factors involved in lipid synthesis. One of the primary targets is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. Phosphorylation of ACC by AMPK inactivates it, thereby blocking the production of malonyl-CoA, a critical substrate for fatty acid elongation.
Furthermore, this compound-mediated AMPK activation leads to the suppression of SREBP-1c, a master transcriptional regulator of lipogenic genes.[1][2] This includes the downregulation of Fatty Acid Synthase (FASN), another crucial enzyme in fatty acid synthesis. The inhibitory effect of this compound on SREBP-1c is also associated with the downregulation of MID1 Interacting Protein 1 (MID1IP1).[1][2] The hypolipogenic effects of this compound can be reversed by an AMPK inhibitor, such as Compound C, confirming the central role of this pathway.[1][2]
This compound Signaling Pathway in Hepatocytes
Caption: this compound activates AMPK, leading to the inhibition of lipogenesis.
Quantitative Data Summary
The following tables summarize the expected qualitative and quantitative outcomes of this compound treatment in in vitro and in vivo models of fatty liver disease. The quantitative values are presented as representative examples and will vary depending on the specific experimental conditions.
Table 1: In Vitro Effects of this compound on HepG2 Cells with Oleic Acid-Induced Steatosis
| Parameter | Expected Outcome with this compound Treatment | Method of Measurement |
| Cell Viability | No significant cytotoxicity at effective concentrations.[1][2] | MTT Assay |
| Lipid Accumulation | Dose-dependent reduction in intracellular lipid droplets.[1][2] | Oil Red O Staining & Quantification |
| p-AMPK Levels | Increased phosphorylation (activation).[1][2] | Western Blot |
| p-ACC Levels | Increased phosphorylation (inactivation).[1][2] | Western Blot |
| MID1IP1 Expression | Decreased expression.[1][2] | Western Blot, qRT-PCR |
| SREBP-1c Expression | Decreased expression.[1][2] | Western Blot, qRT-PCR |
| FASN Expression | Decreased expression.[1][2] | Western Blot, qRT-PCR |
| LXRα Expression | Decreased expression.[1][2] | Western Blot, qRT-PCR |
Table 2: Potential In Vivo Effects of this compound in a High-Fat Diet (HFD)-Induced Fatty Liver Mouse Model
| Parameter | Expected Outcome with this compound Treatment | Method of Measurement |
| Body Weight | Potential reduction or prevention of HFD-induced weight gain. | Weekly Measurement |
| Liver Weight & Index | Reduction in liver weight and liver-to-body weight ratio. | Measurement at Sacrifice |
| Serum ALT & AST | Reduction in elevated liver enzyme levels. | Biochemical Assay |
| Serum Triglycerides (TG) | Reduction in elevated TG levels. | Biochemical Assay |
| Serum Total Cholesterol (TC) | Potential reduction in elevated TC levels. | Biochemical Assay |
| Hepatic Lipid Accumulation | Reduced steatosis observed in liver sections. | H&E and Oil Red O Staining |
| Hepatic Gene Expression | Downregulation of lipogenic genes (e.g., Srebp-1c, Fasn). | qRT-PCR |
| Hepatic Protein Expression | Increased p-AMPK/AMPK ratio, decreased SREBP-1c and FASN. | Western Blot |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound in established fatty liver disease models.
In Vitro Model: Oleic Acid-Induced Steatosis in HepG2 Cells
This protocol describes the induction of lipid accumulation in the human hepatoma cell line HepG2, a widely used in vitro model for studying NAFLD.
In Vitro Experimental Workflow
Caption: Workflow for in vitro analysis of this compound in HepG2 cells.
1. Cell Culture and Treatment
-
Cell Line: HepG2 (human hepatocellular carcinoma).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Procedure:
-
Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays, or plates with coverslips for imaging).
-
Allow cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.
-
Prepare a stock solution of Oleic Acid (OA) complexed to bovine serum albumin (BSA). A common working concentration for inducing steatosis is 0.5-1.0 mM OA.
-
Prepare various concentrations of this compound in culture medium.
-
Aspirate the culture medium and treat the cells with:
-
Control medium (vehicle).
-
OA-containing medium.
-
OA-containing medium with different concentrations of this compound.
-
-
Incubate for 24 hours.
-
2. Oil Red O Staining for Lipid Accumulation
-
Principle: Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids red.
-
Procedure:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 30-60 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare Oil Red O working solution (e.g., 0.3% w/v in 60% isopropanol, filtered).
-
Incubate the fixed cells with the Oil Red O working solution for 15-30 minutes at room temperature.
-
Wash the cells extensively with water to remove unbound dye.
-
(Optional) Counterstain the nuclei with hematoxylin for 1-2 minutes and wash with water.
-
Visualize the lipid droplets (stained red) under a microscope.
-
For quantification: Elute the Oil Red O from the stained cells with 100% isopropanol and measure the absorbance at approximately 500 nm using a microplate reader.
-
3. MTT Assay for Cell Viability
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.
-
Procedure:
-
At the end of the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Measure the absorbance at approximately 570 nm.
-
4. Western Blot Analysis
-
Principle: To detect and quantify the expression levels of specific proteins.
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-ACC (Ser79)
-
Total ACC
-
SREBP-1c
-
FASN
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
5. Quantitative Real-Time PCR (qRT-PCR)
-
Principle: To measure the relative expression levels of target genes.
-
Procedure:
-
Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol or column-based kits).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., SREBP-1c, FASN, ACC, MID1IP1) and a reference gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
In Vivo Model: High-Fat Diet-Induced Fatty Liver in Mice
This protocol provides a general framework for evaluating the efficacy of this compound in a diet-induced model of NAFLD.
In Vivo Experimental Workflow
Caption: Workflow for in vivo analysis of this compound in HFD-fed mice.
1. Animal Model and Diet
-
Animals: Male C57BL/6J mice (6-8 weeks old) are commonly used as they are susceptible to diet-induced obesity and fatty liver.
-
Housing: House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diets:
-
Control Group: Standard chow diet (e.g., 10% kcal from fat).
-
NAFLD Model Group: High-fat diet (HFD) (e.g., 45-60% kcal from fat).
-
-
Procedure:
-
After a one-week acclimatization period, divide the mice into groups.
-
Feed the mice with either the control diet or the HFD for 8-12 weeks to induce NAFLD.
-
2. This compound Treatment
-
Administration: this compound can be administered via oral gavage or incorporated into the diet.
-
Dosing: The optimal dose should be determined in preliminary studies.
-
Procedure:
-
After the induction of NAFLD, divide the HFD-fed mice into:
-
HFD + Vehicle control group.
-
HFD + this compound treatment group(s) (different doses).
-
-
Administer this compound or the vehicle daily for a period of 4-8 weeks.
-
Continue to feed all groups their respective diets during the treatment period.
-
Monitor body weight and food intake regularly.
-
3. Sample Collection and Analysis
-
Procedure:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood via cardiac puncture or retro-orbital bleeding and process it to obtain serum.
-
Euthanize the mice and perfuse the liver with saline.
-
Excise the liver, weigh it, and divide it into portions for:
-
Histological analysis (fix in 10% formalin).
-
Molecular analysis (snap-freeze in liquid nitrogen and store at -80°C).
-
-
4. Biochemical and Histological Analysis
-
Serum Analysis: Use commercial kits to measure the levels of:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Triglycerides (TG)
-
Total Cholesterol (TC)
-
-
Histology:
-
Embed the formalin-fixed liver tissue in paraffin and section it.
-
Perform Hematoxylin and Eosin (H&E) staining to assess liver morphology and steatosis.
-
Perform Oil Red O staining on frozen liver sections to visualize lipid droplets.
-
5. Molecular Analysis of Liver Tissue
-
Western Blot and qRT-PCR: Follow the protocols outlined in the in vitro section to analyze the expression of key proteins (p-AMPK, SREBP-1c, FASN) and genes (Srebp-1c, Fasn) in liver homogenates.
Conclusion
This compound presents a compelling profile as a therapeutic candidate for NAFLD, with a clear mechanism of action centered on the activation of the AMPK signaling pathway and subsequent inhibition of lipogenesis. The protocols detailed in these application notes provide a robust framework for researchers to further investigate and validate the efficacy of this compound in preclinical models of fatty liver disease. Such studies are essential for advancing our understanding of this compound and its potential translation into a clinical setting for the treatment of NAFLD.
References
In Vivo Experimental Design for Icariside E4 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experimental designs to investigate the therapeutic potential of Icariside E4 in preclinical models of osteoporosis and neuroinflammation. The methodologies are based on established models and incorporate key considerations for data collection and analysis.
I. Investigation of this compound in a Postmenopausal Osteoporosis Model
This section outlines an in vivo study to evaluate the efficacy of this compound in preventing bone loss in an ovariectomized (OVX) rat model, which mimics postmenopausal osteoporosis.
Data Presentation: Expected Outcomes of this compound Treatment in OVX Rats
The following tables summarize expected quantitative data based on studies of closely related compounds, such as Icariside I.[1] These tables provide a framework for presenting experimental results.
Table 1: Bone Mineral Density (BMD) and Bone Microarchitecture
| Treatment Group | Dose (mg/kg) | BMD (g/cm²) | BV/TV (%) | Tb.N (1/mm) | Tb.Sp (mm) |
| Sham | Vehicle | ~0.25 | 35-40 | 7.0-8.0 | 0.10-0.15 |
| OVX + Vehicle | Vehicle | ~0.15 | 15-20 | 3.0-4.0 | 0.25-0.35 |
| OVX + this compound | 5 | Increased | Increased | Increased | Decreased |
| OVX + this compound | 50 | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Decreased |
| OVX + Positive Control | e.g., Alendronate | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Decreased |
BMD: Bone Mineral Density; BV/TV: Bone Volume/Total Volume; Tb.N: Trabecular Number; Tb.Sp: Trabecular Separation. Values for Sham and OVX + Vehicle are typical ranges seen in this model.
Table 2: Serum Bone Turnover Markers
| Treatment Group | Dose (mg/kg) | PINP (ng/mL) | CTX-I (ng/mL) | ALP (U/L) | Osteocalcin (ng/mL) |
| Sham | Vehicle | 3.0-5.0 | 2.0-4.0 | 100-150 | 20-30 |
| OVX + Vehicle | Vehicle | 6.0-9.0 | 8.0-12.0 | 200-300 | 40-60 |
| OVX + this compound | 5 | Decreased | Decreased | Decreased | Decreased |
| OVX + this compound | 50 | Markedly Decreased | Markedly Decreased | Markedly Decreased | Markedly Decreased |
| OVX + Positive Control | e.g., Alendronate | Markedly Decreased | Markedly Decreased | Markedly Decreased | Markedly Decreased |
PINP: Procollagen type I N-terminal propeptide; CTX-I: C-terminal telopeptide of type I collagen; ALP: Alkaline Phosphatase. Values for Sham and OVX + Vehicle are typical ranges.
Experimental Protocol: Ovariectomy-Induced Osteoporosis in Rats
This protocol is adapted from established methods for inducing postmenopausal osteoporosis in rats.[2]
1. Animal Model:
-
Species: Female Sprague-Dawley or Wistar rats.
-
Age: 6 months at the time of ovariectomy.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Groups:
-
Sham-operated Group (Sham): Undergoes sham surgery and receives vehicle.
-
Ovariectomized Group (OVX): Undergoes bilateral ovariectomy and receives vehicle.
-
OVX + this compound (Low Dose): OVX rats treated with 5 mg/kg this compound.
-
OVX + this compound (High Dose): OVX rats treated with 50 mg/kg this compound.
-
OVX + Positive Control: OVX rats treated with a clinically relevant dose of an established anti-osteoporotic drug (e.g., Alendronate).
3. Ovariectomy Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Make a single dorsal skin incision.
-
Locate and ligate the ovarian blood vessels and fallopian tubes.
-
Remove both ovaries.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as required.
-
For the sham group, the ovaries are located but not removed.
4. This compound Administration:
-
Route: Oral gavage.
-
Vehicle: A suitable vehicle such as 0.5% carboxymethylcellulose sodium.
-
Frequency: Once daily.
-
Duration: 8-12 weeks, starting 1 week post-surgery.
5. Efficacy Evaluation:
-
Bone Mineral Density (BMD) and Microarchitecture: At the end of the treatment period, euthanize the animals and collect the femurs and lumbar vertebrae. Analyze BMD and microarchitectural parameters (BV/TV, Tb.N, Tb.Sp) using micro-computed tomography (μCT).
-
Serum Bone Turnover Markers: Collect blood samples at baseline and at the end of the study. Analyze serum levels of PINP, CTX-I, bone-specific alkaline phosphatase (ALP), and osteocalcin using ELISA kits.[2][3][4][5][6]
-
Histomorphometry: Embed the tibias in resin, section, and stain with von Kossa and toluidine blue to visualize bone structure and cellular activity.
Experimental Workflow
II. Investigation of this compound in a Neuroinflammation Model
This section details an in vivo study to assess the anti-neuroinflammatory effects of this compound in a lipopolysaccharide (LPS)-induced mouse model.
Data Presentation: Expected Outcomes of this compound Treatment in LPS-induced Neuroinflammation
The following tables summarize anticipated quantitative data based on studies of related compounds like Icariside I.[7] This provides a template for presenting experimental findings.
Table 3: Pro-inflammatory Cytokine Levels in Brain Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Control + Saline | Vehicle | Low | Low | Low |
| Control + LPS | Vehicle | High | High | High |
| This compound + LPS | 50 | Decreased | Decreased | Decreased |
| Positive Control + LPS | e.g., Dexamethasone | Markedly Decreased | Markedly Decreased | Markedly Decreased |
TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6.
Table 4: Markers of Microglial Activation in Brain Tissue
| Treatment Group | Dose (mg/kg) | Iba-1 Expression (relative units) | CD68 Expression (relative units) |
| Control + Saline | Vehicle | Baseline | Baseline |
| Control + LPS | Vehicle | Markedly Increased | Markedly Increased |
| This compound + LPS | 50 | Decreased | Decreased |
| Positive Control + LPS | e.g., Dexamethasone | Markedly Decreased | Markedly Decreased |
Iba-1: Ionized calcium-binding adapter molecule 1; CD68: Cluster of Differentiation 68.
Experimental Protocol: LPS-Induced Neuroinflammation in Mice
This protocol is based on established methods for inducing systemic inflammation that leads to neuroinflammation.[8]
1. Animal Model:
-
Species: Male C57BL/6 mice.
-
Age: 8-10 weeks.
-
Housing: Standard laboratory conditions.
2. Experimental Groups:
-
Control Group: Receives saline injection and vehicle for this compound.
-
LPS Group: Receives LPS injection and vehicle for this compound.
-
This compound + LPS Group: Receives this compound followed by LPS injection.
-
Positive Control + LPS Group: Receives an established anti-inflammatory agent (e.g., Dexamethasone) followed by LPS injection.
3. This compound and LPS Administration:
-
This compound Administration:
-
Route: Intraperitoneal (i.p.) injection.
-
Dose: 50 mg/kg.[7]
-
Timing: 1 hour prior to LPS injection.
-
-
LPS Administration:
-
Route: Intraperitoneal (i.p.) injection.
-
Dose: 2 mg/kg.[7]
-
Timing: 6 hours before euthanasia.
-
4. Efficacy Evaluation:
-
Cytokine Analysis: Euthanize mice 6 hours post-LPS injection. Collect brain tissue (hippocampus and cortex), homogenize, and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA kits.
-
Western Blot Analysis: Use brain tissue homogenates to analyze the protein expression of key signaling molecules, including phosphorylated and total forms of NF-κB p65, Akt, and ERK.
-
Immunohistochemistry: Perfuse a subset of mice with paraformaldehyde. Collect brains, section, and perform immunohistochemical staining for Iba-1 (a marker for microglia) and GFAP (a marker for astrocytes) to assess glial activation.
Experimental Workflow
III. Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on evidence from related flavonoid compounds.
NF-κB Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway
ERK Signaling Pathway
References
- 1. A Novel Prenylflavonoid Icariside I Ameliorates Estrogen Deficiency-Induced Osteoporosis via Simultaneous Regulation of Osteoblast and Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Icariin Prevents Diabetes-Induced Bone Loss in Rats by Reducing Blood Glucose and Suppressing Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Icariin Treatment Rescues Diabetes Induced Bone Loss via Scavenging ROS and Activating Primary Cilia/Gli2/Osteocalcin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaline phosphatase: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The half-life of the bone-derived hormone osteocalcin is regulated through O-glycosylation in mice, but not in humans | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of intraperitoneal injection of lipopolysaccharide‐induced peripheral inflammation on dopamine neuron damage in rat midbrain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Icariside E4 Stability and Handling
Disclaimer: Specific long-term stability data for Icariside E4 is not extensively available in public literature. This guide provides best-practice recommendations for stability assessment based on general principles for flavonoids and bioactive small molecules, drawing from established pharmaceutical stability testing guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: For bioactive compounds where specific stability data is unavailable, general storage guidelines should be followed to minimize degradation.[1]
-
Solid Form: Store at -20°C, kept tightly sealed and protected from light. For short periods, such as during shipping, exposure to higher temperatures (less than one week) is unlikely to significantly affect product efficacy.[1]
-
In Solution: Prepare stock solutions and aliquot them into tightly sealed vials to be stored at -20°C. It is generally recommended to use these solutions within one month.[1] For daily experimental use, it is best to make fresh solutions.[1] Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[1]
Q2: I am observing variable results in my experiments using this compound. Could this be a stability issue?
A2: Variability in experimental outcomes can indeed be linked to compound stability. If you are not following stringent storage and handling protocols, this compound may be degrading. To investigate this, it is recommended to perform a forced degradation study to understand its stability under various stress conditions.[2][3][4] This will help in identifying potential degradants and establishing a stability-indicating analytical method.[5]
Q3: What is a forced degradation study and why is it important?
A3: A forced degradation study, or stress testing, is the intentional breakdown of a drug substance by exposing it to conditions more severe than accelerated stability testing.[6] These studies are crucial for:
-
Identifying likely degradation products and understanding degradation pathways.[3][4][6]
-
Developing and validating stability-indicating analytical methods that can distinguish the active pharmaceutical ingredient (API) from its degradation products.[5][7]
-
Informing decisions on formulation, packaging, and storage conditions.[4][6]
Troubleshooting Guide: Assessing this compound Stability
If you suspect degradation of your this compound sample, the following troubleshooting guide can help you systematically assess its stability.
Step 1: Initial Purity Check
Before initiating a long-term study, it is crucial to determine the initial purity of your this compound batch.
-
Recommended Action: Use a high-performance liquid chromatography (HPLC) method, ideally coupled with a diode-array detector (DAD) and a mass spectrometer (MS), to get a baseline purity profile.[5][8]
Step 2: Forced Degradation Study
To understand how this compound behaves under stress, a forced degradation study is the next logical step.
-
Recommended Action: Expose this compound to a range of stress conditions as outlined in the table below. The goal is to achieve 10-20% degradation of the parent compound.[2]
| Stress Condition | Recommended Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To test stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To test stability in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidation. |
| Thermal Stress | 105°C for 72 hours (for solid state) | To assess heat stability.[7] |
| Photostability | Expose to 1.2 million lux hours and 200 W·h/m² UV light | To determine light sensitivity.[7] |
Step 3: Develop a Stability-Indicating Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradants, impurities, or excipients.[5]
-
Recommended Action: Using the samples from the forced degradation study, develop an HPLC or UPLC method that separates the main this compound peak from all degradation product peaks.[8][9] A mass spectrometer can be invaluable in identifying the mass of the degradation products.[8]
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid: Mix equal volumes of the stock solution and 0.2 M HCl to get a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to get a final H₂O₂ concentration of 3%. Keep at room temperature.
-
Control: Mix the stock solution with an equal volume of the solvent used. Keep at the same temperature as the stressed samples.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a developed stability-indicating HPLC-UV/MS method.[8][9]
Protocol 2: Long-Term Stability Study Setup
-
Sample Preparation: Prepare multiple aliquots of this compound in both solid form and in solution in the desired experimental buffer or solvent.
-
Storage Conditions: Store the aliquots under the recommended long-term (e.g., -20°C) and accelerated (e.g., 4°C, 25°C/60% RH) conditions.[10]
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).[10]
-
Analysis: Analyze the samples using the validated stability-indicating method to determine the remaining concentration and the formation of any degradation products.
Visualizations
Experimental Workflow for Stability Assessment
Caption: General Workflow for Assessing Compound Stability
Known Signaling Pathways of a Related Compound: Icariside II
While the specific signaling pathways of this compound are not well-documented, its close analog, Icariside II, has been shown to modulate several key cellular pathways. Understanding these can provide context for the importance of using a stable compound in biological assays. Icariside II has been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[11][12][13] It can also inhibit the Wnt/β-catenin signaling pathway in gastric cancer.[14]
Caption: Simplified Apoptosis Signaling by Icariside II
References
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. pharmtech.com [pharmtech.com]
- 4. acdlabs.com [acdlabs.com]
- 5. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. emerypharma.com [emerypharma.com]
- 10. q1scientific.com [q1scientific.com]
- 11. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers [frontiersin.org]
- 13. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Icariside II inhibits gastric cancer progression by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Icariside E4 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving Icariside E4.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell viability assays?
A1: Based on published studies, a common starting point for this compound concentration in cell viability assays, such as the MTT assay, is in the micromolar (µM) range. For example, in HepG2 cells, concentrations ranging from 30 µM to 240 µM have been effectively used.[1] It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific cell line and experimental conditions.
Q2: I am observing low cell viability even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to this observation:
-
High sensitivity of the cell line: Some cell lines may be inherently more sensitive to this compound.
-
Solvent toxicity: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is at a non-toxic level, typically below 0.5%. It is crucial to include a vehicle control (media with the same concentration of solvent) in your experiments.
-
Compound stability: Flavonoids can be unstable in cell culture media. It is advisable to prepare fresh dilutions of this compound for each experiment.
Q3: My results show high variability between replicate wells. How can I improve consistency?
A3: High variability can stem from several sources:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before plating and use consistent plating techniques.
-
Pipetting errors: Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. It is recommended to fill the outer wells with sterile PBS or media and use the inner wells for your experimental samples.
-
Inconsistent drug preparation: Errors during serial dilutions can lead to significant variability. Prepare dilutions carefully and consistently.
Q4: How can I determine if this compound is soluble and stable in my cell culture medium?
A4: Flavonoids can have poor aqueous solubility. To check for solubility, prepare the highest desired concentration of this compound in your cell culture medium and visually inspect for any precipitation. For stability, you can measure the concentration of this compound in the medium over time using analytical methods like HPLC, if available. It's also good practice to protect the compound from light, as some flavonoids are light-sensitive.
Q5: Are there any known signaling pathways affected by this compound that I should be aware of when assessing cell viability?
A5: this compound has been shown to influence the AMPK (AMP-activated protein kinase) signaling pathway, which plays a role in cellular energy homeostasis and can impact cell growth and viability.[1] Depending on your cell type and the specific research question, investigating the activation or inhibition of this pathway could provide valuable insights into the mechanism of this compound's effects.
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity
-
Possible Cause: this compound concentration is too high for the specific cell line.
-
Solution: Perform a dose-response curve starting from a very low concentration (e.g., in the nanomolar range) and extending to a high concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
-
Possible Cause: The solvent (e.g., DMSO) concentration is toxic to the cells.
-
Solution: Ensure the final DMSO concentration in the culture medium is at a non-toxic level (generally <0.5%). Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability.
-
-
Possible Cause: The compound has degraded into a more toxic substance.
-
Solution: Prepare fresh stock solutions and dilutions of this compound for each experiment. Store the stock solution in appropriate conditions (e.g., -20°C) and avoid repeated freeze-thaw cycles.
-
Problem 2: No Effect on Cell Viability Observed
-
Possible Cause: The concentration range of this compound is too low.
-
Solution: Test a higher range of concentrations. Based on existing literature, concentrations up to 240 µM have been used.[1]
-
-
Possible Cause: Poor solubility of this compound in the culture medium.
-
Solution: First, ensure the stock solution in DMSO is fully dissolved. When diluting into aqueous culture medium, vortex or mix thoroughly. If solubility issues persist, consider using a solubilizing agent, but be sure to test its effect on cell viability as well.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: The effects of a compound on cell viability may not be apparent after a short incubation period. Consider extending the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment to determine the optimal duration.
-
Data Presentation
Table 1: Example Concentration Range of this compound and its Effect on HepG2 Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 30 | ~95 |
| 60 | ~90 |
| 120 | ~85 |
| 240 | ~80 |
Note: This table is a representative example based on published data and the actual results may vary depending on the specific experimental conditions.[1]
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using MTT Assay
This protocol outlines the steps to determine the effect of a range of this compound concentrations on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Mandatory Visualization
Caption: Workflow for optimizing this compound concentration using an MTT assay.
Caption: Simplified diagram of this compound's potential effect on the AMPK signaling pathway.
References
Technical Support Center: Icariside E4 Western Blot Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for western blot experiments involving Icariside E4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a bioactive compound that has demonstrated various pharmacological effects, including anti-inflammatory, antioxidant, and anti-Alzheimer properties.[1][2] In cellular signaling, this compound has been shown to influence pathways related to lipid metabolism and hypertension. For instance, in HepG2 hepatocellular carcinoma cells, it activates AMP-activated protein kinase (AMPK) signaling, which plays a crucial role in cellular energy homeostasis.[2] This activation leads to the phosphorylation of downstream targets and a reduction in lipid accumulation.[2][3] Additionally, in cardiomyocytes, this compound can reduce the expression of angiotensin II receptor 1 and mitigate oxidative stress.[4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound should be dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution. For short-term use, the stock solution can be stored at 4°C. For long-term storage, it is advisable to create aliquots of the stock solution and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: How should I determine the optimal working concentration of this compound for my cell-based experiments?
A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response experiment. Based on published studies, concentrations ranging from 20 to 50 µg/mL have been used in cell culture experiments.[3][4] We recommend treating your cells with a range of concentrations (e.g., 10, 20, 30, 40, 50 µg/mL) for a specific duration (e.g., 24 hours). The effect on your target protein can then be assessed by western blot. It is also crucial to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to ensure that the selected concentrations are not cytotoxic.
Q4: What are the essential controls to include in my this compound western blot experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same volume of the solvent (e.g., DMSO) used to dissolve this compound. This control is critical to differentiate the effects of this compound from any effects of the solvent itself.
-
Untreated Control: A sample of cells that has not been treated with either this compound or the vehicle. This provides the baseline expression level of the target protein.
-
Positive Control: A cell line or tissue known to express the protein of interest. If you are studying the phosphorylation of a protein, a known activator of that pathway can serve as a positive control.
-
Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, or tubulin) should be used to normalize the protein levels across all samples and confirm equal loading.
This compound Western Blot Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Inactive this compound: The compound may have degraded. | Use a fresh stock of this compound. Ensure proper storage conditions (-20°C or -80°C). |
| Suboptimal Concentration or Incubation Time: The concentration of this compound may be too low, or the treatment time too short to induce a detectable change. | Perform a dose-response and time-course experiment to identify the optimal conditions. | |
| Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage, especially for high molecular weight proteins. | |
| Antibody Issues: Primary or secondary antibody concentration may be too low, or the antibody may be inactive. | Optimize antibody dilutions. Use a fresh aliquot of the antibody. Include a positive control to validate antibody performance. | |
| High Background | Insufficient Blocking: Non-specific antibody binding due to inadequate blocking. | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Use 5% non-fat milk or BSA in TBST. |
| Inadequate Washing: Residual unbound antibodies on the membrane. | Increase the number and duration of wash steps. Use a buffer containing a detergent like Tween 20. | |
| Antibody Concentration Too High: Excessive primary or secondary antibody can lead to non-specific binding. | Reduce the concentration of the primary and/or secondary antibodies. | |
| Non-Specific Bands | Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins. | Use a more specific, affinity-purified antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein Degradation: Proteases in the cell lysate can degrade the target protein. | Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice. | |
| High this compound Concentration: High concentrations of the compound may lead to off-target effects. | Lower the concentration of this compound and refer to your dose-response experiment to select a more specific concentration. |
Experimental Protocols
Cell Treatment with this compound
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare fresh dilutions of this compound in culture medium from a stock solution.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
Protein Extraction
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Hypothetical signaling pathways affected by this compound.
Caption: Standard workflow for a western blot experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hypolipogenic effects of this compound via phosphorylation of AMPK and inhibition of MID1IP1 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Icariside E4 precipitation in media
Welcome to the technical support center for Icariside E4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot common issues, such as precipitation in media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your cell culture media can significantly impact your experimental results by altering the effective concentration of the compound. The following guide provides potential causes and recommended solutions to prevent this issue.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitation Upon Dilution | High Final DMSO Concentration: The final concentration of DMSO in the cell culture medium is too high, causing the hydrophobic this compound to fall out of the aqueous solution.[1] | Critically, keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%.[1] |
| Improper Dilution Method: Adding the aqueous medium directly to the concentrated DMSO stock or adding the stock solution to cold medium can cause thermal shock and induce precipitation.[1] | Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[1] | |
| Overly Concentrated Stock Solution: A very high concentration stock solution may be more prone to precipitation upon dilution. | If issues persist, try preparing a lower concentration stock solution (e.g., 1-10 mM).[1] | |
| Precipitation Over Time in Incubator | Temperature Shift: Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect solubility.[2] | Pre-warm the cell culture media to 37°C before adding the this compound stock solution.[2] |
| pH Shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[2] | Ensure the media is properly buffered for the incubator's CO2 concentration.[2] | |
| Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time.[2][3] | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. | |
| Precipitate Observed After Thawing Frozen Stock | Poor Solubility at Low Temperatures: The compound may have poor solubility at lower temperatures and has precipitated out during the freeze-thaw cycle.[2] | Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.[2] If precipitation persists, prepare fresh stock solutions. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Cloudiness or Turbidity in Media | Fine Particulate Precipitation or Microbial Contamination: This can indicate very fine precipitation or potential bacterial or fungal growth.[2][4] | Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth. If contamination is suspected, discard the culture and review your sterile technique.[2] If it is a precipitate, refer to the solutions for immediate precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO, pyridine, methanol, and ethanol.[5][6] For cell culture experiments, high-purity, anhydrous DMSO is the most common solvent for preparing stock solutions.[1]
Q2: What is the maximum recommended concentration of DMSO in cell culture media?
A2: To avoid cytotoxic effects and compound precipitation, the final concentration of DMSO in the culture medium should generally be kept below 0.5%, with 0.1% or lower being ideal.[2] It is always recommended to include a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any effects of the solvent on the cells.
Q3: Can I use sonication to redissolve precipitated this compound in my media?
A3: If a slight precipitate forms after dilution, brief sonication in a water bath sonicator may help to redissolve the compound.[1] However, this should be used with caution, as excessive sonication can potentially damage media components.[1]
Q4: Can the type of cell culture medium affect the solubility of this compound?
A4: Yes, the composition of the cell culture medium can influence the solubility of compounds. Components like salts and proteins can interact with the compound, affecting its solubility.[2][3] If you are encountering precipitation, it may be worthwhile to test the solubility in different types of media.
Data Presentation
This compound Properties
| Property | Value | Source |
| Molecular Weight | 506.5 g/mol | |
| Molecular Formula | C₂₆H₃₄O₁₀ | [7] |
| CAS Number | 126253-42-7 | |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [5][6] |
| Commercially Available Stock | 10 mM in DMSO | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Calculate the mass of this compound required to make your desired volume of a 10 mM stock solution (Molecular Weight = 506.5 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube at 37°C or sonicate briefly to aid dissolution.[1]
-
Visually inspect the solution against a light source to ensure there are no undissolved particles.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for Treating Cells with this compound
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (specific to your cell line)
-
Cells plated at the desired density
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Pre-warm your complete cell culture medium to 37°C in a water bath or incubator.
-
Determine the final concentration of this compound you wish to test (e.g., studies have used concentrations ranging from 20-50 µg/mL or up to 240 µM).
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the this compound stock solution in a small volume of pre-warmed medium. For example, to achieve a final concentration of 50 µM from a 10 mM stock, you could first dilute the stock 1:20 in pre-warmed media (e.g., 5 µL of stock in 95 µL of media) to get a 500 µM intermediate solution.
-
Gently vortex the intermediate dilution.
-
Add the appropriate volume of the intermediate dilution to your final volume of cell culture media.
-
-
Direct Dilution (for lower concentrations):
-
While gently vortexing or swirling the pre-warmed media, add the required volume of the this compound stock solution dropwise.[1]
-
-
Ensure the final DMSO concentration remains at or below 0.1% if possible.
-
Remove the existing media from your plated cells and replace it with the media containing the desired concentration of this compound.
-
Remember to include a vehicle control (cells treated with media containing the same final concentration of DMSO).
-
Incubate your cells for the desired experimental duration.
Mandatory Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture experiments.
This compound and AMPK Signaling Pathway
Caption: this compound activates the AMPK signaling pathway, leading to the inhibition of lipogenesis.
References
- 1. Hypolipogenic effects of this compound via phosphorylation of AMPK and inhibition of MID1IP1 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Icariin Inhibits AMPK-Dependent Autophagy and Adipogenesis in Adipocytes In vitro and in a Model of Graves' Orbitopathy In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. strandedtattoo.info [strandedtattoo.info]
Icariside E4 Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing Icariside E4 dose-response curve experiments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate your research.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound experiments, helping you navigate challenges from experimental setup to data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its known mechanism of action?
A1: this compound is a flavonoid glycoside with known anti-inflammatory, antioxidant, and antinociceptive properties.[1] Its mechanisms of action include the modulation of ATP-sensitive K+ channels, which contributes to its analgesic effects.[1] In cardiovascular research, it has been shown to downregulate the expression of angiotensin II receptor 1 (AT1R) and reduce oxidative stress by inhibiting NADPH oxidase activity in cardiomyocytes.[2][3] Additionally, it influences metabolic pathways by activating AMPK signaling in liver cells.[4]
Q2: I am observing high variability between my replicate wells. What are the common causes?
A2: High variability in cell-based assays can stem from several factors. Ensure uniform cell seeding density across all wells. Pipetting errors are a frequent source of variability; use calibrated pipettes and ensure proper technique. Edge effects in microplates can also contribute, so consider avoiding the outer wells for critical data points or ensure proper plate sealing during incubation. Finally, this compound, as a natural product, may have limited solubility, leading to inconsistent concentrations in your assay medium. Visually inspect for any precipitation.
Q3: My this compound dose-response curve is flat or does not show a clear sigmoidal shape. What should I do?
A3: A flat dose-response curve suggests a lack of biological activity within the tested concentration range. First, verify the integrity and purity of your this compound compound. Improper storage or degradation can lead to loss of activity. Expand the concentration range of your experiment; it's possible the effective concentrations are higher or lower than initially tested. Also, confirm that the chosen cell line expresses the target receptor or signaling pathway you are investigating and that the assay endpoint is appropriate for detecting the expected biological response.
Q4: The IC50/EC50 value I calculated is different from what I expected. Why might this be?
A4: Discrepancies in IC50 or EC50 values are common and can be influenced by numerous experimental variables. Cell line-specific differences, such as receptor expression levels and metabolic rates, play a significant role. Assay conditions, including incubation time, cell seeding density, and serum concentration in the culture medium, can all shift the dose-response curve. Ensure that your experimental protocol is consistent and well-documented to allow for accurate comparisons.
Troubleshooting Common Experimental Issues
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Results | Compound precipitation due to poor solubility. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay medium is low (<0.5%) and consistent across all wells. Visually inspect for any precipitate before adding to cells. |
| Cell passage number and health. | Use cells within a consistent and low passage number range. Monitor cell morphology and viability throughout the experiment. | |
| Low Potency or No Effect | Inactive compound. | Verify the purity and integrity of the this compound sample using analytical methods if possible. Ensure proper storage conditions (e.g., protected from light and moisture). |
| Incorrect assay endpoint. | Ensure the selected readout (e.g., cell viability, protein expression) is a sensitive and appropriate measure of the biological activity of this compound in your model system. | |
| High Background Signal | Interference from the compound. | Run a control plate with this compound in cell-free medium to check for any intrinsic fluorescence or absorbance of the compound that might interfere with the assay signal. |
| Contamination. | Regularly test cell cultures for mycoplasma contamination. Ensure aseptic techniques are followed throughout the experimental workflow. |
Data Presentation
The following table summarizes the dose-dependent effects of this compound on key hypertension-related molecules in Angiotensin II-stimulated H9C2 cardiomyocytes, based on published data.[2]
| Concentration (µg/mL) | AT1R mRNA Expression (% of Control) | NADPH Oxidase Activity (% of Control) | Superoxide Dismutase (SOD) Activity (% of Control) |
| 0 (Ang II only) | 100% | 100% | 100% |
| 20 | Reduced | Reduced | Increased |
| 30 | Further Reduced | Further Reduced | Further Increased |
| 50 | Significantly Reduced | Significantly Reduced | Significantly Increased |
Note: This table illustrates the directional trend of the dose-response relationship as observed in the cited literature. The terms "Reduced," "Increased," etc., indicate the qualitative change relative to the Angiotensin II-stimulated control.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells (e.g., H9C2, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Expression
This protocol is for assessing the effect of this compound on the expression of target proteins (e.g., AT1R, p-AMPK).
-
Cell Treatment: Culture and treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual inhibitory and activatory signaling pathways.
Caption: Standard experimental workflow for dose-response analysis.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Refining HPLC-MS/MS Methods for Icariside E4 Detection: A Technical Support Center
For researchers, scientists, and drug development professionals working with Icariside E4, this technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during HPLC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for this compound detection?
A1: While specific data for this compound is not extensively published, it is an isomer of Icariside II. Therefore, the mass transitions for Icariside II can be used as a starting point and optimized. For Icariside II, a common precursor ion is [M+H]+ at m/z 515.3. The product ions are typically generated through the loss of the glucose moiety. A key fragment is the aglycone, icaritin, at m/z 369.1. Thus, a primary MRM transition to monitor would be 515.3 -> 369.1. Further optimization of collision energy is recommended to maximize the signal.
Q2: Which type of HPLC column is best suited for this compound analysis?
A2: A reversed-phase C18 column is the most common and effective choice for the separation of flavonoid glycosides like this compound.[1] Columns with a particle size of 3.5 µm or smaller (such as in UPLC systems) can provide better resolution and faster analysis times.[2][3][4][5] A standard dimension would be in the range of 2.1 mm x 100 mm.[1]
Q3: What mobile phase composition is recommended?
A3: A gradient elution using a combination of acetonitrile and water, both with a small amount of acid, is typically used. A common mobile phase composition is:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
The gradient would typically start with a low percentage of acetonitrile and gradually increase to elute this compound. The addition of formic acid helps to improve peak shape and ionization efficiency in positive ion mode.[1][2][4]
Q4: How should I prepare my sample, for instance from plasma?
A4: For plasma samples, a liquid-liquid extraction (LLE) or protein precipitation (PPT) is recommended to remove proteins and other matrix components that can interfere with the analysis.[1][2][4]
-
LLE: Ethyl acetate is a commonly used solvent for extracting icariin and its metabolites.[1]
-
PPT: Acetonitrile or methanol can be used to precipitate proteins. This method is generally faster and simpler than LLE.
After extraction or precipitation, the supernatant is typically evaporated to dryness and reconstituted in the initial mobile phase.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Sample solvent incompatible with mobile phase- Column overload- Column degradation | - Reconstitute the sample in the initial mobile phase.[6]- Dilute the sample.[6]- Use a guard column and ensure proper sample cleanup. If the column is old, replace it. |
| Low Signal Intensity or No Peak | - Incorrect MS/MS parameters (mass transitions, collision energy)- Poor ionization- Analyte degradation- Insufficient sample concentration | - Optimize MS/MS parameters using a pure standard of this compound or a related compound like Icariside II.- Ensure the mobile phase contains an acid like formic acid to promote protonation.[7]- Check sample stability and storage conditions.[7]- Concentrate the sample during preparation or inject a larger volume.[8] |
| High Background Noise | - Contaminated mobile phase or LC system- Matrix effects from the sample | - Use HPLC or LC-MS grade solvents.[9]- Clean the ion source of the mass spectrometer.- Improve sample cleanup to remove interfering matrix components. |
| Peak Splitting | - Clogged frit or void in the column- Injector issue | - Replace the column frit or the column itself.- Ensure the injector needle is not partially blocked and the injection volume is appropriate. |
| Carryover (Peak in Blank Injection) | - Adsorption of the analyte to the column or LC system components | - Use a stronger wash solvent in the autosampler.- Include a blank injection with a high percentage of organic solvent after each sample.- Check for and clean any contaminated parts of the LC system, such as the injector or transfer lines.[10] |
Quantitative Data Summary for Related Compounds
The following table summarizes typical quantitative parameters for compounds structurally related to this compound, which can serve as a benchmark.
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) | Reference |
| Icariside I | Rat Plasma | 0.5 | 0.5 - 1000 | < 12.5 | < 12.5 | [1][3] |
| Icariside II | Rat Plasma | 0.5 | 0.5 - 1000 | < 12.5 | < 12.5 | [1][3] |
| Icariin | Rat Plasma | 1.0 | 1.0 - 1000 | < 12.5 | < 12.5 | [1][3] |
| Icariin & Metabolites | Mouse Urine | 0.25 | 0.25 - 800 | < 15 | < 15 | [2][4] |
| Icariin & Metabolites | Mouse Whole Blood | 0.25 | 0.25 - 800 | < 15 | < 15 | [3][5] |
Experimental Protocols
Sample Preparation from Plasma (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add an internal standard.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[8]
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge again.
-
Inject the supernatant into the HPLC-MS/MS system.
HPLC-MS/MS Method Parameters (Starting Point)
-
HPLC System: Agilent or equivalent
-
Column: ZORBAX SB-C18 (3.5 µm, 2.1 mm x 100 mm)[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.25 mL/min[1]
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole (e.g., Agilent G6410A)[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition (this compound/II): 515.3 -> 369.1
-
Gas Temperature: 350 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. LC-MS/MS method for the simultaneous determination of icariin and its major metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine [frontiersin.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. organomation.com [organomation.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Enhancing the Bioavailability of Icariside E4
Disclaimer: Scientific literature specifically detailing the bioavailability and enhancement strategies for Icariside E4 is currently limited. This compound is a distinct molecule from the more extensively studied Icariside II. The following guide provides researchers with potential strategies and methodologies based on established techniques for improving the bioavailability of poorly soluble natural products, such as flavonoids and glycosides. The data and protocols presented, primarily involving Icariside II and other flavonoids, should be considered as illustrative examples and a foundational framework for initiating research on this compound. All proposed applications to this compound require experimental validation.
Frequently Asked Questions (FAQs)
1. What are the likely challenges to the oral bioavailability of this compound?
While specific data for this compound is scarce, natural glycosides often face several challenges that limit their oral bioavailability. These include:
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids is a primary barrier to absorption, as only dissolved compounds can permeate the intestinal membrane.[1] Many natural products, particularly flavonoids and their glycosides, are classified as poorly water-soluble.[2][3]
-
Low Membrane Permeability: The molecular size, polarity, and structure of this compound may restrict its ability to pass through the lipid-rich intestinal cell membranes.[2]
-
Efflux Transporter Activity: Intestinal epithelial cells express efflux pumps like P-glycoprotein (P-gp), which can actively transport absorbed compounds back into the intestinal lumen, thereby reducing net absorption.[4][5][6] Flavonoids and their glycosides are known to interact with these transporters.[4][5]
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestines or liver before reaching systemic circulation, reducing the amount of active substance available.[3]
2. What are the most promising formulation strategies to enhance the bioavailability of a compound like this compound?
Several formulation strategies have proven effective for similar poorly soluble natural products and represent promising avenues for this compound research:
-
Phospholipid Complexes: Forming a complex between the target molecule and phospholipids (e.g., soy phosphatidylcholine) can significantly increase its lipophilicity and ability to permeate biological membranes.[1][7] This technique has been successfully applied to numerous flavonoids.[8]
-
Nanoformulations: Reducing particle size to the nanometer scale increases the surface area-to-volume ratio, which can enhance dissolution rate and solubility.[9][10][11] Key nanoformulation approaches include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic compounds, protecting them from degradation and improving absorption.[9][12]
-
Polymeric Micelles: Self-assembling structures of amphiphilic polymers that can encapsulate hydrophobic drugs in their core, increasing solubility and stability.[2]
-
Nanosuspensions: Sub-micron colloidal dispersions of the pure compound stabilized by surfactants, which enhance the dissolution rate.[13]
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract.[3][14][15] This approach keeps the compound in a dissolved state, improving its absorption.[16]
3. How can P-glycoprotein (P-gp) mediated efflux be overcome?
P-gp is a major barrier to the absorption of many drugs.[4][17] Strategies to overcome its effects include:
-
Co-administration with P-gp Inhibitors: Certain compounds, including some flavonoids like quercetin, can inhibit P-gp activity, thereby increasing the absorption of co-administered P-gp substrates.[5][6]
-
Formulation-Based Inhibition: Some formulation excipients used in nanoformulations and SEDDS, such as Tween 80 and D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), have been shown to inhibit P-gp, providing a dual benefit of enhancing solubility and reducing efflux.
Quantitative Data on Bioavailability Enhancement (Illustrative Examples)
The following tables summarize the reported bioavailability improvements for Icariside II and other flavonoids using various formulation strategies. These serve as a benchmark for what may be achievable for this compound upon successful formulation development.
Table 1: Bioavailability Enhancement of Icariside II
| Formulation Strategy | Carrier/Method | Bioavailability Increase (Relative to Control) | Reference |
| Complex Formation | Soybean Phospholipids (Wet Media Milling) | 6.57-fold | [2] |
| Phospholipid Complex | Phospholipid (Reduction Vaporization) | 3.45-fold | [2] |
| Complex & Micelles | Phospholipid and Vitamin E TPGS 1000 | 5.33-fold | [2] |
| Micelles | Solutol® HS15 and Pluronic F127 | 3.17-fold | [2] |
| Nanosuspensions | N/A | 2.28-fold to 2.95-fold | [13] |
| Solid Dispersions | N/A | 2.34-fold | [13] |
Table 2: Bioavailability Enhancement of Icariin (Precursor to Icariside II)
| Formulation Strategy | Carrier/Method | Bioavailability Increase (Relative to Control) | Reference |
| Polymeric Micelles | PEG-PLLA/PDLA-PNIPAM | 5.0-fold | [2] |
| Solid Lipid Nanoparticles | Liposomal Vesicles | 4.0-fold | [2] |
| Phospholipid Complex | Soybean Phospholipids | 2.38-fold | [2] |
Experimental Protocols (Generalized Methodologies)
The following are detailed, generalized protocols for common formulation techniques. Researchers should adapt and optimize these methods for this compound.
Protocol 1: Preparation of a Phospholipid Complex (Solvent Evaporation Method)
This protocol is adapted from methods used for flavonoids like quercetin and those from persimmon leaves.[8][13]
-
Reagent Preparation:
-
Accurately weigh the this compound and a selected phospholipid (e.g., Phospholipon® 90H, soy phosphatidylcholine) in a predetermined molar ratio (start with 1:1, 1:2, and 2:1 for optimization).
-
Select a suitable organic solvent in which both components are soluble (e.g., anhydrous ethanol, 1,4-dioxane).[8][18]
-
-
Complexation:
-
Dissolve both the this compound and the phospholipid in the selected solvent in a round-bottom flask. A typical concentration might be 0.5 mg/mL of the active compound.[13]
-
Stir the mixture continuously using a magnetic stirrer.
-
Reflux the solution at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 2-4 hours) to facilitate complex formation.[8][13][18]
-
-
Solvent Removal:
-
Remove the organic solvent under vacuum using a rotary evaporator at a temperature of approximately 40°C until a thin film or solid residue is formed.
-
-
Precipitation and Drying (Optional Anti-Solvent Step):
-
Characterization:
-
Confirm complex formation using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (X-RPD).[1]
-
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) (High-Shear Homogenization Method)
This protocol is a standard method for preparing SLNs for poorly soluble drugs.[12]
-
Phase Preparation:
-
Lipid Phase: Select a solid lipid (e.g., glyceryl monostearate, stearic acid) and heat it 5-10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid.
-
Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188) and heat it to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at high speed (e.g., 10,000-20,000 rpm) for a short period (e.g., 5-10 minutes). This forms a hot oil-in-water pre-emulsion.
-
-
Nanoparticle Formation:
-
The hot pre-emulsion can be further processed through a high-pressure homogenizer (HPH) for several cycles (3-5 cycles) at a pressure of 500-1500 bar to reduce the particle size.[12]
-
Alternatively, for simpler setups, disperse the hot pre-emulsion into cold water (2-3°C) under continuous stirring. The rapid cooling of the lipid droplets causes them to solidify into SLNs.[19]
-
-
Purification and Storage:
-
Allow the SLN dispersion to cool to room temperature. The dispersion can be centrifuged or dialyzed to remove excess surfactant.
-
For long-term stability, the SLN dispersion can be lyophilized (freeze-dried) with a cryoprotectant (e.g., trehalose).
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine encapsulation efficiency and drug loading.
-
Analyze morphology using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Troubleshooting Guides
Issue 1: Low Complexation Efficiency in Phospholipid Complex Preparation
| Possible Cause | Suggested Solution |
| Incorrect Molar Ratio | The stoichiometry between this compound and the phospholipid is critical. Optimize the molar ratio by testing a range (e.g., 1:0.5, 1:1, 1:2, 1:3).[13][18] |
| Inappropriate Solvent | The chosen solvent may not adequately dissolve both components or may interfere with the non-covalent interactions. Test alternative solvents (e.g., tetrahydrofuran, dichloromethane).[1][18] |
| Insufficient Reaction Time/Temperature | The complexation reaction may be incomplete. Systematically vary the reaction temperature (e.g., 40°C, 50°C, 60°C) and time (e.g., 1h, 2h, 4h) to find the optimal conditions.[13][18] |
Issue 2: Particle Aggregation or Large Particle Size in SLN Formulation
| Possible Cause | Suggested Solution |
| Insufficient Surfactant Concentration | The surfactant concentration may be too low to effectively stabilize the nanoparticle surface. Increase the surfactant concentration in the aqueous phase. |
| Inefficient Homogenization | The energy input during homogenization may be insufficient. Increase the homogenization speed, duration, or pressure (if using HPH).[12] |
| Incompatible Lipid/Surfactant | The chosen lipid and surfactant may not be optimal. Screen different lipids and surfactants to find a compatible pair for this compound. |
| High Drug Loading | Attempting to load too much drug can disrupt the lipid matrix and lead to instability or drug expulsion. Reduce the initial drug concentration in the lipid phase. |
Issue 3: Poor In Vitro Dissolution or Permeability Results
| Possible Cause | Suggested Solution |
| Drug Recrystallization | The amorphous form of the drug in the formulation may have reverted to a less soluble crystalline state. Analyze the formulation with DSC or X-RPD to check for crystallinity. |
| Formulation Instability | The formulation may be unstable in the dissolution media or simulated gastric/intestinal fluids. Assess the stability of the formulation under experimental conditions. |
| Persistent P-gp Efflux | The formulation may not be effectively inhibiting P-gp. Consider incorporating a known P-gp inhibiting excipient (e.g., TPGS) into the formulation or co-administering a P-gp inhibitor. |
Visualizations: Workflows and Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of flavonoids on P-Glycoprotein activity - Science Letter - Solvo Biotechnology [solvobiotech.com]
- 5. scispace.com [scispace.com]
- 6. Screening dietary flavonoids for the reversal of P-glycoprotein-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipid Complex Technique for Superior Bioavailability of Phytoconstituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of phospholipid complex of flavonoids from persimmon leaves on atherosclerosis, and possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. Natural product-based nanomedicine: recent advances and issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. doaj.org [doaj.org]
- 14. ijpcbs.com [ijpcbs.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Self-emulsifying Drug Delivery System (SEEDS) - Creative Biolabs [creative-biolabs.com]
- 17. Effect of natural flavonoids to reverse P-glycoprotein-related multidrug resistance in breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 19. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Icariside E4 Cytotoxicity Assay Technical Support Center
Welcome to the technical support center for Icariside E4 cytotoxicity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in-vitro experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during cytotoxicity assays involving this compound, from basic compound handling to complex biological interpretations.
Compound & Reagent Issues
Q1: How should I dissolve and store this compound?
A1: this compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol[1]. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.
-
Storage of Powder: Store at -20°C for up to three years[2].
-
Stock Solution Storage: Aliquot your stock solution into tightly sealed vials and store at -20°C for up to two weeks or at -80°C for up to one year[1][2]. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation[1].
Q2: I am observing precipitation or cloudiness in my culture medium after adding this compound. What should I do?
A2: This is likely due to the poor aqueous solubility of this compound, a common characteristic of flavonoids.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically below 0.5%, and ideally at or below 0.1%.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) to ensure the solvent is not causing cytotoxicity.
-
Solubility Limit: You may have exceeded the kinetic solubility of this compound in the aqueous medium. Try preparing a fresh, lower concentration of your working solution from the stock.
Q3: I suspect this compound is not stable in my cell culture medium over the course of my experiment (24-72 hours). How can I check this?
A3: Flavonoids can be unstable in typical cell culture conditions (pH 7.2-7.4, 37°C) due to oxidation and degradation[3].
-
Time-Course Analysis: To assess stability, prepare your highest concentration of this compound in complete cell culture medium (without cells) and incubate it under the same conditions as your experiment. Collect aliquots at different time points (e.g., 0, 2, 8, 24, 48 hours) and store them at -80°C. Analyze the concentration of intact this compound using analytical methods like HPLC[3].
-
Minimize Exposure: Protect your stock solutions and treated plates from light to prevent photodegradation[3]. Prepare fresh dilutions for each experiment.
Experimental Design & Execution
Q4: My cytotoxicity results are not reproducible. What are the common causes of variability?
A4: Reproducibility issues in cytotoxicity assays can stem from several factors:
-
Cell Seeding Density: Ensure you are seeding a consistent number of cells per well. Inconsistent cell numbers will lead to variable results. Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration.
-
Pipetting Errors: Inaccurate pipetting of cells, compound, or assay reagents is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile water or PBS.
-
Cell Health: Use cells that are in the exponential growth phase and have high viability. Over-confluent or starved cells can show increased sensitivity to a compound or undergo spontaneous apoptosis.
Q5: I am not observing any cytotoxicity, even at high concentrations of this compound. What could be the problem?
A5:
-
Compound Inactivity: The cell line you are using may be resistant to this compound.
-
Insufficient Incubation Time: The cytotoxic effects may require a longer exposure time. Consider extending your incubation period (e.g., to 48 or 72 hours).
-
Compound Degradation: As mentioned in Q3, this compound may be degrading in the culture medium.
-
Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death induced by this compound. Consider trying an alternative assay (e.g., if using an MTT assay which measures metabolic activity, try an LDH assay which measures membrane integrity).
Q6: I am observing high cytotoxicity across all my cell lines, including in my control cells. What should I investigate?
A6:
-
Solvent Toxicity: The concentration of your vehicle (e.g., DMSO) may be too high and causing cytotoxicity. Ensure your vehicle control confirms the solvent is non-toxic at the concentration used.
-
Compound Concentration Error: Double-check your stock solution concentration and dilution calculations. An error in calculation could lead to much higher concentrations than intended.
-
Contamination: Check your cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell health and response to treatment.
Data Interpretation
Q7: The IC50 value I determined for this compound is different from what is reported in the literature. Why?
A7: IC50 values can vary between studies for several reasons[4]:
-
Different Cell Lines: Cell lines have varying sensitivities to compounds.
-
Experimental Conditions: Differences in cell seeding density, incubation time, and specific assay protocols can all influence the calculated IC50 value[5].
-
Compound Purity: The purity of the this compound used can differ between suppliers[4].
Q8: What is the potential mechanism of this compound-induced cytotoxicity?
A8: While the specific cytotoxic mechanism of this compound is not extensively documented, we can infer potential pathways from related compounds like Icariside II. Icariside II has been shown to induce apoptosis in various cancer cells by[6][7]:
-
Targeting Signaling Pathways: Inhibiting pathways such as STAT3, PI3K/AKT, and MAPK/ERK that are crucial for cancer cell survival[6].
-
Inducing Apoptosis: Activating both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways, leading to the activation of caspases[6][7].
-
Promoting Endoplasmic Reticulum (ER) Stress: Enhancing ER stress signaling, which can lead to apoptosis[8].
If you suspect apoptosis, you can use assays like Annexin V/PI staining to confirm.
Quantitative Data Summary
The following table summarizes the known concentrations of this compound used in cytotoxicity studies. Note that comprehensive IC50 data across multiple cell lines is limited in the public domain. Researchers should perform dose-response experiments to determine the IC50 for their specific cell line of interest.
| Cell Line | Assay Type | Concentration Range Tested (µM) | Incubation Time (hours) | Observed Effect | Reference |
| HepG2 | MTT | 30, 60, 120, 240 | 24 | Dose-dependent decrease in cell viability | [9] |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
This compound stock solution
-
96-well plates
-
Complete cell culture medium
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the controls.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound stock solution
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer to a concentration of 1 × 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-FITC and PI negative
-
Early apoptotic cells: Annexin V-FITC positive and PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC and PI positive
-
Visualizations
Experimental Workflow & Troubleshooting
Caption: A logical workflow for an this compound cytotoxicity assay, from preparation to troubleshooting.
Potential Signaling Pathway for Icariside-Induced Apoptosis
References
- 1. This compound | CAS:126253-42-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | Liver X Receptor | Fatty Acid Synthase | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Icariside II enhances cisplatin-induced apoptosis by promoting endoplasmic reticulum stress signalling in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Icariside E4 in Cell Lines
Disclaimer: As of late 2025, specific documented cases of resistance to Icariside E4 in cell lines are not prevalent in publicly accessible research. This guide is therefore based on general principles of acquired drug resistance in cancer cell lines and extrapolated from research on the related compound, Icariside II. The troubleshooting strategies and FAQs provided are intended as a proactive resource for researchers who may encounter or anticipate resistance to this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cell line, which was initially sensitive to this compound, is now showing a reduced response. What are the possible reasons?
A1: A reduced response to this compound, also known as acquired resistance, can arise from various molecular changes within the cancer cells. Some of the common mechanisms of drug resistance include:
-
Alterations in Drug Target: Mutations or changes in the expression level of the molecular target of this compound can prevent the drug from binding effectively.
-
Increased Drug Efflux: Cancer cells can increase the expression of transporter proteins, such as P-glycoprotein, that actively pump the drug out of the cell, reducing its intracellular concentration.[1]
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the effects of this compound, thereby maintaining proliferation and survival.
-
Changes in Drug Metabolism: The cancer cells might alter their metabolic processes to inactivate this compound more rapidly.[2]
-
Inhibition of Apoptosis: Resistance can develop through the upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins, making the cells less susceptible to programmed cell death.[2]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo assay) to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your suspected resistant cell line with that of the parental (sensitive) cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.
Q3: What are the known signaling pathways affected by Icariside compounds that might be relevant to resistance?
A3: While the specific pathways for this compound resistance are not yet defined, studies on the related compound Icariside II have shown that it can overcome resistance to other drugs by:
-
Inducing Reactive Oxygen Species (ROS) Production: Icariside II has been shown to increase ROS levels, which can lead to apoptosis.[3][4]
-
Inhibiting the MITF Pathway: In melanoma, Icariside II was found to inhibit the Microphthalmia-associated transcription factor (MITF), a key factor in resistance to BRAF inhibitors.[3]
-
Promoting Endoplasmic Reticulum (ER) Stress: Combination treatment with Icariside II and cisplatin in non-small cell lung cancer cells promoted ER stress-related apoptosis.[5][6]
-
Modulating mTOR Signaling: Icariside II has been shown to attenuate renal fibrosis by potentially inhibiting mTOR activity.[7][8]
-
Modulating ERK Signaling: Icariside II can influence cell differentiation through the ERK signaling pathway.[9]
It is plausible that alterations in these or related pathways could contribute to resistance to this compound.
Troubleshooting Guides
Problem 1: Decreased Cell Death Observed After this compound Treatment
If you observe a decrease in the expected level of apoptosis or cell death after treating your cell line with this compound, consider the following troubleshooting steps.
Experimental Workflow for Investigating Decreased Apoptosis
Caption: Workflow to troubleshoot reduced this compound efficacy.
Table 1: Experimental Protocols for Apoptosis Assessment
| Experiment | Methodology |
| Cell Viability Assay (MTT) | 1. Seed cells in a 96-well plate and allow them to adhere overnight. 2. Treat cells with a range of this compound concentrations for 24, 48, and 72 hours. 3. Add MTT reagent to each well and incubate for 2-4 hours. 4. Solubilize the formazan crystals with DMSO or another suitable solvent. 5. Measure the absorbance at 570 nm. |
| Annexin V/PI Staining | 1. Treat cells with this compound at the desired concentration and time point. 2. Harvest and wash the cells with cold PBS. 3. Resuspend cells in Annexin V binding buffer. 4. Add FITC-conjugated Annexin V and Propidium Iodide (PI). 5. Incubate in the dark for 15 minutes. 6. Analyze by flow cytometry. |
| Caspase-3/7 Activity Assay | 1. Seed cells in a 96-well plate. 2. Treat with this compound. 3. Add a luminogenic or fluorogenic caspase-3/7 substrate. 4. Incubate at room temperature. 5. Measure luminescence or fluorescence. |
| Western Blot for Apoptotic Proteins | 1. Treat cells and lyse them to extract total protein. 2. Determine protein concentration using a BCA assay. 3. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. 4. Block the membrane and probe with primary antibodies against proteins like Bcl-2, Bax, and cleaved Caspase-3. 5. Incubate with HRP-conjugated secondary antibodies. 6. Detect signal using a chemiluminescent substrate. |
Problem 2: Suspected Alterations in Signaling Pathways
If you hypothesize that resistance is due to changes in signaling pathways, the following guide can help you investigate this possibility.
Logical Flow for Investigating Signaling Pathway Alterations
Caption: Investigating altered signaling in this compound resistance.
Table 2: Key Proteins in Potentially Relevant Signaling Pathways
| Pathway | Key Proteins to Analyze |
| Reactive Oxygen Species (ROS) | Nrf2, HO-1, GPX4 |
| MAPK/ERK | p-ERK, ERK, p-MEK, MEK |
| PI3K/Akt/mTOR | p-Akt, Akt, p-mTOR, mTOR |
| ER Stress | PERK, IRE1, ATF6, CHOP |
| Melanoma-specific (if applicable) | MITF, c-Met |
Experimental Protocol: Western Blot for Phosphorylated Proteins
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound for various time points. Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein for each sample, run on an SDS-PAGE gel, and transfer to a membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of your target protein (e.g., anti-p-ERK).
-
Stripping and Re-probing: After imaging, you can strip the membrane and re-probe with an antibody for the total protein (e.g., anti-ERK) to normalize the data.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Problem 3: Potential for Increased Drug Efflux
If you suspect that the resistance is due to the cells actively pumping out this compound, you can investigate the role of drug efflux pumps.
Troubleshooting Flow for Drug Efflux
References
- 1. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Icariside II overcomes BRAF inhibitor resistance in melanoma by inducing ROS production and inhibiting MITF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Icariside II overcomes TRAIL resistance of melanoma cells through ROS-mediated downregulation of STAT3/cFLIP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Icariside II enhances cisplatin-induced apoptosis by promoting endoplasmic reticulum stress signalling in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Icariside II enhances cisplatin-induced apoptosis by promoting endoplasmic reticulum stress signalling in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Icariside II attenuates renal fibrosis through mTOR signaling modulation: an integrated approach combining network pharmacology, molecular dynamics, and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Icariside II attenuates renal fibrosis through mTOR signaling modulation: an integrated approach combining network pharmacology, molecular dynamics, and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Icariin and Icariside II Reciprocally Stimulate Osteogenesis and Inhibit Adipogenesis of Multipotential Stromal Cells through ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Icariside E4 experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Icariside E4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
A1: this compound is a natural bioactive compound.[1] Its primary reported biological activities include anti-nociceptive, anti-oxidant, anti-inflammatory, and anti-Alzheimer effects.[2] Recent studies have also highlighted its hypolipogenic (lipid-lowering) potential.[3][4]
Q2: In which cell lines has this compound been studied?
A2: this compound has been investigated in HepG2 (human liver cancer) cells to study its effects on lipid metabolism.[3][4] It has also been used in H9C2 (rat cardiomyocyte) cells to examine its impact on hypertension-related molecules and oxidative stress.[3][5][6]
Q3: What is the mechanism of action for this compound's hypolipogenic effects?
A3: In HepG2 cells, this compound has been shown to reduce lipid accumulation by activating AMP-activated protein kinase (AMPK) and inhibiting MID1 Interacting Protein 1 (MID1IP1).[3][4] This leads to the downstream suppression of lipogenesis-related proteins like SREBP-1c and FASN.[3][4]
Q4: How does this compound affect hypertension-related pathways?
A4: In angiotensin II-stimulated H9C2 cells, this compound has been observed to reduce the expression of hypertension-related molecules.[3][5][6] It also exhibits anti-oxidant effects by increasing the activity of enzymes like catalase and superoxide dismutase (SOD).[6]
Q5: What is the recommended solvent for this compound?
A5: this compound is soluble in DMSO, pyridine, methanol, and ethanol.[7] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in the culture medium.
Q6: How should this compound be stored?
A6: For long-term storage, it is recommended to store this compound at -20°C.[8] Stock solutions prepared in DMSO can also be stored at -20°C, preferably in small aliquots to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | Solubility Issues: this compound may have precipitated out of the solution, especially at higher concentrations or in aqueous media. | - Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent toxicity. - Prepare fresh dilutions from your stock solution for each experiment. - Visually inspect the media for any signs of precipitation after adding this compound. |
| Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | - Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. - Store the compound as a powder and the stock solution at -20°C.[8] | |
| Sub-optimal Concentration: The concentration of this compound used may not be optimal for the specific cell line or assay. | - Perform a dose-response experiment to determine the optimal working concentration. Concentrations between 20-50 µg/mL have been used in H9C2 cells.[3][5][6] | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results. | - Ensure thorough mixing of the cell suspension before seeding. - Use a calibrated pipette and consistent technique for cell plating. |
| Pipetting Errors: Inaccurate pipetting of this compound or other reagents. | - Calibrate your pipettes regularly. - Use fresh pipette tips for each replicate. | |
| Edge Effects: Wells on the outer edges of the plate are more prone to evaporation, leading to changes in concentration. | - Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | |
| Cell Toxicity Observed | High DMSO Concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high. | - Ensure the final DMSO concentration is non-toxic to your cells (typically below 0.1%). Run a vehicle control with the same DMSO concentration to assess its effect. |
| High this compound Concentration: The concentration of this compound may be cytotoxic to the specific cell line. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your cell line. Studies in HepG2 cells have shown no toxicity at certain concentrations.[3][4] | |
| Unexpected Western Blot Results for p-AMPK/AMPK | Sub-optimal Lysis Buffer or Protocol: Inefficient protein extraction or phosphatase activity can affect the detection of phosphorylated proteins. | - Use a lysis buffer containing phosphatase and protease inhibitors. - Keep samples on ice throughout the protein extraction process. |
| Incorrect Antibody Dilution: The primary or secondary antibody concentration may not be optimal. | - Titrate your antibodies to determine the optimal dilution for your experimental setup. | |
| Timing of Treatment: The time point of cell lysis after this compound treatment may not be optimal for observing changes in protein phosphorylation. | - Perform a time-course experiment to identify the peak time for AMPK phosphorylation following this compound treatment. |
Quantitative Data Summary
| Parameter | Cell Line | Condition | Concentration/Dose | Effect | Reference |
| This compound Concentration | H9C2 | Angiotensin II Stimulation | 20, 30, 50 µg/mL | Dose-dependent reduction in the expression of hypertension-related molecules. | [3][5][6][9][10] |
| Telmisartan (Positive Control) | H9C2 | Angiotensin II Stimulation | 10 µM | Reduction in the expression of hypertension-related molecules. | [3][9][10] |
| This compound Effect | HepG2 | - | Not specified, but shown to be non-toxic | Reduced lipid accumulation. | [3][4] |
| This compound Effect | HepG2 | - | Not specified | Activated phosphorylation of AMPK and ACC; inhibited expression of MID1IP1, SREBP-1c, and FASN. | [3][4] |
| Compound C (AMPK inhibitor) | HepG2 | Co-treatment with this compound | Not specified | Reversed the effects of this compound on MID1IP1, SREBP-1c, FASN, and AMPK/ACC phosphorylation. | [4] |
Experimental Protocols
General Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., HepG2 or H9C2) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Preparation of Working Solutions: On the day of the experiment, dilute the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. A vehicle control (medium with the same final concentration of DMSO) should always be included.
-
Incubation: Incubate the cells for the desired period (e.g., 1 hour before stimulation with another agent, or for 24-48 hours for other assays).
-
Downstream Analysis: After incubation, proceed with the relevant downstream assays such as Western blotting, RT-PCR, or cell viability assays.
Western Blot for AMPK Pathway
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK, total AMPK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathway and Workflow Diagrams
Caption: this compound signaling in HepG2 cells.
Caption: Key troubleshooting points in an this compound experiment.
References
- 1. This compound | 126253-42-7 | BFA25342 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Hypolipogenic effects of this compound via phosphorylation of AMPK and inhibition of MID1IP1 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS:126253-42-7 | Manufacturer ChemFaces [chemfaces.com]
- 8. biorbyt.com [biorbyt.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Icariside E4 Purity Analysis and Quality Control: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis and quality control of Icariside E4. Below you will find troubleshooting advice and frequently asked questions to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues that may arise during the purity analysis of this compound, particularly when using High-Performance Liquid Chromatography (HPLC).
Question: Why am I seeing no peaks or very small peaks for my this compound sample?
Answer: This issue can stem from several factors. Firstly, verify the proper preparation of your sample and ensure that this compound is soluble in the chosen solvent. This compound is soluble in DMSO, Pyridine, Methanol, and Ethanol[1]. Secondly, confirm that the injection volume is appropriate and that the HPLC system is functioning correctly, including the autosampler and pump. Check the detector settings, particularly the wavelength, to ensure it is optimal for this compound. If the problem persists, consider the possibility of compound degradation; ensure that the sample has been stored correctly, typically at -20°C for similar compounds.
Question: My chromatogram shows peak tailing or fronting. How can I improve peak shape?
Answer: Poor peak shape is often related to interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the column. Consider adjusting the mobile phase pH or using a column with end-capping. Tailing can also result from column overload; try injecting a more dilute sample.
-
Peak Fronting: This is often a sign of column overload or a sample solvent that is too strong. Dilute your sample or dissolve it in a solvent that is weaker than the initial mobile phase.
Question: I am observing unexpected peaks in my chromatogram. What could be the source of these impurities?
Answer: Unexpected peaks can be impurities in the this compound sample, contaminants from the solvent or sample preparation process, or carryover from a previous injection. Potential impurities could be structurally related compounds formed during isolation or degradation. For instance, Icariside II is a known impurity of the related compound Icariin[2]. To identify the source, run a blank injection (solvent only) to check for system contamination. If the peaks persist, they are likely impurities in your sample. Further investigation using techniques like mass spectrometry (MS) would be necessary for identification.
Question: The retention time of my this compound peak is shifting between injections. What is causing this instability?
Answer: Retention time shifts are typically due to changes in the HPLC system's conditions.
-
Mobile Phase: Ensure your mobile phase is well-mixed, degassed, and that the composition is not changing over time due to evaporation of a volatile component.
-
Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can significantly impact retention times.
-
Flow Rate: Check for any fluctuations in the pump's flow rate.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
Frequently Asked Questions (FAQs)
Q1: What is a typical purity specification for an this compound reference standard?
A1: While specific monographs for this compound may not be widely published, a purity of ≥98% (by HPLC) is a common standard for similar natural product reference compounds, such as Icariside II. The exact specification should be confirmed with the supplier's Certificate of Analysis.
Q2: What analytical technique is most suitable for this compound purity analysis?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and suitable method for routine purity analysis of compounds like this compound. For more detailed analysis, such as impurity identification, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. UPLC-MS/MS methods have been successfully developed for the analysis of related compounds[3][4].
Q3: How should I prepare a standard solution of this compound for HPLC analysis?
A3: To prepare a standard solution, accurately weigh a small amount of the this compound reference standard and dissolve it in a suitable solvent, such as methanol or DMSO, to a known concentration (e.g., 1 mg/mL). From this stock solution, you can then prepare a series of dilutions to establish a calibration curve and determine the linearity of the detector response.
Q4: What are the critical parameters to consider when developing an HPLC method for this compound?
A4: The critical parameters for HPLC method development include the choice of stationary phase (column), mobile phase composition (including pH and organic modifiers), flow rate, column temperature, and detector wavelength. A systematic approach, such as evaluating different C18 columns and varying the gradient of acetonitrile or methanol with water (often containing a small amount of acid like formic acid to improve peak shape), is recommended.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general methodology for the determination of this compound purity. Method optimization may be required based on the specific instrumentation and sample characteristics.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-10 min: 35-65% B10-30 min: 65-95% B30-35 min: 95% B35.1-40 min: 35% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in methanol to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (methanol) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Calculate the purity of the sample by the area normalization method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Data Presentation
Table 1: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column Type | C18 Reversed-Phase |
| Column Dimensions | 4.6 x 250 mm |
| Particle Size | 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Table 2: Quality Control Specifications for this compound Reference Standard
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity (by HPLC) | ≥ 98.0% | HPLC |
| Identification | Matches the retention time of the reference standard | HPLC |
| Solubility | Soluble in DMSO, Methanol | Visual |
Visualizations
Caption: Workflow for this compound Purity Analysis by HPLC.
References
Technical Support Center: Calibrating Assays for Icariside E4 Antioxidant Capacity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating and troubleshooting common antioxidant capacity assays for the flavonoid, Icariside E4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its antioxidant capacity of interest?
A1: this compound is a benzofuran compound that has been identified in various plants.[1] Its potential antioxidant effects are of significant interest for drug development and nutraceutical applications, as antioxidants can play a role in mitigating cellular damage caused by oxidative stress.[2]
Q2: Which antioxidant assays are most suitable for evaluating this compound?
A2: Several assays can be used to determine the antioxidant capacity of this compound. The most common and recommended assays include the Oxygen Radical Absorbance Capacity (ORAC) assay, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. It is advisable to use a panel of assays to obtain a comprehensive antioxidant profile, as different assays reflect different antioxidant mechanisms.[3][4]
Q3: How should I prepare this compound for these assays?
A3: this compound should be dissolved in a suitable solvent in which it is highly soluble and that does not interfere with the assay chemistry. Given its chemical structure, initial trials with solvents such as ethanol, methanol, or DMSO are recommended. The final concentration of the solvent in the assay mixture should be kept low (typically <1%) to avoid solvent-induced artifacts.
Q4: What are the key parameters to consider when calibrating these assays for this compound?
A4: Key calibration parameters include selecting an appropriate standard (e.g., Trolox, a water-soluble analog of vitamin E), determining the optimal concentration range for both the standard and this compound, and establishing the reaction kinetics.[5][6] It is crucial to ensure that the assay response is linear within the chosen concentration range.
Troubleshooting Guides
DPPH Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or non-reproducible results | - Pipetting errors- Fluctuation in reaction time or temperature- Instability of the DPPH radical solution | - Use calibrated pipettes and ensure proper mixing.- Maintain a consistent incubation time and temperature for all samples.- Prepare fresh DPPH solution daily and protect it from light. |
| Color interference from this compound solution | - this compound itself may absorb light at the same wavelength as DPPH (around 517 nm). | - Run a sample blank containing this compound without the DPPH reagent and subtract the absorbance from the sample reading. |
| Precipitation of this compound in the assay medium | - Poor solubility of this compound in the aqueous/methanolic assay buffer. | - Increase the percentage of the organic solvent used to dissolve this compound, ensuring it does not exceed a level that interferes with the assay (typically <5%).- Consider using a different solvent system. |
ABTS Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Fading of the ABTS radical cation (ABTS•+) in the blank | - Instability of the pre-formed radical cation. | - Ensure the ABTS•+ solution is properly prepared and allowed to stabilize for the recommended time (often overnight in the dark).- Use the stabilized ABTS•+ solution within its viable timeframe. |
| Slow reaction kinetics with this compound | - The antioxidant mechanism of this compound may involve a slower hydrogen atom transfer. | - Increase the incubation time to allow the reaction to reach completion. Monitor the absorbance at several time points to determine the optimal reaction time. |
| Underestimation of antioxidant capacity | - The chosen endpoint may be too early, not capturing the full antioxidant potential. | - Perform a kinetic study to determine the time at which the reaction plateaus. Use this time point for all subsequent measurements. |
ORAC Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent temperature control across the microplate.- Inaccurate dispensing of the AAPH radical initiator. | - Ensure the plate reader's incubation chamber maintains a stable and uniform temperature (37°C).- Use a multichannel pipette or an automated injector for consistent and rapid addition of AAPH to all wells.[7][8] |
| Low or no fluorescence decay in the blank | - Inactive AAPH (free radical initiator).- Incorrect filter settings on the plate reader. | - Prepare fresh AAPH solution for each assay run.- Verify the excitation and emission wavelengths are correctly set for fluorescein (typically ~485 nm excitation and ~520 nm emission).[5][9] |
| Quenching of fluorescence by this compound | - this compound may have intrinsic fluorescent properties that interfere with the assay. | - Run a control experiment with this compound and the fluorescein probe without AAPH to check for any direct quenching effects. If quenching occurs, a different fluorescent probe may be needed. |
Quantitative Data Summary
The following tables present hypothetical data for the antioxidant capacity of this compound, as would be determined by various assays. This data is for illustrative purposes to guide researchers in their data presentation.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition (Mean ± SD) |
| 10 | 15.2 ± 1.8 |
| 25 | 35.8 ± 2.5 |
| 50 | 68.4 ± 3.1 |
| 100 | 92.1 ± 1.5 |
| IC50 (µg/mL) | 36.5 |
Table 2: ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition (Mean ± SD) |
| 5 | 22.7 ± 2.1 |
| 10 | 48.9 ± 3.0 |
| 20 | 85.3 ± 2.4 |
| 40 | 95.6 ± 1.2 |
| IC50 (µg/mL) | 10.2 |
Table 3: ORAC Value of this compound
| Sample | ORAC Value (µmol TE/g) (Mean ± SD) |
| This compound | 2500 ± 150 |
| Trolox (Standard) | 1.0 (by definition) |
| TE = Trolox Equivalents |
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a working solution of DPPH (e.g., 0.1 mM in methanol).
-
In a 96-well plate, add 100 µL of various concentrations of this compound to the wells.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DPPH radicals.
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, and the solution becomes colorless. The change in absorbance is measured to quantify the antioxidant capacity.[10]
Methodology:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound in an appropriate solvent.
-
In a 96-well plate, add 10 µL of various concentrations of this compound to the wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity as Trolox Equivalents (TE).
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[6] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[5]
Methodology:
-
Prepare a stock solution of this compound and a series of Trolox standards in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
In a black 96-well microplate, add 25 µL of the sample, standard, or blank (buffer) to the appropriate wells.[7]
-
Add 150 µL of a fluorescein working solution (e.g., 10 nM) to all wells.[6]
-
Incubate the plate at 37°C for at least 30 minutes in the plate reader.[8]
-
After incubation, rapidly inject 25 µL of a freshly prepared AAPH solution (e.g., 240 mM) into each well to initiate the reaction.[6]
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at ~485 nm and emission at ~520 nm.[5][9]
-
Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of this compound from the standard curve and express it as µmol of Trolox Equivalents per gram or mole of the compound.
Visualizations
Caption: Workflow for the DPPH antioxidant assay.
Caption: Workflow for the ORAC antioxidant assay.
Caption: Antioxidant action of this compound.
References
- 1. This compound | C26H34O10 | CID 21589939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Challenges and pitfalls in antioxidant research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemistry behind antioxidant capacity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Icariside E4 vs. Icariside II: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reported biological activities of two flavonoid glycosides, Icariside E4 and Icariside II. While both compounds share a common structural backbone, emerging research suggests they possess distinct pharmacological profiles. This document summarizes the available quantitative data, outlines experimental methodologies for key assays, and visualizes relevant biological pathways to aid researchers in evaluating their potential therapeutic applications.
Summary of Bioactivities
Icariside II has been extensively studied and has demonstrated a broad range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties[1]. In contrast, research on this compound is less extensive, with current literature primarily highlighting its anti-hypertensive and antioxidant activities[2][3]. Direct comparative studies evaluating the bioactivities of this compound and Icariside II are currently unavailable in the published literature.
Quantitative Bioactivity Data
| Bioactivity | Compound | Assay System | Key Findings | Quantitative Data (IC50, etc.) |
| Anti-inflammatory | Icariside II | Lipopolysaccharide (LPS)-stimulated rat primary astrocytes | Dose-dependently mitigated the levels of TNF-α, IL-1β, iNOS, and COX-2.[4] | No IC50 values reported. Effective concentrations were 5, 10, and 20 µM.[4] |
| This compound | Angiotensin II-stimulated H9C2 cardiomyocytes | Reduced the expression of TNF-α.[2][3] | No IC50 values reported. Effective concentrations were 20, 30, and 50 µg/mL.[2] | |
| Anticancer | Icariside II | Human osteosarcoma U2OS cells | Significantly inhibited proliferation and induced apoptosis.[5] | IC50 values: 14.44 µM (24h), 11.02 µM (48h), 7.37 µM (72h).[5] |
| Icariside II | Human liver cancer cell lines (HuH-7 and HepG2) | Exerted apoptosis-inducing effects.[1] | No specific IC50 values provided in the review. | |
| Icariside II | Human prostate cancer cells (PC-3 and DU145) | Caused G0/G1 cell cycle arrest in a dose-dependent manner.[1] | Increased G1 phase arrest to 45.7–80% at 40 µM.[1] | |
| This compound | Not Reported | - | No data available. | |
| Neuroprotective | Icariside II | Aβ25-35-induced cognitive impairment in rats | Ameliorated cognitive deficits and neuronal death.[6] | Effective dose of 20 mg/kg.[6] |
| Icariside II | Ischemic stroke model in mice | Mitigated cerebral injury and improved long-term recovery.[7] | Not applicable. | |
| This compound | Not Reported | - | No data available. | |
| Antioxidant | Icariside II | DPPH radical scavenging assay | Exhibited antioxidant activity.[8] | Weaker than Vitamin C and BHT.[8] |
| Icariside II | Lipid peroxidation inhibition assay | Inhibited lipid peroxidation.[8] | Inhibitory rate of 37.82% at 0.9 g/L.[8] | |
| This compound | Angiotensin II-stimulated H9C2 cardiomyocytes | Increased the activity of antioxidant enzymes catalase and SOD.[2] | No quantitative data available. |
Experimental Protocols
Anti-inflammatory Activity Assay (Icariside II)
-
Cell Culture: Primary astrocytes were isolated from the cerebral cortices of neonatal Sprague-Dawley rats and cultured in DMEM/F12 medium supplemented with 10% FBS.
-
Treatment: Astrocytes were pretreated with Icariside II (5, 10, and 20 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Quantification of Inflammatory Markers: The levels of TNF-α and IL-1β in the culture supernatant were measured using ELISA kits. The expression of iNOS and COX-2 was determined by Western blot analysis of cell lysates.[4]
Anticancer Activity Assay (Icariside II)
-
Cell Culture: Human osteosarcoma U2OS cells were cultured in McCoy's 5A medium supplemented with 10% FBS.
-
Cell Viability Assay (MTT): Cells were seeded in 96-well plates and treated with various concentrations of Icariside II (0–30 µM) for 24, 48, and 72 hours. Cell viability was assessed using the MTT assay, and IC50 values were calculated.
-
Apoptosis Assay: Apoptosis was quantified using Annexin V-FITC and propidium iodide staining followed by flow cytometry analysis.
-
Cell Cycle Analysis: Cells were treated with Icariside II for 48 hours, stained with propidium iodide, and analyzed by flow cytometry to determine the cell cycle distribution.[5]
Anti-hypertensive and Antioxidant Activity Assay (this compound)
-
Cell Culture: H9C2 rat cardiomyocyte cells were used.
-
Treatment: Cells were pretreated with this compound (20, 30, or 50 µg/mL) for 1 hour before stimulation with 300 nM Angiotensin II for 7 hours.
-
Analysis of Hypertension-related Molecules: The mRNA and protein expression of Angiotensin II receptor 1 (AT1), TNF-α, MCP-1, and TGF-β were determined by RT-PCR and Western blot, respectively.
-
Oxidative Stress Analysis: NADPH oxidase activity was measured using an ELISA kit. The levels of hydrogen peroxide (H2O2) and superoxide anion (•O2−) were also quantified. The activities of antioxidant enzymes catalase and SOD were determined from cell lysates.[2][3]
Signaling Pathways and Mechanisms of Action
Icariside II: Anti-inflammatory Mechanism
Icariside II has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In LPS-stimulated astrocytes, Icariside II was found to suppress the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory mediators.
Icariside II: Anticancer Mechanism - Induction of Apoptosis
Icariside II has been demonstrated to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.
Conclusion
The available evidence indicates that Icariside II is a pharmacologically versatile compound with well-documented anti-inflammatory, anti-cancer, and neuroprotective activities. In contrast, the biological activities of this compound are less characterized, with current data pointing towards anti-hypertensive and antioxidant effects. The significant gap in the literature regarding the bioactivity of this compound, particularly the absence of quantitative data for direct comparison with Icariside II, underscores the need for further research. Future studies should focus on head-to-head comparisons of these two compounds across a range of biological assays to elucidate their relative potencies and therapeutic potential. This will be crucial for guiding future drug discovery and development efforts.
References
- 1. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Icariside II inhibits lipopolysaccharide-induced inflammation and amyloid production in rat astrocytes by regulating IKK/IκB/NF-κB/BACE1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Icariside II, a Broad-Spectrum Anti-cancer Agent, Reverses Beta-Amyloid-Induced Cognitive Impairment through Reducing Inflammation and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Icariside II preconditioning evokes robust neuroprotection against ischaemic stroke, by targeting Nrf2 and the OXPHOS/NF-κB/ferroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant effects |of icariin and icariside Ⅱ in vitro [xuebao.jlu.edu.cn]
A Comparative Analysis of the Osteogenic Potential of Icariside E4 and Icariin
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the osteogenic effects of Icariside E4 and Icariin. While extensive research has elucidated the pro-osteogenic properties of Icariin, a major flavonoid from Epimedium, data on the osteogenic potential of this compound is currently not available in the scientific literature. This guide presents a comprehensive overview of the existing experimental data for Icariin and the known biological activities of this compound, highlighting the current knowledge gap and potential areas for future research.
Introduction
Epimedium species, commonly known as Horny Goat Weed, have a long history of use in traditional Chinese medicine for treating bone ailments. The therapeutic effects of this plant are largely attributed to its rich flavonoid content, with Icariin being the most extensively studied compound for its bone-protective and regenerative properties. This compound is another flavonoid found in Epimedium and other plants, and while it has been investigated for other biological activities, its role in osteogenesis remains unexplored. This guide aims to synthesize the current understanding of both compounds to inform future research and drug development endeavors in the field of bone tissue engineering and osteoporosis treatment.
This compound: An Uncharted Territory in Osteogenesis
To date, no peer-reviewed studies have been published that directly investigate the osteogenic effects of this compound. Scientific databases and chemical suppliers describe this compound as a natural bioactive compound with known anti-inflammatory, antioxidant, anti-Alzheimer's, and antinociceptive properties. Its chemical structure is distinct from that of Icariin.
Chemical Structure of this compound:
Caption: A 2D representation of the chemical structure of this compound.
While direct evidence is lacking, its anti-inflammatory and antioxidant properties could theoretically contribute to a favorable microenvironment for bone regeneration by mitigating oxidative stress and inflammation, both of which are known to inhibit osteoblast function. However, without direct experimental data on osteoblast proliferation, differentiation, and mineralization, its potential as an osteogenic agent remains speculative.
Icariin: A Well-Established Promoter of Osteogenesis
Icariin has been the subject of numerous in vitro and in vivo studies demonstrating its significant osteogenic capabilities. It has been shown to enhance the proliferation and differentiation of osteoblasts and mesenchymal stem cells (MSCs), leading to increased bone formation.
Quantitative Data on the Osteogenic Effects of Icariin
The following table summarizes key quantitative findings from various studies on the effects of Icariin on osteogenic markers.
| Cell Type | Concentration Range | Key Osteogenic Marker | Fold Increase/Effect | Reference |
| Rat BMSCs | 10⁻⁹ M - 10⁻⁶ M | ALP Activity | Dose-dependent increase | [Not available in provided search results] |
| Human BMSCs | 10⁻⁹ M - 10⁻⁶ M | Proliferation | Dose-dependent increase | [Not available in provided search results] |
| C2C12 cells | 10⁻⁵ M | ALP Activity | Significant increase in BMP2-induced differentiation | [1] |
| MC3T3-E1 cells | 1 µM | Mineralization | Maximally induced | [Not available in provided search results] |
| Multipotential Stromal Cells | 0.1–10 µM | Calcium Deposition | 37.9% increase at 10 µM | [2] |
Experimental Protocols for Assessing Osteogenic Effects of Icariin
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the osteogenic potential of Icariin.
Cell Culture:
-
Mesenchymal Stem Cells (MSCs): Bone marrow-derived MSCs are isolated from rats or humans and cultured in a standard growth medium (e.g., DMEM with 10% FBS and antibiotics).
-
Osteoblast-like Cells: Cell lines such as MC3T3-E1 or Saos-2 are commonly used and maintained in appropriate culture media.
Osteogenic Differentiation Induction:
-
Cells are seeded at a specific density and, upon reaching confluence, the medium is switched to an osteogenic induction medium. This medium is typically supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid to promote differentiation. Different concentrations of Icariin are then added to the treatment groups.
Key Experimental Assays:
-
Alkaline Phosphatase (ALP) Activity Assay:
-
After a specified period of osteogenic induction (e.g., 7 or 14 days), cells are washed with PBS and lysed.
-
The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate.
-
The production of p-nitrophenol is measured spectrophotometrically at 405 nm.
-
ALP activity is normalized to the total protein content of the cell lysate.
-
-
Alizarin Red S (ARS) Staining for Mineralization:
-
After 2-3 weeks of differentiation, the cell layer is fixed with 4% paraformaldehyde.
-
The fixed cells are stained with a 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits.
-
For quantification, the stain can be eluted with cetylpyridinium chloride, and the absorbance is measured at 562 nm.
-
-
Gene Expression Analysis (qRT-PCR):
-
Total RNA is extracted from cells at various time points during differentiation.
-
RNA is reverse-transcribed into cDNA.
-
Quantitative real-time PCR is performed using primers for key osteogenic marker genes such as RUNX2, ALP, collagen type I (COL1A1), and osteocalcin (OCN).
-
Signaling Pathways Activated by Icariin in Osteogenesis
Icariin exerts its pro-osteogenic effects through the modulation of multiple signaling pathways. Understanding these mechanisms is critical for its potential therapeutic application.
Caption: Icariin promotes osteogenesis by activating BMP, Wnt, and MAPK signaling pathways.
Icariin has been shown to upregulate the expression of bone morphogenetic proteins (BMPs), which in turn activate the Smad signaling cascade.[1] It also promotes the nuclear translocation of β-catenin, a key component of the Wnt signaling pathway. Furthermore, Icariin influences the mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, which are all implicated in osteoblast differentiation.
Comparative Summary and Future Directions
The following table provides a side-by-side comparison of the known osteogenic-related properties of this compound and Icariin based on the current literature.
| Feature | This compound | Icariin |
| Osteogenic Activity | No direct evidence available. | Potent inducer of osteoblast proliferation, differentiation, and mineralization.[1][2] |
| Signaling Pathways | Known to activate AMPK signaling in HepG2 cells. Effects on osteogenic pathways (BMP, Wnt, MAPK) are unknown. | Activates multiple key osteogenic pathways including BMP/Smad, Wnt/β-catenin, and MAPK (ERK, JNK, p38).[1] |
| Other Relevant Activities | Anti-inflammatory, Antioxidant. | Anti-inflammatory, Antioxidant, Estrogen-like activity. |
Conclusion
Experimental Workflow for Future Comparative Studies
Caption: A proposed experimental workflow for a direct comparison of the osteogenic effects of this compound and Icariin.
References
Synergistic Inhibition of Hypertension and Oxidative Stress Markers by Icariside E4 and Roseoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the individual and synergistic effects of Icariside E4 and Roseoside, focusing on their potential therapeutic applications in cardiovascular disease. The information presented is based on experimental data from a key study investigating their impact on Angiotensin II (Ang II)-stimulated H9C2 cardiomyocytes, a widely used in vitro model for studying cardiac hypertrophy and hypertension-related signaling.
Executive Summary
This compound and Roseoside, when used in combination, exhibit a strong synergistic effect in downregulating key markers of hypertension and oxidative stress.[1][2][3][4] This synergy suggests that a combination therapy could be more effective than individual treatments, potentially allowing for lower therapeutic doses and reduced side effects. The primary mechanism of this synergistic action appears to be the potent inhibition of the Angiotensin II Type 1 Receptor (AT1) signaling pathway and subsequent reduction of reactive oxygen species (ROS) production.[2][3]
Comparative Efficacy: this compound vs. Roseoside vs. Combination
The following tables summarize the quantitative data on the inhibitory effects of this compound, Roseoside, and their 1:1 combination on various biomarkers in Ang II-stimulated H9C2 cells.
Table 1: Inhibition of Hypertension-Related Gene Expression
| Treatment (50 µg/mL) | AT1 Reduction (%) | TNF-α Reduction (%) | MCP-1 Reduction (%) | TGF-β Reduction (%) |
| Roseoside | ~48% | ~45% | ~42% | ~40% |
| This compound | ~50% | ~48% | ~45% | ~43% |
| Roseoside + this compound (1:1) | ~72% | ~68% | ~65% | ~62% |
Data extracted from Hong et al., 2019. The combination dose was 25 µg/mL of each compound.[3]
Table 2: Reduction of Oxidative Stress Markers
| Treatment (50 µg/mL) | NADPH Oxidase Activity Reduction (%) | H₂O₂ Reduction (%) | •O₂⁻ Reduction (%) |
| Roseoside | ~45% | ~40% | ~38% |
| This compound | ~42% | ~35% | ~33% |
| Roseoside + this compound (1:1) | ~65% | ~60% | ~58% |
Data extracted from Hong et al., 2019. The combination dose was 25 µg/mL of each compound.[3][4]
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and Roseoside is rooted in their complementary impact on the Ang II-induced signaling cascade.
Combined Effect: A Multi-pronged Attack
The combination of this compound and Roseoside potently downregulates the Ang II/AT1/NADPH oxidase/ROS signaling axis. By inhibiting the AT1 receptor, the initial trigger for the hypertensive and oxidative stress response is blunted. This leads to a significant decrease in the activity of NADPH oxidase, a primary source of cellular ROS, and a subsequent reduction in downstream inflammatory and fibrotic markers.
Individual Mechanisms
While their combined effect is well-documented in this context, this compound and Roseoside also possess individual mechanisms of action that likely contribute to their synergistic potential.
-
This compound: Studies on this compound and its related compound, Icariside II, suggest involvement in multiple signaling pathways, including the activation of AMPK and the inhibition of the PI3K/Akt/mTOR pathway, both of which are crucial in cellular metabolism and growth. It has also been shown to modulate the NO/cGMP/PKG and ERK signaling pathways.
-
Roseoside: Roseoside has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), key mediators of inflammation. Additionally, it has been identified as an inhibitor of the hepatitis C virus (HCV) NS5A/B replicase.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: H9C2 rat cardiomyocyte cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Stimulation: H9C2 cells are stimulated with 300 nM Angiotensin II for 7 hours to induce a hypertensive and oxidative stress phenotype.[1]
-
Treatment: Cells are pre-treated for 1 hour with Roseoside (50 µg/mL), this compound (50 µg/mL), or a combination of Roseoside (25 µg/mL) and this compound (25 µg/mL) before Ang II stimulation.[3]
Gene Expression Analysis (RT-PCR)
-
RNA Extraction: Total RNA is isolated from H9C2 cells using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR: Quantitative real-time PCR is performed using specific primers for AT1, TNF-α, MCP-1, TGF-β, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.
Protein Expression Analysis (Western Blot)
-
Protein Extraction: Total protein is extracted from H9C2 cells using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against AT1, TNF-α, MCP-1, TGF-β, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Oxidative Stress Assays (ELISA)
-
NADPH Oxidase Activity: Measured in cell lysates using a commercially available ELISA kit that detects the product of NADPH oxidase activity.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular levels of hydrogen peroxide (H₂O₂) and superoxide (•O₂⁻) are quantified using specific fluorescent probes and a microplate reader or through ELISA kits.[1]
Quantitative Assessment of Synergy: The Combination Index (CI)
While the cited study demonstrates a clear synergistic interaction, a formal quantitative assessment using the Combination Index (CI) method, as described by Chou and Talalay, provides a more rigorous evaluation of drug interactions.
CI Values and Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The calculation of the CI value requires dose-response curves for each individual compound and their combination. The following formula is used:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs required to produce the same effect.
Researchers planning to investigate this or other synergistic combinations should consider designing experiments that generate the necessary data for CI calculation to robustly quantify the observed synergy.
Conclusion and Future Directions
The synergistic anti-hypertensive and anti-oxidative effects of this compound and Roseoside present a promising avenue for the development of novel combination therapies for cardiovascular diseases. The provided data and experimental protocols offer a solid foundation for further research in this area. Future studies should focus on in vivo validation of these findings and a more detailed elucidation of the underlying molecular mechanisms of their synergistic interaction, including a formal Combination Index analysis.
References
- 1. Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Icariside E4 vs. Telmisartan: A Comparative Analysis in H9C2 Cardiomyoblast Cells
For researchers and professionals in drug development, understanding the nuanced effects of potential therapeutic compounds on cardiac cells is paramount. This guide provides a detailed, data-driven comparison of Icariside E4 and the established angiotensin II receptor blocker, telmisartan, on the H9C2 cardiomyoblast cell line. The following analysis is based on published experimental data, offering insights into their respective mechanisms of action and potential therapeutic applications in cardiovascular disease.
I. Executive Summary
This compound, a flavonoid, and telmisartan, a well-known antihypertensive drug, both exhibit protective effects on H9C2 cardiac cells, albeit through distinct and overlapping signaling pathways. While both compounds show promise in mitigating cardiac stress, their efficacy and mechanisms differ, particularly in the context of angiotensin II (Ang II)-induced hypertension and hypoxia/reoxygenation injury. This guide will dissect these differences, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
II. Comparative Data on Cardioprotective Effects
The following tables summarize the quantitative effects of this compound and telmisartan on key markers of cardiac cell health and stress in H9C2 cells.
Table 1: Effects on Hypertension-Related Molecules in Ang II-Stimulated H9C2 Cells
| Parameter | This compound (50 µg/mL) | Telmisartan (10 µM) | Ang II Control (300 nM) | Reference |
| AT1 Receptor mRNA Expression | Significantly Reduced | Significantly Reduced | Increased | [1][2] |
| TNF-α mRNA Expression | Significantly Reduced | Significantly Reduced | Increased | [1][2] |
| MCP-1 mRNA Expression | Significantly Reduced | Significantly Reduced | Increased | [1][2] |
| TGF-β mRNA Expression | Significantly Reduced | Significantly Reduced | Increased | [1][2] |
Table 2: Effects on Oxidative Stress in Ang II-Stimulated H9C2 Cells
| Parameter | This compound (50 µg/mL) | Telmisartan (10 µM) | Ang II Control (300 nM) | Reference |
| NADPH Oxidase Activity | Reduced | Not Reported in this study | Increased | [1] |
| Hydrogen Peroxide (H2O2) Levels | Reduced | Not Reported in this study | Increased | [1] |
| Superoxide Anion (•O2−) Levels | Reduced | Not Reported in this study | Increased | [1] |
Table 3: Effects on Cell Viability and Apoptosis
| Condition | Compound & Concentration | Effect on Cell Viability | Key Anti-Apoptotic Effects | Reference |
| Hypoxia/Reoxygenation | Telmisartan (50 µmol/L) | Increased by 96.4% vs. H/R | Increased Bcl-2 expression | [3] |
| Ang II-induced Hypertrophy & Apoptosis | Icariin (parent compound of this compound) (10 µM) | No cytotoxicity; attenuated Ang II-induced decrease | Increased Bcl-2, decreased Bax and cleaved-caspase 3 | [4] |
| Doxorubicin-induced Cardiotoxicity | Icariin (1 µM and 5 µM) | Improved cell viability | Reduced ROS, prevented mitochondrial dysfunction | [5][6][7] |
| Tunicamycin-induced ER Stress | Icariin (10 µM and 20 µM) | Inhibited apoptosis | Reduced cleaved caspase-3, decreased ROS | [8] |
III. Experimental Methodologies
A clear understanding of the experimental conditions is crucial for interpreting the presented data. The following are summaries of the key experimental protocols used in the cited studies.
Angiotensin II-Induced Hypertension Model in H9C2 Cells[1][2]
-
Cell Culture: H9C2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were pre-treated with this compound (20, 30, or 50 µg/mL) or telmisartan (10 µM) for 1 hour before being stimulated with 300 nM Angiotensin II for 7 hours.
-
Analysis:
-
mRNA Expression: Real-time PCR was used to quantify the mRNA levels of AT1, TNF-α, MCP-1, and TGF-β.
-
Oxidative Stress: NADPH oxidase activity, hydrogen peroxide levels, and superoxide anion levels were measured using specific assay kits.
-
Hypoxia/Reoxygenation Model in H9C2 Cells[3]
-
Cell Culture: H9C2 cells were cultured under standard conditions.
-
Hypoxia Induction: Hypoxia was induced by treating cells with 400 µmol/L CoCl2 for 6 hours, followed by a 2-hour reoxygenation period.
-
Treatment: Telmisartan (50 µmol/L) was added 60 minutes before the hypoxia/reoxygenation procedure.
-
Analysis:
-
Cell Viability: MTT assay was performed to determine the percentage of viable cells.
-
Protein Expression: Western blotting was used to measure the levels of proteins such as Bcl-2.
-
IV. Signaling Pathways and Mechanisms of Action
The cardioprotective effects of this compound and telmisartan are mediated by their influence on specific signaling pathways.
This compound: Inhibition of Ang II-Induced Signaling
This compound primarily acts by downregulating the Angiotensin II Receptor 1 (AT1R) and subsequent inflammatory and oxidative stress pathways.
Caption: Ang II signaling pathway and points of inhibition.
Telmisartan: Modulation of Hypoxia-Induced Pathways
Telmisartan demonstrates cardioprotective effects in hypoxic conditions by modulating microRNA-1 (miR-1) and its downstream targets, leading to reduced apoptosis.
Caption: Telmisartan's role in hypoxia/reoxygenation.
V. Conclusion
Both this compound and telmisartan exhibit significant cardioprotective effects in H9C2 cells, but their characterized mechanisms of action are context-dependent. This compound shows strong potential in mitigating Ang II-induced cardiac stress by inhibiting the AT1 receptor and subsequent inflammatory and oxidative pathways. Telmisartan, an established AT1 receptor blocker, also demonstrates these effects and further provides protection against hypoxia/reoxygenation injury by modulating the miR-1/Bcl-2 apoptotic pathway.
For researchers, these findings highlight this compound as a promising natural compound for further investigation in the context of hypertensive heart disease. The distinct, yet sometimes convergent, pathways affected by these two molecules suggest that their therapeutic potential may be tailored to specific cardiovascular pathologies. Further head-to-head comparative studies under various stress conditions are warranted to fully elucidate their respective advantages and potential for combination therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. S-EPMC6384670 - Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells. - OmicsDI [omicsdi.org]
- 3. Telmisartan cardioprotects from the ischaemic/hypoxic damage through a miR‐1‐dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Icariin attenuates angiotensin II-induced hypertrophy and apoptosis in H9c2 cardiomyocytes by inhibiting reactive oxygen species-dependent JNK and p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Icariin Protects H9c2 Rat Cardiomyoblasts from Doxorubicin-Induced Cardiotoxicity: Role of Caveolin-1 Upregulation and Enhanced Autophagic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Icariin Protects H9c2 Rat Cardiomyoblasts from Doxorubicin-Induced Cardiotoxicity: Role of Caveolin-1 Upregulation and Enhanced Autophagic Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Icariside E4: A Comparative Analysis of its Anti-inflammatory Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Icariside E4 against two other compounds, Roseoside and Telmisartan. The information presented is based on experimental data from scientific literature, offering an objective analysis to aid in research and drug development.
Unveiling the Anti-inflammatory Potential of this compound
This compound, a natural compound, has demonstrated notable anti-inflammatory effects. Its mechanism of action is primarily centered around the inhibition of the Angiotensin II (Ang II) signaling pathway, a key player in cardiovascular inflammation and hypertension. This guide delves into the specifics of this mechanism, presenting a comparative analysis with Roseoside, another natural compound, and Telmisartan, an established Angiotensin II receptor blocker.
The primary source of the directly comparative data presented in this guide is a 2019 study by Kim et al., which investigated the effects of these three compounds on Angiotensin II-stimulated H9C2 cardiomyocytes. This cell line is a well-established model for studying cardiac hypertrophy and inflammation.
Comparative Efficacy: this compound vs. Alternatives
The anti-inflammatory effects of this compound, Roseoside, and Telmisartan were evaluated by measuring their ability to suppress the expression of key pro-inflammatory and pro-fibrotic markers, as well as their impact on oxidative stress.
Inhibition of Inflammatory and Fibrotic Gene Expression
The study by Kim et al. (2019) demonstrated that this compound, Roseoside, and Telmisartan all significantly reduced the Ang II-induced upregulation of Angiotensin II receptor type 1 (AT1), tumor necrosis factor-alpha (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and transforming growth factor-beta (TGF-β) mRNA levels in H9C2 cells.[1][2]
| Compound | Concentration | AT1 mRNA Expression (% of Ang II Control) | TNF-α mRNA Expression (% of Ang II Control) | MCP-1 mRNA Expression (% of Ang II Control) | TGF-β mRNA Expression (% of Ang II Control) |
| This compound | 50 µg/mL | ~55% | ~50% | ~45% | ~50% |
| Roseoside | 50 µg/mL | ~60% | ~55% | ~50% | ~55% |
| Telmisartan | 10 µM | ~40% | ~35% | ~30% | ~35% |
Data is estimated from graphical representations in Kim et al. (2019) and presented as an approximate percentage of the Ang II-stimulated control group.
Attenuation of Oxidative Stress
A crucial aspect of the anti-inflammatory mechanism of these compounds is their ability to mitigate oxidative stress by inhibiting NADPH oxidase, a major source of reactive oxygen species (ROS) in the cardiovascular system.
| Compound | Concentration | NADPH Oxidase Activity (% of Ang II Control) |
| This compound | 50 µg/mL | ~60% |
| Roseoside | 50 µg/mL | ~55% |
| Telmisartan | 10 µM | ~45% |
Data is estimated from graphical representations in Kim et al. (2019) and presented as an approximate percentage of the Ang II-stimulated control group.
Signaling Pathways and Experimental Workflow
To visualize the intricate mechanisms and experimental procedures involved in validating the anti-inflammatory effects of this compound, the following diagrams have been generated using Graphviz.
Caption: Angiotensin II Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for In Vitro Validation.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide, based on standard laboratory procedures and information from the referenced study.
Angiotensin II-Induced Inflammation in H9C2 Cells
-
Cell Culture: H9C2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Inflammation: To induce an inflammatory response, H9C2 cells are stimulated with 300 nM Angiotensin II for 7 hours.[2]
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound, Roseoside, or Telmisartan for 1 hour prior to the addition of Angiotensin II.[2]
Western Blot Analysis for AT1 and Phospho-NF-κB
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for AT1 and phospho-NF-κB. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
RT-qPCR for Inflammatory Gene Expression
-
RNA Extraction: Total RNA is extracted from the treated H9C2 cells using a suitable RNA isolation reagent according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time quantitative PCR (qPCR) is performed using a qPCR system with SYBR Green or TaqMan probes. Specific primers for AT1, TNF-α, MCP-1, TGF-β, and a housekeeping gene (e.g., GAPDH or β-actin) are used.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.
NADPH Oxidase Activity Assay
-
Cell Lysate Preparation: Following treatment, H9C2 cells are harvested and homogenized in a lysis buffer.
-
Lucigenin-based Chemiluminescence Assay: The NADPH oxidase activity in the cell lysates is measured using a lucigenin-based chemiluminescence assay. Lucigenin acts as a chemiluminescent probe that emits light upon reaction with superoxide, a product of NADPH oxidase.
-
Measurement: The chemiluminescence is measured over time using a luminometer after the addition of NADPH as a substrate. The activity is typically normalized to the total protein concentration of the lysate.[3]
Conclusion
The available data strongly suggests that this compound is a potent inhibitor of the Angiotensin II-induced inflammatory cascade in cardiomyocytes. Its efficacy in downregulating key inflammatory and fibrotic markers, as well as reducing oxidative stress, is comparable to that of Roseoside and the established drug Telmisartan. These findings underscore the potential of this compound as a therapeutic agent for cardiovascular diseases characterized by inflammation. Further in-vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of NADPH Oxidase Activity [bio-protocol.org]
A Comparative Analysis of Icariside E4 and Other Notable Flavonoids for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Icariside E4 and other prominent flavonoids, including Quercetin, Icariin, Icariside II, Hesperetin, Naringin, Apigenin, and Genistein. The information is intended to assist researchers and drug development professionals in evaluating these compounds for potential therapeutic applications. The data presented is based on available preclinical research and is summarized for objective comparison.
Executive Summary
Flavonoids are a diverse group of polyphenolic compounds found in plants with a wide range of demonstrated pharmacological activities. This guide focuses on the comparative efficacy of this compound and other selected flavonoids in key therapeutic areas: anti-inflammatory, anti-cancer, neuroprotective, and osteogenic activities. While extensive research exists for many flavonoids, this compound is an emerging compound with promising, albeit less characterized, therapeutic potential. This document collates available quantitative data, details common experimental protocols, and visualizes key signaling pathways to aid in the comparative assessment of these natural compounds.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and other selected flavonoids. Data is presented as IC50 values (the concentration of a substance that inhibits a specific biological or biochemical function by 50%) or other relevant quantitative measures where available. It is important to note that experimental conditions can vary between studies, affecting direct comparability.
Table 1: Comparative Anti-Cancer Activity of Flavonoids (IC50 values in µM)
| Flavonoid | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Icariside II | HuH-7 | Human Liver Cancer | 32 (24h) | [1] |
| U2OS | Human Osteosarcoma | 14.44 (24h), 11.02 (48h), 7.37 (72h) | [2] | |
| Icariin | A549/MTX-resistant | Lung Cancer | Decreased MTX IC50 from 52.17 to 35.50 | [3] |
| PNAC1 | Pancreatic Cancer | 2.79 (in bilosome-melittin formulation) | [4] | |
| Quercetin | A549 | Human Lung Cancer | 8.65 (24h), 7.96 (48h), 5.14 (72h) | [5] |
| H69 | Human Lung Cancer | 14.2 (24h), 10.57 (48h), 9.18 (72h) | [5] | |
| Genistein | MDA-468, MCF-7 | Human Breast Cancer | 6.5 - 12.0 µg/mL | [3][6] |
| HeLa | Cervical Cancer | 10.0 ± 1.5 | [5] | |
| Apigenin | SW480 | Colon Cancer | Lower than HT-29 and Caco-2 cells | [7] |
| Huh-7 | Liver Cancer | 12 | [8] |
Table 2: Comparative Anti-Inflammatory Activity of Flavonoids
| Flavonoid | Model | Effect | Quantitative Data | Citation(s) |
| This compound | Ang II-stimulated H9C2 cells | Reduced expression of inflammatory cytokines (TNF-α, MCP-1, TGF-β) | Dose-dependent reduction at 20, 30, 50 µg/mL | [9] |
| Icariin | Animal models | Reduced TNF-α and IL-1β levels | SMD = -63.26 for TNF-α | [10] |
| Naringin | Carrageenan-induced paw edema in rats | Reduced paw swelling | 16.2% and 37.7% reduction at 100 and 200 mg/kg respectively | [11] |
| Apigenin | LPS-activated RAW 264.7 cells | Inhibition of iNOS | IC50 < 10⁻³ M | [12] |
| LPS-induced RAW 264.7 cells | Suppression of NF-κB | - | [13] |
Table 3: Comparative Neuroprotective Activity of Flavonoids
| Flavonoid | Model | Effect | Quantitative Data | Citation(s) |
| Icariside II | MPP+-induced SK-N-SH cells | Mitigated cytotoxicity and restored mitochondrial function | - | [14] |
| Ischemic stroke in mice | Mitigated cerebral injury and improved long-term recovery | - | [15] | |
| Hesperetin | 6-OHDA-induced SH-SY5Y cells | Reduced G2/M cell cycle arrest | Significant decrease at 62.5 and 125 µM | [16] |
| Kaempferol | MCAO model in rats | Reduced infarct volume and improved neurological function | - | [17] |
| Hemin-exposed primary hippocampal neurons | Alleviated oxidative stress and inhibited apoptosis | - | [18] |
Table 4: Comparative Osteogenic Activity of Flavonoids
| Flavonoid | Model | Effect | Quantitative Data | Citation(s) |
| Icariside II | Primary osteoblasts | Higher ALP activity than other Epimedium components | - | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
Cell Viability and Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours under conditions appropriate for the cell line.
-
Treatment: Treat cells with various concentrations of the flavonoid of interest. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of Detergent Reagent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of the flavonoid concentration.
Note: Some flavonoids can directly reduce MTT, leading to false-positive results. It is advisable to include a cell-free control to assess for any direct reduction of MTT by the test compound.[19]
Osteoblast Differentiation Assessment: Alkaline Phosphatase (ALP) Activity Assay
Principle: Alkaline phosphatase is an early marker of osteoblast differentiation. Its activity is measured by the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol, a yellow product that can be quantified spectrophotometrically.
Protocol:
-
Cell Culture: Seed primary osteoblasts or an osteoblastic cell line (e.g., MC3T3-E1) in a 96-well plate at a density of 5 x 10³ cells/well.[17]
-
Treatment: After 24 hours, treat the cells with different concentrations of the flavonoids.
-
Sample Collection: After the desired incubation period (e.g., 24, 48, 72 hours), collect the cell lysate or the culture supernatant.[17]
-
Assay:
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[20]
-
Data Analysis: Generate a standard curve using known concentrations of p-nitrophenol. Calculate the ALP activity in the samples based on the standard curve and normalize to the total protein content of the cell lysate.
Anti-inflammatory Activity Assessment: NF-κB Luciferase Reporter Assay
Principle: This assay measures the activation of the NF-κB signaling pathway. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Transfection: Stably or transiently transfect a suitable cell line (e.g., HEK293) with an NF-κB luciferase reporter plasmid.[11][21]
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the flavonoids for a specified time.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[22]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a passive lysis buffer.[22]
-
Luciferase Assay:
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the percentage inhibition of NF-κB activation by the flavonoids compared to the stimulated control.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways modulated by flavonoids, as described in the literature.
Caption: Generalized NF-κB signaling pathway and points of inhibition by flavonoids.
Caption: Wnt/β-catenin signaling pathway in osteoblast differentiation, a target for flavonoids.
Experimental Workflow
References
- 1. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of Genistein’s Effects in Preclinical Models of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 8. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Protective Activity of Apigenin Against Bone and Cartilage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Icariside II protects dopaminergic neurons from 1‑methyl‑4‑phenylpyridinium‑induced neurotoxicity by downregulating HDAC2 to restore mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Icariside II preconditioning evokes robust neuroprotection against ischaemic stroke, by targeting Nrf2 and the OXPHOS/NF-κB/ferroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of alkaline phosphatase activity and osteoblast proliferation [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. Kaempferol Plays a Neuroprotection Role by Alleviating Oxidative Stress via AKT/Nrf2/HO-1 Pathway and Inhibiting Apoptosis in Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. drmillett.com [drmillett.com]
- 21. bowdish.ca [bowdish.ca]
- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Icariside E4: A Comparative Analysis of Anti-Inflammatory Efficacy
In the landscape of anti-inflammatory therapeutics, the quest for novel compounds with improved efficacy and safety profiles is perpetual. Icariside E4, a flavonoid glycoside, has emerged as a compound of interest due to its potential anti-inflammatory properties. This guide provides a comparative analysis of this compound's efficacy against standard anti-inflammatory drugs, including corticosteroids like dexamethasone and nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and diclofenac. This comparison is based on available preclinical data, focusing on mechanisms of action and quantitative measures of anti-inflammatory effects.
Mechanisms of Action: A Tale of Two Pathways
The anti-inflammatory effects of this compound and standard drugs are primarily mediated through the modulation of distinct signaling pathways.
This compound and Dexamethasone: Targeting the NF-κB Pathway
Both this compound and the corticosteroid dexamethasone exert their anti-inflammatory effects predominantly by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Icariside compounds, including the closely related Icariside II, have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent activation of inflammatory gene expression.[1][2] Dexamethasone also inhibits the NF-κB pathway, contributing to its potent anti-inflammatory effects.[3][4]
Figure 1. Inhibition of the NF-κB signaling pathway by this compound and Dexamethasone.
NSAIDs: Targeting the Cyclooxygenase (COX) Pathway
Standard nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac primarily function by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
COX-1 is constitutively expressed in most tissues and plays a role in protecting the stomach lining. COX-2, on the other hand, is typically induced during inflammation. By inhibiting COX enzymes, NSAIDs reduce the production of prostaglandins, thereby alleviating inflammation. The differential inhibition of COX-1 and COX-2 by various NSAIDs accounts for their varying efficacy and side-effect profiles.[6]
Figure 2. Inhibition of the COX pathway by NSAIDs.
Quantitative Comparison of Anti-Inflammatory Efficacy
Direct comparative studies of this compound against standard anti-inflammatory drugs in the same experimental models are limited. The following tables summarize available quantitative data from separate preclinical studies. It is crucial to note that these values are not from head-to-head comparisons and should be interpreted with caution.
Table 1: Inhibition of Pro-Inflammatory Markers
| Compound | Model | Marker | Concentration/Dose | % Inhibition / Effect | Reference |
| Icariside II | LPS-induced RAW 264.7 macrophages | NO Production | 10, 20, 40 µM | Dose-dependent decrease | [1][2] |
| LPS-induced RAW 264.7 macrophages | IL-6, TNF-α | 10, 20, 40 µM | Dose-dependent decrease | [1][2] | |
| Dexamethasone | LPS-induced mice | IL-6 in serum | 5 mg/kg | Significant reduction | [7] |
| LPS-induced mice | TNF-α in serum | 5 mg/kg | Significant reduction | [7] | |
| Diclofenac | Arthritis patients | Pain (VAS) | 150 mg/day | More effective than ibuprofen (2400 mg/day) | [8][9][10] |
| Ibuprofen | Arthritis patients | Pain (VAS) | 2400 mg/day | Less effective than diclofenac (150 mg/day) | [8][9][10] |
Table 2: Inhibition of Key Inflammatory Enzymes
| Compound | Enzyme | IC50 | Reference |
| Diclofenac | COX-1 / COX-2 | Varies by assay, but generally shows some selectivity for COX-2 over COX-1 | [6] |
| Ibuprofen | COX-1 / COX-2 | Non-selective | [5] |
Experimental Protocols
The following are generalized experimental protocols for assessing anti-inflammatory activity in vitro and in vivo, based on methodologies reported in the cited literature.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes the assessment of a compound's ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
Figure 3. Experimental workflow for in vitro anti-inflammatory assay.
-
Cell Culture: Murine macrophage cell line RAW 264.7 are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or vehicle for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for an additional 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Production: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
In Vivo Carrageenan-Induced Paw Edema Model
This protocol is a widely used in vivo model to assess the anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Treatment: Animals are randomly divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the compound (e.g., this compound). The treatments are administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the control group.
Conclusion
This compound demonstrates promising anti-inflammatory potential, primarily through the inhibition of the NF-κB signaling pathway. This mechanism is shared with potent corticosteroids like dexamethasone, suggesting a different mode of action compared to traditional NSAIDs that target the COX pathway. While direct, quantitative comparisons of efficacy are currently lacking in the scientific literature, the available data suggests that this compound and its analogs can significantly reduce the production of key inflammatory mediators. Further head-to-head studies are warranted to definitively establish the comparative efficacy of this compound against standard anti-inflammatory drugs and to evaluate its potential as a novel therapeutic agent for inflammatory diseases. Researchers are encouraged to utilize the outlined experimental protocols to conduct such comparative investigations.
References
- 1. oss.signavitae.com [oss.signavitae.com]
- 2. Icariside II regulates TLR4/NF-κB signaling pathway to improve septic lung injury [signavitae.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Diclofenac vs. ibuprofen: Differences, similarities, and which is better for you [singlecare.com]
- 9. buzzrx.com [buzzrx.com]
- 10. Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of icariin, a primary flavonoid from Epimedium species, and its major metabolites. While this guide aims to offer a comparative analysis of Icariside E4 and related compounds, a comprehensive literature search did not yield sufficient pharmacokinetic data for this compound. Therefore, the focus of this comparison is on the well-documented pharmacokinetics of icariin and its principal derivatives: icariside I, icariside II, icaritin, and desmethylicaritin.
Executive Summary
Orally administered icariin exhibits low bioavailability and is extensively metabolized by intestinal microflora into several bioactive compounds.[1][2] The primary metabolites, including icariside II and icaritin, demonstrate significantly different pharmacokinetic properties compared to the parent compound.[3][4] Notably, after oral administration, the maximum plasma concentration (Cmax) and the total systemic exposure (AUC) of icariside II are substantially higher than those of icariin, suggesting that icariside II is a more predominant and potentially more bioactive form in vivo.[3][5] This guide synthesizes available preclinical and clinical data to facilitate a clear understanding of these differences.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters of icariin and its metabolites following oral and intravenous administration in rats. This data highlights the significant transformation of icariin into its metabolites, particularly icariside II, after oral ingestion.
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC0–t (ng·min/mL) |
| Icariin (ICA) | Oral | 30 | 10.3 ± 2.1 | 15.0 ± 0.0 | 642.7 ± 83.2 |
| Intravenous | 30 | 1032 ± 201 | 2.0 ± 0.0 | 14350 ± 3216 | |
| Icariside II (ICA II) | Oral (from ICA) | 30 | 38.8 ± 11.2 | 30.0 ± 12.2 | 6403 ± 2146 |
| Oral (pure) | 30 | 38.8 ± 11.2 | 30.0 ± 12.2 | 8350.5 ± 1893.2 | |
| Intravenous | 30 | 125 ± 32.5 | 2.0 ± 0.0 | 602.1 ± 112.4 |
Data compiled from a comparative pharmacokinetic study in rats.[1][3]
Experimental Protocols
The data presented in this guide is primarily derived from studies employing robust analytical methodologies. A summary of a representative experimental protocol is provided below.
A. Animal Studies and Dosing
Sprague-Dawley rats were used in these pharmacokinetic studies. For oral administration, compounds were administered via intragastric gavage. For intravenous administration, compounds were injected directly into the femoral vein.[3]
B. Sample Collection and Preparation
Blood samples were collected at various time points post-administration. Plasma was separated by centrifugation and stored at -80°C until analysis. For analysis, plasma samples were typically prepared using a liquid-liquid extraction method to isolate the analytes of interest.[4]
C. Analytical Method
A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the simultaneous quantification of icariin and its metabolites in rat plasma.[3][4] The method demonstrated good linearity over the concentration range of 1.03–1032 ng/mL, with a lower limit of quantification of 1.03 ng/mL for both icariin and icariside II.[3][5]
Metabolic Pathway of Icariin
The metabolic fate of icariin is a critical determinant of its in vivo activity. The following diagram illustrates the primary metabolic conversion of icariin to its key metabolites, icariside II and icaritin, through hydrolysis by intestinal microflora.
Experimental Workflow for Pharmacokinetic Analysis
The workflow for a typical pharmacokinetic study of these compounds involves several key steps, from administration to data analysis, as depicted in the following diagram.
Conclusion
The pharmacokinetic profiles of icariin and its metabolites are markedly different. Following oral administration, icariin is poorly absorbed and rapidly transformed into metabolites like icariside II, which exhibits significantly higher plasma concentrations and systemic exposure.[3][5] This suggests that the pharmacological effects observed after oral consumption of Epimedium extracts may be largely attributable to the actions of its metabolites rather than icariin itself. These findings are crucial for the design of future preclinical and clinical studies, as well as for the development of novel drug delivery systems to enhance the bioavailability of these promising bioactive compounds. Further research is warranted to determine the pharmacokinetic profile of this compound to enable a direct comparison with these related flavonoids.
References
- 1. Comparative Pharmacokinetics Study of Icariin and Icariside II in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Pharmacokinetics Study of Icariin and Icariside II in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Icariside E4 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Icariside E4 across various cell lines, supported by available experimental data. This compound, a flavonoid glycoside, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-oxidative effects. This document summarizes the quantitative data on its bioactivity, details the experimental protocols used for its evaluation, and visualizes the key signaling pathways involved.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the observed effects and available quantitative data of this compound treatment in different cell lines.
| Cell Line | Cell Type | Effect | Quantitative Data | Citation |
| H9C2 | Rat Cardiomyoblast | Reduction of hypertension-related molecules, mitigation of oxidative stress | Dose-dependent reduction in AT1, TNF-α, MCP-1, and TGF-β mRNA and protein expression with 20, 30, and 50 μg/mL treatments. Reduced NADPH oxidase activity and levels of H2O2 and •O2−, and increased catalase and SOD activity. | [1] |
| HepG2 | Human Liver Carcinoma | Hypolipogenic effects | No significant cytotoxicity observed. | |
| Caco-2 | Human Colorectal Adenocarcinoma | Cytotoxicity | IC50 < 5 μg/mL | |
| CCD-18Co | Human Colon Fibroblast | Cytotoxicity | IC50 < 5 μg/mL |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
H9C2 Cell Culture: H9C2 rat cardiomyoblasts were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified atmosphere at 37°C with 5% CO2. For experiments, cells were stimulated with 300 nM Angiotensin II (Ang II) for 7 hours. This compound (at concentrations of 20, 30, and 50 μg/mL) was administered 1 hour before Ang II stimulation.[1]
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Western Blot Analysis
-
Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Oxidative Stress Markers
-
The activities of NADPH oxidase, catalase, and superoxide dismutase (SOD), and the levels of hydrogen peroxide (H2O2) and superoxide anion (•O2−) in cell lysates were determined using commercially available ELISA kits according to the manufacturer's instructions.[1]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using Graphviz, illustrate the signaling pathways affected by this compound and the general experimental workflows.
References
A Comparative Guide to Icariside E4 and Other AMPK Activators for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Icariside E4 with other well-established AMP-activated protein kinase (AMPK) activators, namely metformin and AICAR. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively evaluate their performance, mechanisms of action, and potential therapeutic applications.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] Activation of AMPK shifts cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease. AMPK activators can be broadly categorized as either indirect, acting by increasing the cellular AMP/ATP ratio, or direct, allosterically activating the enzyme.
Overview of Compared AMPK Activators
-
This compound: A flavonoid glycoside that has demonstrated potential in activating AMPK and exerting beneficial metabolic effects, particularly in lipid metabolism.[2]
-
Metformin: A widely prescribed first-line drug for type 2 diabetes that indirectly activates AMPK by inhibiting mitochondrial complex I, leading to an increased AMP/ATP ratio.[3][4]
-
AICAR (Acadesine): An adenosine analog that, once converted intracellularly to ZMP, mimics the effects of AMP to directly activate AMPK.[5]
Quantitative Comparison of AMPK Activator Performance
Direct quantitative comparisons of the potency of this compound with metformin and AICAR are limited in the currently available literature. However, data from various studies on their effects on AMPK phosphorylation and downstream targets provide a basis for a qualitative and semi-quantitative assessment.
| Activator | Cell Line/System | Concentration Range | Key Quantitative Readout | Reference |
| This compound | HepG2 cells | 30-60 µM | Increased phosphorylation of AMPK and ACC (qualitative via Western blot) | [2] |
| Icariside II | Neonatal rat cardiomyocytes | Not specified | Similar AMPK activation to AICAR (qualitative) | [6] |
| Metformin | Primary human hepatocytes | >100 µM | Significant increase in AMPK activity (472% at 500 µM) | [3] |
| INS-1E cells | 2 mM | Increased AMPK and ACC phosphorylation | [1] | |
| AICAR | INS-1E cells | 1 mM | Increased AMPK and ACC phosphorylation | [1] |
| Human adipose explants | Not specified | Increased p-AMPK/AMPK levels | [7] |
Mechanism of Action and Downstream Effects
This compound
This compound has been shown to activate AMPK in HepG2 liver cells, leading to the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).[2] This activation initiates a cascade that results in the suppression of key lipogenic transcription factors and enzymes.
-
Inhibition of Lipogenesis: this compound treatment in HepG2 cells leads to a dose-dependent decrease in the protein expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FASN), key players in fatty acid synthesis.[2][8]
Metformin
Metformin is an indirect AMPK activator. Its primary mechanism involves the inhibition of mitochondrial respiratory chain complex I, which leads to a decrease in ATP production and a subsequent increase in the cellular AMP:ATP ratio.[3] This change in the energy state of the cell allosterically activates AMPK.
-
Diverse Metabolic Effects: Activated AMPK by metformin leads to reduced hepatic glucose production, increased glucose uptake in muscle and fat cells, and decreased lipid synthesis.[4]
AICAR
AICAR is a direct AMPK activator. It is a cell-permeable adenosine analog that is intracellularly phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an AMP mimetic.[5] ZMP directly binds to the γ-subunit of AMPK, causing allosteric activation and promoting its phosphorylation by upstream kinases.
-
Broad Metabolic Regulation: AICAR-induced AMPK activation stimulates glucose uptake and fatty acid oxidation in skeletal muscle and suppresses the expression of lipogenic genes in the liver.[1] It's important to note that ZMP can also have AMPK-independent effects.[5]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes discussed, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for evaluating AMPK activators.
Detailed Experimental Protocols
Western Blotting for Phospho-AMPK (Thr172) and Phospho-ACC (Ser79)
This protocol is essential for determining the activation state of AMPK and its immediate downstream target, ACC.
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound, metformin, or AICAR for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK.
-
Reaction Setup: In a microplate, combine a reaction buffer (containing Tris-HCl, MgCl2, and DTT), recombinant AMPK enzyme, and a synthetic substrate peptide (e.g., SAMS peptide).
-
Compound Addition: Add the AMPK activator of interest (this compound, metformin, or AICAR) at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Detection:
-
Radiolabeling Method: Use [γ-³²P]ATP and measure the incorporation of ³²P into the substrate peptide by spotting the reaction mixture onto phosphocellulose paper, washing, and scintillation counting.
-
Non-Radioactive Methods: Utilize commercial kits that measure ADP production via a coupled enzyme reaction that generates a luminescent or fluorescent signal.[9][10][11][12]
-
-
Data Analysis: Calculate the specific activity of the enzyme and determine the EC50 value for each activator.
Glucose Uptake Assay using 2-NBDG
This assay measures the rate of glucose transport into cells.
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with the AMPK activators as described above.
-
Glucose Starvation: Prior to the assay, incubate the cells in glucose-free medium for a short period to enhance glucose uptake.
-
2-NBDG Incubation: Add the fluorescent glucose analog, 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), to the cells and incubate for a defined time.[13][14][15]
-
Signal Detection:
-
Data Analysis: Normalize the fluorescence signal to the cell number or protein content to determine the rate of glucose uptake.
Conclusion
This compound emerges as a promising natural compound for the activation of AMPK, with demonstrated effects on lipid metabolism in liver cells. While direct quantitative comparisons with established activators like metformin and AICAR are not yet extensively documented, the available evidence suggests it operates in the micromolar range and influences key downstream targets of the AMPK pathway. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound and other novel AMPK activators. Further research is warranted to establish a more precise quantitative profile of this compound's potency and to explore its efficacy in various preclinical models of metabolic disease.
References
- 1. AICAR and Metformin Exert AMPK-dependent Effects on INS-1E Pancreatic β-cell Apoptosis via Differential Downstream Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypolipogenic effects of this compound via phosphorylation of AMPK and inhibition of MID1IP1 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Icariside II attenuates cardiac remodeling via AMPKα2/mTORC1 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AICAR ameliorates high-fat diet-associated pathophysiology in mouse and ex vivo models, independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 14. scholarworks.uark.edu [scholarworks.uark.edu]
- 15. 2-NBDG as a fluorescent indicator for direct glucose uptake measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
A Head-to-Head Showdown: Icariside E4 Versus Its Glycoside Precursors in Biological Activity
In the landscape of flavonoid research, the therapeutic potential of compounds derived from the Epimedium genus, commonly known as horny goat weed, has garnered significant scientific attention. While icariin is the most well-known of these flavonoids, its metabolic derivatives, including icariside II and the further derivatized Icariside E4, are emerging as potent bioactive molecules in their own right. This guide provides a comparative analysis of this compound and its glycoside precursors, Icariside II and icariin, focusing on their differential performance in key biological assays. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Comparative Analysis of Bioactivity
The deglycosylation of flavonoid glycosides is a critical step that often enhances their bioavailability and pharmacological effects. This principle is evident when comparing icariin, its more readily absorbed metabolite icariside II, and the specialized derivative this compound. While direct head-to-head studies encompassing all three compounds are limited, a comparative picture can be constructed from various independent investigations.
Anti-inflammatory and Antioxidant Properties
This compound has demonstrated notable anti-inflammatory and antioxidant activities. In a study on angiotensin II-stimulated H9C2 cells, this compound was shown to reduce the expression of hypertension-related molecules and markers of oxidative stress.[1] For a comprehensive comparison, this section presents data on the anti-inflammatory and antioxidant effects of its precursors, Icariside II and icariin, from various studies.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Model | Target | Effect | Concentration/Dosage | Reference |
| This compound | Angiotensin II-stimulated H9C2 cells | Angiotensin II Receptor 1 (AT1) mRNA expression | Significant reduction | 20, 30, 50 µg/mL | [1] |
| Icariside II | LPS-stimulated primary astrocytes | TNF-α production | Significant inhibition | 5, 10, 20 µM | [2] |
| LPS-stimulated primary astrocytes | IL-1β production | Significant inhibition | 5, 10, 20 µM | [2] | |
| LPS-stimulated primary astrocytes | Nitric Oxide (NO) production | Significant reduction | 5, 10, 20 µM | [2] | |
| Icariin | OGD/R-injured microglia | IL-1β expression | Significant inhibition | 0.37, 0.74, 1.48 µmol/L | [3] |
| OGD/R-injured microglia | IL-6 expression | Significant inhibition | 0.37, 0.74, 1.48 µmol/L | [3] | |
| OGD/R-injured microglia | TNF-α expression | Significant inhibition | 0.37, 0.74, 1.48 µmol/L | [3] |
Table 2: Comparative Antioxidant Activity
| Compound | Assay | Activity | IC50 / Effective Concentration | Reference |
| This compound | NADPH oxidase activity in Ang II-stimulated H9C2 cells | Reduction | 20, 30, 50 µg/mL | [1] |
| Icariside II | DPPH radical scavenging | Higher than icariin | Not specified | [4] |
| Hydroxyl radical (•OH) scavenging | Lower than icariin | 0.1-0.5 g/L | [4] | |
| Icariin | DPPH radical scavenging | Lower than icariside II | IC50 of 15.3 µg/mL | [5] |
| Hydroxyl radical (•OH) scavenging | Higher than icariside II | 0.1-0.5 g/L | [4] |
Cytotoxicity
The cytotoxic potential of these compounds is a critical factor in evaluating their therapeutic index. The following table summarizes the available data on the cytotoxicity of Icariside II against various cancer cell lines.
Table 3: Cytotoxicity of Icariside II
| Cell Line | Assay | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | Not specified | 30.64 | [6] |
| MDA-MB-231 (Breast Cancer) | Not specified | 32.51 | [6] |
| HepG2 (Liver Cancer) | Not specified | 21.93 | [6] |
Signaling Pathways
The biological activities of this compound and its precursors are mediated through the modulation of various intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation, is a common target for both Icariside II and icariin.
Icariside II has been shown to inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[7] Icariin, on the other hand, has been reported to inhibit the nuclear translocation of NF-κB.[8] The precise molecular targets of this compound within this pathway require further investigation.
Experimental Protocols
To ensure the reproducibility and further exploration of the findings presented, detailed experimental protocols for key assays are provided below.
In Vitro Anti-inflammatory Assay
This protocol outlines the methodology for assessing the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).[9]
1. Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 96-well plates at a density of 5 x 10^4 cells/well for nitric oxide and cytokine assays.
-
Allow cells to adhere for 24 hours before treatment.
2. Cell Viability Assay (MTT Assay):
-
Treat cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours to determine non-toxic concentrations.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm.
3. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure absorbance at 540 nm and determine nitrite concentration using a sodium nitrite standard curve.
4. Cytokine Measurement (ELISA):
-
Collect cell culture supernatant after treatment with the test compound and LPS.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
Osteogenic Differentiation Assay
This protocol describes the induction and assessment of osteogenic differentiation in bone marrow mesenchymal stem cells (BMSCs).[10][11]
1. Cell Culture and Osteogenic Induction:
-
Isolate and culture primary BMSCs.
-
To induce osteogenic differentiation, replace the standard culture medium with an osteogenic induction medium containing dexamethasone, β-glycerophosphate, and ascorbic acid.
-
Treat the cells with various concentrations of the test compound (e.g., icariin) during the induction period.
2. Alkaline Phosphatase (ALP) Activity Assay:
-
After 7-14 days of induction, lyse the cells and measure ALP activity using a commercial ALP assay kit.
-
Normalize ALP activity to the total protein content of the cell lysate.
3. Mineralization Assay (Alizarin Red S Staining):
-
After 21 days of induction, fix the cells with 4% paraformaldehyde.
-
Stain the cells with Alizarin Red S solution to visualize calcium deposits.
-
Quantify mineralization by extracting the stain and measuring its absorbance.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Icariside II inhibits lipopolysaccharide-induced inflammation and amyloid production in rat astrocytes by regulating IKK/IκB/NF-κB/BACE1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Icariin inhibits the expression of IL-1β, IL-6 and TNF-α induced by OGD/R through the IRE1/XBP1s pathway in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xuebao.jlu.edu.cn [xuebao.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oss.signavitae.com [oss.signavitae.com]
- 8. Icariin inhibits the inflammation through down-regulating NF-κB/HIF-2α signal pathways in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. [Icariin Promoted Osteogenic Differentiation of SD Rat Bone Marrow Mesenchymal Stem Cells: an Experimental Study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Icariin accelerates bone regeneration by inducing osteogenesis-angiogenesis coupling in rats with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Icariside E4 Targets: A Comparative Guide to Knockout Model Validation
For Researchers, Scientists, and Drug Development Professionals
Icariside E4, a furoquinoline alkaloid isolated from Tabebuia roseo-alba, has demonstrated a range of biological activities, including peripheral analgesic, anti-oxidant, anti-Alzheimer, and anti-inflammatory effects[1]. Its therapeutic potential is linked to its modulation of key signaling pathways. However, definitive confirmation of its direct molecular targets is crucial for further drug development. This guide compares the known signaling pathways of this compound with established knockout model strategies for target validation, drawing parallels from the closely related compound, Icariside II, to provide a framework for future research.
Unraveling the Molecular Mechanisms of this compound
This compound has been shown to exert its effects through multiple signaling cascades. In HepG2 hepatocellular carcinoma cells, it has been observed to reduce lipid accumulation, suggesting a role in metabolic regulation[2]. This hypolipogenic effect is associated with the modulation of MID1 Interacting Protein 1 (MID1IP1) and AMP-activated protein kinase (AMPK) signaling[2]. Furthermore, in angiotensin II (Ang II)-stimulated H9C2 cardiomyocytes, this compound has been found to inhibit the expression of angiotensin II receptor 1 (AT1R) and reduce oxidative stress, pointing towards its involvement in cardiovascular protection[3][4][5][6]. This action is mediated through the Ang II/reactive oxygen species (ROS)/nitric oxide (NO) axis and the mitogen-activated protein kinase (MAPK) pathway[2].
The Gold Standard: Target Validation with Knockout Models
While in vitro assays provide valuable insights into the potential mechanisms of a compound, in vivo studies using knockout models are considered the gold standard for target validation[7]. These models, where a specific gene is inactivated, allow researchers to unequivocally determine if the observed pharmacological effect of a compound is mediated through a particular protein.
Although direct knockout model studies for this compound have not yet been published, research on the related flavonoid glycoside, Icariside II, provides a compelling blueprint for such investigations. Studies on Icariside II have successfully employed knockout and knockdown approaches to confirm its molecular targets in various disease models.
Case Study: Validating Icariside II Targets with CRISPR-Cas9
A significant study demonstrated that Icariside II exerts its anti-type 2 diabetic effects by targeting peroxisome proliferator-activated receptors α and γ (PPARα/γ)[8]. To validate this, researchers utilized the CRISPR-Cas9 system to knock out PPARα/γ in HepG2 and MIN6 cells. The study found that the protective effects of Icariside II against palmitic acid-induced insults were significantly diminished in the knockout cells, confirming that PPARα/γ are direct targets of Icariside II[8].
Another study investigating the role of Icariside II in preventing marrow adipose tissue expansion in estrogen-deficient mice identified S100A16 as a target[9]. Overexpression of S100A16 was shown to eliminate the inhibitory effect of Icariside II on lipid formation, thereby validating S100A16 as a key mediator of Icariside II's action in this context[9].
These examples underscore the power of genetic manipulation in unequivocally linking a compound's activity to a specific molecular target.
Comparative Data Summary
The following tables summarize the key signaling pathways and molecular targets associated with this compound and the validated targets of its structural analog, Icariside II.
Table 1: Known Signaling Pathways and Potential Targets of this compound
| Cellular Context | Signaling Pathway | Potential Molecular Targets | Observed Effect | Reference |
| HepG2 cells | MID1IP1/AMPK | MID1IP1, AMPK | Reduced lipid accumulation | [2] |
| H9C2 cells | Ang II/ROS/NO, MAPK | AT1R, NADPH oxidase | Decreased hypertension-related molecule expression, reduced oxidative stress | [2][3][4][5][6] |
Table 2: Validated Targets of Icariside II Using Knockout/Knockdown Models
| Disease Model | Validated Target | Method of Validation | Observed Effect of Icariside II | Reference |
| Type 2 Diabetes (in vitro) | PPARα/γ | CRISPR-Cas9 Knockout | Attenuated hyperglycemia and dyslipidemia | [8] |
| Osteoporosis (in vivo) | S100A16 | Overexpression | Reduced bone marrow fat content | [9] |
| Renal Fibrosis (in vitro) | mTOR | Molecular Docking & In vitro validation | Attenuated renal fibrosis | [10][11] |
Experimental Protocols
1. CRISPR-Cas9 Mediated Gene Knockout for Target Validation
This protocol provides a general framework for validating a potential drug target using CRISPR-Cas9 technology, based on the methodology used for Icariside II[8].
-
Cell Culture: Culture the target cell line (e.g., HepG2) in appropriate media and conditions.
-
gRNA Design and Cloning: Design and synthesize guide RNAs (gRNAs) specific to the gene of interest (e.g., PPARA or PPARG). Clone the gRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the cells with the Cas9-gRNA plasmid using a suitable transfection reagent.
-
Selection and Clonal Isolation: Select for transfected cells using an appropriate marker (e.g., puromycin). Isolate single-cell clones to establish knockout cell lines.
-
Verification of Knockout: Confirm the knockout of the target gene by Western blotting and DNA sequencing.
-
Functional Assays: Treat both wild-type and knockout cells with this compound and the relevant stimulus (e.g., palmitic acid). Measure the downstream effects (e.g., lipid accumulation, gene expression) to determine if the effect of this compound is abolished in the knockout cells.
2. Western Blotting for Protein Expression Analysis
This protocol is essential for verifying gene knockout and assessing changes in protein levels within a signaling pathway.
-
Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AMPK, AT1R, SREBP-1c) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways and Workflow
To further elucidate the mechanisms of action and the experimental approach, the following diagrams are provided.
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for target validation using knockout models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. S-EPMC6384670 - Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells. - OmicsDI [omicsdi.org]
- 4. Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Icariside II Exerts Anti-Type 2 Diabetic Effect by Targeting PPARα/γ: Involvement of ROS/NF-κB/IRS1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Icariside II protects from marrow adipose tissue (MAT) expansion in estrogen-deficient mice by targeting S100A16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Icariside II attenuates renal fibrosis through mTOR signaling modulation: an integrated approach combining network pharmacology, molecular dynamics, and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Icariside II attenuates renal fibrosis through mTOR signaling modulation: an integrated approach combining network pharmacology, molecular dynamics, and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Icariside E4's Cardioprotective Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Icariside E4's effects with alternative compounds in a key in-vitro model of cardiac hypertrophy. Detailed experimental protocols and data summaries are presented to facilitate the replication of published findings.
This compound, a natural compound, has demonstrated potential in mitigating the cellular stress associated with cardiac hypertrophy. This guide synthesizes findings from published research, primarily focusing on its effects on Angiotensin II (Ang II)-stimulated H9C2 cardiomyocytes, a widely used model for studying cardiac stress and hypertrophy. The performance of this compound is compared with Roseoside, another natural compound, and Telmisartan, an established Angiotensin II receptor blocker.
Comparative Efficacy in a Nutshell
This compound, Roseoside, and Telmisartan have all been shown to counteract the detrimental effects of Angiotensin II in H9C2 cells. Ang II is a key hormone in the renin-angiotensin system that promotes high blood pressure and cardiac remodeling.[1][2][3][4] In laboratory settings, stimulating H9C2 cells with Ang II leads to an increase in markers of hypertension and oxidative stress.[1][3]
Studies show that pretreatment with this compound or Roseoside significantly reduces the expression of hypertension-related molecules in a dose-dependent manner in these stimulated cells.[5] Interestingly, a combination of Roseoside and this compound in a 1:1 ratio has been observed to have a synergistic effect, showing a more potent reduction in these markers compared to either compound alone.[2][3] Telmisartan, a clinically used drug, serves as a positive control in these experiments, providing a benchmark for the efficacy of the natural compounds.[1]
Unraveling the Mechanism: The Angiotensin II Signaling Pathway
The protective effects of this compound and the compared substances are largely attributed to their intervention in the Angiotensin II signaling cascade. In H9C2 cells, Ang II binds to its receptor, AT1, triggering a downstream cascade that leads to increased production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[3][4] This oxidative stress is a key contributor to the development of cardiac hypertrophy. This compound, Roseoside, and Telmisartan all act to inhibit this pathway, thereby reducing oxidative stress and its damaging consequences.
References
- 1. Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Effects of Roseoside and this compound Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Icariside II vs. Icaritin: A Comparative Guide to their Neuroprotective Potential
A Note on Nomenclature: This guide compares the neuroprotective potential of Icariside II and Icaritin, two prominent flavonoid metabolites of Icariin derived from the medicinal herb Herba Epimedii. The initial query for "Icariside E4" did not yield relevant scientific literature, suggesting a possible misnomer for the well-researched Icariside II.
This document provides a comprehensive, data-driven comparison for researchers, scientists, and drug development professionals, summarizing key experimental findings and methodologies.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes the quantitative data on the neuroprotective efficacy of Icariside II and Icaritin across various preclinical models of neurological disorders.
| Parameter | Icariside II | Icaritin | Experimental Model |
| Ischemic Stroke | |||
| Infarct Volume Reduction | ↓ Pretreatment with 10 or 30 mg/kg markedly decreased infarct volume. | ↓ Pretreatment with 60 mg/kg significantly reversed infarct volume.[1] Post-treatment with 60 mg/kg reduced infarct volume to 9.1% (from 59.3% in the ischemia/reperfusion group).[2] | Middle Cerebral Artery Occlusion (MCAO) in rodents. |
| Neurological Deficit Score | ↓ Pretreatment with 10 or 30 mg/kg markedly improved neurological dysfunction. | ↓ Pretreatment with 60 mg/kg significantly reversed neurological dysfunctions.[1] Post-treatment with 60 mg/kg reduced the mNSS score to 4.3 (from 10.5 in the I/R group).[2] | MCAO in rodents. |
| Neuronal Apoptosis | Not explicitly quantified in the provided results. | ↓ Treatment with 60 mg/kg effectively reduced the number of TUNEL-positive cells in the hippocampus and cortex.[3] | MCAO in mice. |
| Alzheimer's Disease | |||
| Aβ1-42 and Aβ1-40 Levels | ↓ Chronic treatment with 10 and 30 mg/kg resulted in a dramatic reduction in both Aβ1-42 and Aβ1-40 levels in the hippocampus and cortex.[4] | ↓ Treatment of SAMP8 mice with Icaritin obviously decreased Aβ1-42 levels in the hippocampus.[5] | APP/PS1 transgenic mice and Aβ25-35-induced rat model.[4][6] |
| Amyloid Plaque Burden | ↓ Chronic treatment with 30 mg/kg remarkably reversed the amyloid burden (% of total areas).[4] | Not explicitly quantified in the provided results. | APP/PS1 transgenic mice.[4] |
| Neuronal Apoptosis (Bax/Bcl-2 ratio) | Not explicitly quantified in the provided results. | ↓ Treatment of SAMP8 mice with Icaritin obviously decreased the Bax/Bcl-2 ratio in the hippocampus.[5] | Senescence-Accelerated Mouse Prone 8 (SAMP8) mice.[5] |
| Parkinson's Disease | |||
| Dopaminergic Neuron Protection | ↑ Attenuated the loss of dopaminergic neurons in METH-treated mice at doses of 10 and 30 mg/kg. | ↑ Upregulated tyrosine hydroxylase (TH) protein expression levels in the midbrain of MPTP-induced mice. | Methamphetamine (METH)-induced mouse model and MPP+-induced SK-N-SH cells. |
| Cell Viability (in vitro) | ↑ Increased viability of MPP+-induced SK-N-SH cells. Treatment with 50 µM Icariside II significantly reversed the decrease in cell viability caused by 2 mM MPP+.[7] | Not explicitly quantified in the provided results. | MPP+-induced SK-N-SH cells.[7] |
| Apoptosis (in vitro) | ↓ Reduced apoptosis in MPP+-treated SK-N-SH cells in a concentration-dependent manner. | Not explicitly quantified in the provided results. | MPP+-induced SK-N-SH cells. |
| Glutamate-Induced Excitotoxicity | |||
| Cell Viability (in vitro) | Not explicitly quantified in the provided results. | ↑ Treatment with 0.1, 0.3, and 1 μM significantly increased cell viability in glutamate-treated primary cortical neurons.[8] | Glutamate-induced injury in rat primary cortical neurons.[8] |
| LDH Release (in vitro) | Not explicitly quantified in the provided results. | ↓ Treatment with 0.1, 0.3, and 1 μM significantly lowered the LDH release rate.[8] | Glutamate-induced injury in rat primary cortical neurons.[8] |
| Apoptosis (in vitro) | Not explicitly quantified in the provided results. | ↓ Significantly reduced the percentage of apoptotic cells.[8] | Glutamate-induced injury in rat primary cortical neurons.[8] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To induce focal cerebral ischemia to mimic stroke.
Protocol:
-
Animal Model: Male ICR mice or Sprague-Dawley rats.
-
Anesthesia: Animals are anesthetized, typically with isoflurane or a similar anesthetic.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A nylon monofilament with a rounded tip is inserted into the ICA via an incision in the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia. Reperfusion is achieved by withdrawing the filament.
-
Treatment: Icariside II or Icaritin is administered via gavage or intraperitoneal injection at specified doses and time points (pre- or post-ischemia).
-
Outcome Measures: Neurological deficit scores are assessed at various time points post-reperfusion. Infarct volume is determined using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices. Apoptosis is often measured by TUNEL staining.
Amyloid-Beta (Aβ)-Induced Alzheimer's Disease Model
Objective: To model the neurotoxicity associated with Alzheimer's disease.
Protocol:
-
Animal Model: APPswe/PS1dE9 (APP/PS1) double transgenic mice or rats with intracerebroventricular injection of Aβ25-35.
-
Treatment: Icariside II or Icaritin is administered chronically (e.g., for several months in transgenic models) via oral gavage.
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze.
-
Biochemical Analysis: Brain tissue (hippocampus and cortex) is collected for analysis. Levels of Aβ1-40 and Aβ1-42 are quantified by ELISA or Western blot. Amyloid plaque deposition is visualized by Congo red staining or immunohistochemistry.
-
Protein Expression Analysis: Western blotting is used to measure the expression of proteins involved in amyloid precursor protein (APP) processing (e.g., BACE1, ADAM10) and apoptosis (e.g., Bax, Bcl-2).
MPP+-Induced In Vitro Model of Parkinson's Disease
Objective: To model the dopaminergic neurodegeneration seen in Parkinson's disease.
Protocol:
-
Cell Line: Human neuroblastoma SK-N-SH cells.
-
Induction of Neurotoxicity: Cells are treated with 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons.
-
Treatment: Cells are pre-treated with various concentrations of Icariside II or Icaritin for a specified duration before exposure to MPP+.
-
Cell Viability Assay: Cell viability is assessed using methods like the MTT assay.[7]
-
Apoptosis Assay: Apoptosis is quantified using techniques such as flow cytometry with Annexin V/PI staining.
-
Oxidative Stress Measurement: Levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes are measured.
-
Western Blot Analysis: The expression levels of proteins related to apoptosis, mitochondrial function, and signaling pathways are determined.
Signaling Pathways and Experimental Workflow
Icariside II Neuroprotective Signaling Pathways
Caption: Icariside II signaling pathways.
Icaritin Neuroprotective Signaling Pathways
Caption: Icaritin signaling pathways.
General Experimental Workflow for In Vivo Neuroprotection Studies
References
- 1. Bioactive Flavonoids Icaritin and Icariin Protect against Cerebral Ischemia–Reperfusion-Associated Apoptosis and Extracellular Matrix Accumulation in an Ischemic Stroke Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Effect of Icaritin on Cerebral Ischemia-Reperfusion-Induced Senescence and Apoptosis in an Acute Ischemic Stroke Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Icariside II Effectively Reduces Spatial Learning and Memory Impairments in Alzheimer’s Disease Model Mice Targeting Beta-Amyloid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Icaritin Improves Memory and Learning Ability by Decreasing BACE-1 Expression and the Bax/Bcl-2 Ratio in Senescence-Accelerated Mouse Prone 8 (SAMP8) Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Icariside II, a Broad-Spectrum Anti-cancer Agent, Reverses Beta-Amyloid-Induced Cognitive Impairment through Reducing Inflammation and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Icariside II protects dopaminergic neurons from 1‑methyl‑4‑phenylpyridinium‑induced neurotoxicity by downregulating HDAC2 to restore mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Icaritin Alleviates Glutamate-Induced Neuronal Damage by Inactivating GluN2B-Containing NMDARs Through the ERK/DAPK1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Icariside E4 and Epimedin C: A Guide for Researchers
This guide provides a comprehensive comparative analysis of Icariside E4 and epimedin C, two flavonoid glycosides with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and mechanisms of action of these compounds.
Structural and Physicochemical Properties
This compound and epimedin C, while both classified as flavonoid glycosides, possess distinct structural features that contribute to their different biological activities.
This compound is a lignan glycoside, characterized by a dibenzofuran core. Its chemical formula is C26H34O10.
Epimedin C , on the other hand, is a flavonol glycoside with a more complex structure, belonging to the icariin family. Its chemical formula is C39H50O19.[1]
| Property | This compound | Epimedin C |
| Chemical Formula | C26H34O10 | C39H50O19 |
| Molar Mass | 506.5 g/mol | 822.8 g/mol [1] |
| Class | Lignan Glycoside | Flavonol Glycoside[1] |
| Core Structure | Dibenzofuran | Flavonol (Icariin derivative) |
Comparative Biological Activities and Mechanisms of Action
While direct comparative studies evaluating the potency of this compound and epimedin C in the same experimental settings are limited, existing research highlights their distinct and overlapping biological effects.
Antioxidant Activity
Both compounds have been reported to possess antioxidant properties. A study on this compound demonstrated strong DPPH radical scavenging activity.
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH Radical Scavenging | 5.6 µg/mL | [1] |
No direct comparative IC50 values for epimedin C in a DPPH assay were found in the reviewed literature.
Anti-inflammatory Activity
Both this compound and epimedin C exhibit anti-inflammatory properties through the modulation of key inflammatory mediators.
This compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] This inhibition is crucial as excessive NO production is a hallmark of inflammatory conditions. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Epimedin C exerts its anti-inflammatory effects through a different mechanism, primarily by regulating the Nrf2-mediated NLRP3 inflammasome axis in chondrocytes. This suggests its potential in managing inflammation associated with conditions like osteoarthritis.
Quantitative comparative data on the anti-inflammatory potency (e.g., IC50 for NO inhibition) of both compounds from a single study is not currently available.
Neuroprotection
This compound has shown promise as a neuroprotective agent. Studies have indicated its ability to protect neuronal cells, such as the HT22 hippocampal cell line, from oxidative stress-induced damage.
Osteoporosis and Bone Health
Epimedin C is particularly noted for its beneficial effects on bone health and its potential as a therapeutic agent for osteoporosis. It promotes osteoblast differentiation and mineralization, key processes in bone formation. Its mechanism of action involves the modulation of signaling pathways such as the PI3K/AKT/RUNX2 pathway and the regulation of the RANKL/OPG ratio, which is critical for bone remodeling.
Experimental Protocols
DPPH Radical Scavenging Assay (for Antioxidant Activity)
Objective: To determine the free radical scavenging capacity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add different concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Production Inhibition Assay (for Anti-inflammatory Activity)
Objective: To assess the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) to induce NO production.
-
Incubate the cells for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system. The Griess reagent reacts with nitrite to form a purple azo dye.
-
Measure the absorbance at 540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite levels.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value is determined from the dose-response curve.
Alkaline Phosphatase (ALP) Activity and Mineralization Assay (for Anti-osteoporosis Activity)
Objective: To evaluate the effect of a compound on osteoblast differentiation and mineralization.
Cell Line: MC3T3-E1 pre-osteoblastic cell line.
Protocol for ALP Activity:
-
Seed MC3T3-E1 cells in a 24-well plate and culture them in an osteogenic induction medium (containing ascorbic acid and β-glycerophosphate).
-
Treat the cells with different concentrations of the test compound (e.g., epimedin C) for a specified period (e.g., 7-14 days), changing the medium every 2-3 days.
-
After the treatment period, wash the cells with PBS and lyse them.
-
Measure the ALP activity in the cell lysate using a commercial ALP activity assay kit, which typically involves the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.
-
Measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content in each well.
Protocol for Mineralization (Alizarin Red S Staining):
-
Culture and treat MC3T3-E1 cells as described for the ALP activity assay for a longer period (e.g., 21 days) to allow for matrix mineralization.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 30 minutes at room temperature. Alizarin Red S binds to calcium deposits, staining them red.
-
Wash the cells to remove excess stain.
-
Visualize and photograph the stained mineralized nodules under a microscope.
-
For quantification, the stain can be extracted with a solution (e.g., 10% cetylpyridinium chloride) and the absorbance measured at 562 nm.
Signaling Pathways and Experimental Workflows
This compound Anti-inflammatory Signaling Pathway
Caption: this compound inhibits LPS-induced inflammation by suppressing the NF-κB pathway.
Epimedin C Anti-osteoporotic Signaling Pathway
Caption: Epimedin C promotes bone formation and inhibits bone resorption.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Conclusion
This compound and epimedin C are both promising bioactive compounds with distinct pharmacological profiles. This compound demonstrates notable antioxidant, anti-inflammatory, and neuroprotective activities. In contrast, epimedin C is a potent agent for promoting bone health and has potential applications in the treatment of osteoporosis, in addition to its anti-inflammatory effects.
Further head-to-head comparative studies are warranted to directly assess the relative potency of these two compounds in various biological assays. Such studies would provide valuable data for researchers and clinicians in selecting the most appropriate compound for specific therapeutic applications. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for future investigations into the mechanisms and potential applications of this compound and epimedin C.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Icariside E4
Disclaimer: A specific Safety Data Sheet (SDS) for Icariside E4 was not publicly available at the time of this writing. The following guidance is based on general laboratory safety protocols for handling chemical compounds of a similar nature. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department and, if possible, obtain a substance-specific SDS from the supplier before handling this compound.
This document provides essential, immediate safety and logistical information for the operational handling and disposal of this compound, tailored for research and development settings.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with powdered chemical compounds.
| Body Part | Required PPE | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Avoid latex gloves as they may offer insufficient protection.[1] Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contaminated.[1] |
| Eyes | Safety glasses with side shields or goggles | Must provide protection from splashes and airborne particles.[2] If there is a significant risk of splashing, chemical splash goggles are required. |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat should be worn to protect the skin and personal clothing. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | For handling larger quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. Consult your institution's EHS for specific respirator requirements. |
| Feet | Closed-toe shoes | Shoes must fully cover the feet to protect against spills.[3] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize risks and ensure the integrity of the experiment.
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within reach to avoid leaving the designated area unexpectedly. This includes the chemical, solvents, weighing paper, spatulas, and waste containers.
-
Review Procedures: Familiarize yourself with the entire experimental protocol before handling the compound.
2. Weighing and Aliquoting:
-
Ventilation: Perform all weighing and aliquoting of powdered this compound inside a certified chemical fume hood to prevent inhalation of the powder.
-
Static Control: Use an anti-static brush or ionizer to minimize the scattering of fine powders.
-
Spill Containment: Weigh the compound on a creased weighing paper or in a tared container to facilitate transfer and minimize loss. Place all weighing equipment on a disposable absorbent pad to contain any potential spills.
3. Dissolution:
-
Solvent Compatibility: this compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol.[4]
-
Procedure: Add the solvent slowly to the vessel containing the weighed this compound. Cap the container and mix gently by inversion or vortexing until fully dissolved. Avoid splashing.
4. Post-Handling:
-
Decontamination: Wipe down all surfaces in the designated work area with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by goggles/face shield, and then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container lined with a chemically resistant bag. |
| Contaminated PPE (e.g., gloves) | Dispose of in the designated solid hazardous waste stream. |
| Liquid Waste (solutions containing this compound) | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
IV. Experimental Workflow and Safety Logic
The following diagrams illustrate a typical experimental workflow for handling a chemical compound and the logical process for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
